Product packaging for Sulfo-Cy3.5 amine(Cat. No.:)

Sulfo-Cy3.5 amine

Cat. No.: B12363985
M. Wt: 1051.4 g/mol
InChI Key: VYVLYUQPKTXQLL-UHFFFAOYSA-L
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Description

Sulfo-Cy3.5 amine is a useful research compound. Its molecular formula is C44H52K2N4O13S4 and its molecular weight is 1051.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H52K2N4O13S4 B12363985 Sulfo-Cy3.5 amine

Properties

Molecular Formula

C44H52K2N4O13S4

Molecular Weight

1051.4 g/mol

IUPAC Name

dipotassium;(2E)-3-[6-(6-azaniumylhexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C44H54N4O13S4.2K/c1-43(2)38(47(5)34-19-17-30-32(41(34)43)24-28(62(50,51)52)26-36(30)64(56,57)58)14-13-15-39-44(3,4)42-33-25-29(63(53,54)55)27-37(65(59,60)61)31(33)18-20-35(42)48(39)23-12-8-9-16-40(49)46-22-11-7-6-10-21-45;;/h13-15,17-20,24-27H,6-12,16,21-23,45H2,1-5H3,(H4-,46,49,50,51,52,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2

InChI Key

VYVLYUQPKTXQLL-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

Sulfo-Cy3.5 amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sulfo-Cy3.5 Amine for Researchers and Drug Development Professionals

Introduction

This compound is a water-soluble, orange-red fluorescent dye valued for its exceptional photostability, high quantum yield, and bright fluorescence in the visible spectrum.[1] As a member of the cyanine dye family, its spectral properties are intermediate between those of Cyanine3 and Cyanine5.[2][3] The presence of four sulfonate groups renders the molecule highly hydrophilic, making it particularly suitable for biological applications in aqueous environments.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, with a focus on its utility in bioconjugation for research and drug development.

Chemical Structure and Physicochemical Properties

This compound consists of a central cyanine fluorophore responsible for its fluorescent properties. This core is modified with four sulfonate (SO₃⁻) groups to ensure high water solubility. A linker arm separates the fluorophore from a primary aliphatic amine group (-NH₂). This amine serves as a reactive handle for conjugation to various biomolecules.

Below is a diagram representing the key functional components of the this compound molecule.

cluster_SulfoCy35 This compound Structure Fluorophore Cyanine 3.5 Fluorophore Core Linker Linker Arm Fluorophore->Linker Sulfo Sulfonate Groups (x4 for Solubility) Fluorophore->Sulfo Amine Primary Amine (-NH₂) Linker->Amine

Caption: Functional components of this compound.

Physicochemical and Spectral Properties

The key properties of this compound are summarized in the table below. These characteristics make it a versatile tool for fluorescent labeling.

PropertyValueReference
Molecular Formula C₄₄H₅₂K₂N₄O₁₃S₄
Molecular Weight 1051.38 g/mol
Excitation Maximum (λ_abs) ~576-581 nm
Emission Maximum (λ_em) ~596-603 nm
Stokes Shift ~15 nm
Molar Extinction Coefficient (ε) 139,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) 0.11
Solubility Good in water, DMSO, and DMF
Appearance Deep purple powder

Bioconjugation and Applications

The primary amine group of this compound allows for its covalent attachment to a wide range of biomolecules through various conjugation chemistries. This makes it a valuable reagent for creating fluorescent probes used in numerous biological and biomedical applications.

Bioconjugation Chemistry

The aliphatic primary amine of Sulfo-Cy3.5 is nucleophilic and can be readily coupled with electrophilic functional groups on target molecules, such as:

  • Activated Esters (e.g., NHS esters): This is a common method for labeling proteins at lysine residues or the N-terminus.

  • Carboxylic Acids: In the presence of a carbodiimide (like EDC), the amine can form a stable amide bond with a carboxyl group.

  • Epoxides: The amine group can react with epoxides to form a stable carbon-nitrogen bond.

Key Applications

This compound and its conjugates are utilized in a variety of advanced applications:

  • Fluorescence Microscopy: Labeled biomolecules allow for high-resolution imaging of cellular and tissue structures.

  • Flow Cytometry: Its distinct signal is suitable for precise cell sorting and analysis.

  • Protein and Nucleic Acid Labeling: It is widely used to fluorescently tag proteins, antibodies, and nucleic acids for detection and tracking.

  • Molecular Probes: Labeled molecules serve as effective probes in bioanalytical assays to study molecular interactions.

Experimental Protocols

General Protocol for Protein Labeling via EDC/NHS Chemistry

This protocol outlines a general procedure for conjugating this compound to a protein containing accessible carboxylic acid groups.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES, pH 6.0)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., Tris or hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Workflow:

The following diagram illustrates the key steps in the bioconjugation process.

cluster_workflow Bioconjugation Workflow A 1. Activate Carboxyl Groups on Protein with EDC/NHS B 2. Add this compound to the Activated Protein A->B C 3. Incubate to Allow Amide Bond Formation B->C D 4. Quench Reaction to Stop Labeling C->D E 5. Purify the Conjugate (e.g., Size-Exclusion Chromatography) D->E F 6. Characterize the Labeled Protein (DOL) E->F

Caption: Experimental workflow for protein labeling.

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., MES buffer, pH 6.0).

  • Activation: Add a molar excess of EDC and NHS to the protein solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add this compound (dissolved in reaction buffer or DMSO) to the activated protein solution. The molar ratio of dye to protein should be optimized for the specific application.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction by consuming any remaining activated esters.

  • Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~576 nm (for the dye).

Storage and Handling

For long-term stability, this compound should be stored at -20°C in the dark and desiccated. It can be transported at room temperature for up to three weeks. When preparing stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect the dye and its conjugates from prolonged exposure to light.

References

Excitation and emission spectra of Sulfo-Cy3.5 amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy3.5 Amine

Introduction

This compound is a water-soluble, orange-red fluorescent dye belonging to the cyanine dye family.[1] Its enhanced water solubility, a result of the presence of sulfonate groups, makes it particularly well-suited for biological applications in aqueous environments.[1][2] This fluorophore is characterized by its high quantum yield, exceptional photostability, and strong fluorescence, positioning it as a versatile tool for researchers in various fields.[1] this compound is frequently utilized in bioconjugation, where its primary amine group can be coupled with various electrophiles to label proteins, nucleic acids, and other biomolecules for use in applications such as fluorescence microscopy, flow cytometry, and other bioanalytical assays.[1]

Spectral Properties

The spectral characteristics of Sulfo-Cy3.5 are intermediate between those of Cy3 and Cy5 dyes. Key quantitative spectral data for Sulfo-Cy3.5 are summarized in the table below. It is important to note that the exact excitation and emission maxima can be influenced by the solvent environment.

PropertyValueReference
Excitation Maximum (λex) ~576 - 581 nm
Emission Maximum (λem) ~596 - 603 nm
Extinction Coefficient (ε) 139,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.11
Stokes Shift ~15 - 27 nm

Experimental Protocols

Determination of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), methanol, or water)

  • Quartz cuvette

  • Spectrofluorometer

Methodology:

  • Sample Preparation:

    • Prepare a dilute stock solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation maximum).

    • Transfer the solution to a quartz cuvette.

  • Emission Spectrum Measurement:

    • Place the cuvette in the spectrofluorometer.

    • Set the excitation wavelength to the known absorption maximum of Sulfo-Cy3.5 (e.g., 581 nm).

    • Scan a range of emission wavelengths (e.g., from 590 nm to 750 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the determined emission maximum (e.g., 596 nm).

    • Scan a range of excitation wavelengths (e.g., from 500 nm to 590 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum.

  • Data Analysis:

    • Correct the spectra for instrument-specific factors (e.g., lamp intensity and detector response).

    • Plot the fluorescence intensity as a function of wavelength for both excitation and emission spectra.

G Workflow for Measuring Fluorescence Spectra cluster_prep Sample Preparation cluster_measure Spectral Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilute Dilute to Working Concentration prep_stock->prep_dilute prep_cuvette Transfer to Cuvette prep_dilute->prep_cuvette measure_emission Set Excitation λ Scan Emission Spectrum prep_cuvette->measure_emission measure_excitation Set Emission λ Scan Excitation Spectrum measure_emission->measure_excitation analysis_correct Correct Spectra measure_excitation->analysis_correct analysis_plot Plot Intensity vs. Wavelength analysis_correct->analysis_plot analysis_determine Determine λex and λem Maxima analysis_plot->analysis_determine

Workflow for measuring fluorescence spectra.

Protocol for Labeling Biomolecules with this compound

This protocol describes a general method for conjugating this compound to a protein containing carboxylic acid groups using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound

  • Protein to be labeled (in a buffer free of amines, e.g., MES buffer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for increasing efficiency)

  • Conjugation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Quenching buffer (e.g., Tris or glycine buffer)

  • Purification column (e.g., gel filtration or dialysis)

Methodology:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxylic Acids:

    • Add EDC and (optionally) NHS to the protein solution to activate the carboxyl groups. The molar ratio of EDC/NHS to protein will need to be optimized.

    • Incubate the reaction for a short period (e.g., 15-30 minutes) at room temperature.

  • Conjugation Reaction:

    • Dissolve this compound in the conjugation buffer.

    • Add the this compound solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined experimentally.

    • Incubate the reaction for a specific time (e.g., 2 hours to overnight) at room temperature or 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to stop the reaction by consuming any remaining activated carboxyl groups.

  • Purification:

    • Remove the excess, unconjugated dye and reaction byproducts from the labeled protein using a suitable purification method like gel filtration chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

G Bioconjugation of this compound to a Protein protein Protein with -COOH groups activated_protein Protein with Activated Ester protein->activated_protein Activation edc_nhs EDC / NHS edc_nhs->activated_protein conjugate Labeled Protein Conjugate activated_protein->conjugate Conjugation cy35_amine Sulfo-Cy3.5 Amine (-NH2) cy35_amine->conjugate purification Purification (e.g., Gel Filtration) conjugate->purification Separation final_product Purified Labeled Protein purification->final_product

Bioconjugation workflow for this compound.

Application in Immunofluorescence

A primary application of labeled biomolecules is in immunofluorescence imaging. Here, an antibody labeled with Sulfo-Cy3.5 can be used to detect a specific antigen within a cell or tissue sample.

G Immunofluorescence Signaling Pathway cluster_conjugate Labeled Antibody antigen Target Antigen (in cell/tissue) primary_ab Primary Antibody antigen->primary_ab Binds to secondary_ab Secondary Antibody primary_ab->secondary_ab Binds to cy35 Sulfo-Cy3.5 secondary_ab->cy35 emission Detected Emission (~596 nm) cy35->emission Emits excitation Excitation Light (~581 nm) excitation->cy35 Excites microscope Fluorescence Microscope emission->microscope Detects

Immunofluorescence using a Sulfo-Cy3.5 labeled antibody.

References

A Technical Guide to the Water Solubility and Bioconjugation of Sulfo-Cy3.5 Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Sulfo-Cy3.5 amine, a fluorescent dye increasingly utilized in bioconjugation. Focusing on its exceptional water solubility, this document provides a comprehensive overview of its physicochemical characteristics, detailed experimental protocols for labeling biomolecules, and insights into its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a sulfonated cyanine dye engineered for high hydrophilicity, making it an ideal candidate for bioconjugation in aqueous environments without the need for organic co-solvents.[1][2] Its primary amine group provides a reactive handle for covalent attachment to various biomolecules.[3]

Physicochemical and Spectral Data

The key quantitative properties of this compound are summarized in the table below, offering a clear comparison of its characteristics.

PropertyValueReference(s)
Molecular Weight ~1051.38 g/mol [4]
Water Solubility 350 g/L (0.49 M)[5]
Solubility in DMSO 125 mg/mL
Excitation Maximum (λex) ~581 nm - 591 nm
Emission Maximum (λem) ~596 nm - 604 nm
Extinction Coefficient ~139,000 cm⁻¹M⁻¹
Appearance Dark red solid
Chemical Reactivity and Stability

The aliphatic primary amine of Sulfo-Cy3.5 facilitates its conjugation to electrophilic groups on target biomolecules, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond. The dye also exhibits good photostability, a crucial feature for fluorescence-based applications. For optimal stability, this compound should be stored at -20°C in the dark and desiccated. Reconstituted solutions in organic solvents like DMSO can be stored at -20°C for about a month or at -80°C for up to six months, protected from light.

Experimental Protocols for Bioconjugation

The following sections provide detailed methodologies for the conjugation of this compound to proteins and peptides. These protocols are based on established methods for similar amine-reactive dyes and can be adapted for specific applications.

Protein Labeling with this compound via NHS Ester Chemistry

This protocol describes the labeling of a protein with a carboxyl group that has been activated with an NHS ester, which then reacts with the primary amine of Sulfo-Cy3.5.

Materials:

  • Protein of interest with accessible carboxyl groups

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Labeling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25 spin column)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris) or ammonium salts.

  • Activation of Protein Carboxyl Groups:

    • Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100 mM each.

    • Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Preparation of this compound Solution:

    • Dissolve this compound in Labeling Buffer or anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Immediately after activation, exchange the buffer of the activated protein to the Labeling Buffer (pH 7.2-7.5) using a desalting column to remove excess EDC and NHS.

    • Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a Sephadex G-25 spin column equilibrated with PBS.

    • Collect the fractions containing the labeled protein. The labeled protein will be in the void volume and can be identified by its color and absorbance at 280 nm and ~581 nm.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~581 nm (for Sulfo-Cy3.5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.

Peptide Labeling and HPLC Purification

This protocol outlines the labeling of a peptide containing an NHS ester with this compound and the subsequent purification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • NHS ester-activated peptide

  • This compound

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Anhydrous DMSO

Procedure:

  • Peptide and Dye Preparation:

    • Dissolve the NHS ester-activated peptide in the Labeling Buffer at a concentration of 1-5 mg/mL.

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 1.5- to 3-fold molar excess of the this compound solution to the peptide solution.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • HPLC Purification:

    • Acidify the reaction mixture with a small amount of TFA to a pH of ~2-3.

    • Inject the sample onto the C18 HPLC column.

    • Elute the labeled peptide using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 95% B over 30-60 minutes.

    • Monitor the elution profile at both 220 nm (for the peptide backbone) and ~581 nm (for the Sulfo-Cy3.5 dye).

    • Collect the fractions corresponding to the dual-absorbance peak of the labeled peptide.

  • Verification and Lyophilization:

    • Confirm the identity and purity of the collected fractions by mass spectrometry.

    • Lyophilize the pure fractions to obtain the labeled peptide as a powder.

Application in Signaling Pathway Analysis: EGFR Signaling

Fluorescently labeled ligands are powerful tools for studying receptor-ligand interactions and downstream signaling events. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

EGFR Signaling Pathway Overview

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation. This initiates a cascade of intracellular signaling, including the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately leading to changes in gene expression and cellular responses.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand (e.g., Cy3.5-EGF) EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 1. Simplified EGFR Signaling Pathway.
Experimental Workflow for Studying EGFR Signaling with Labeled EGF

By labeling EGF with this compound, researchers can visualize and quantify receptor binding, internalization, and downstream signaling activation in living cells.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Label EGF with This compound B Purify Cy3.5-EGF (HPLC) A->B D Incubate Cells with Cy3.5-EGF B->D C Culture Cells (e.g., HeLa, A431) C->D E Live-Cell Imaging (Confocal Microscopy) D->E F Quantify Receptor Binding and Internalization E->F G Immunofluorescence for Phosphorylated ERK (pERK) E->G H Correlate Cy3.5-EGF Signal with pERK Signal F->H G->H

Figure 2. Workflow for EGFR Signaling Analysis.

This guide provides a foundational understanding of this compound's utility in bioconjugation. Its superior water solubility and reactive amine group make it a versatile tool for labeling a wide range of biomolecules, enabling advanced studies in cellular and molecular biology. The provided protocols and conceptual framework for studying signaling pathways offer a starting point for researchers to design and execute innovative experiments.

References

Technical Guide: Sulfo-Cy3.5 Amine - Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5 amine is a water-soluble fluorescent dye belonging to the cyanine family. It is characterized by its bright fluorescence in the orange-red region of the visible spectrum. The presence of four sulfonate groups imparts high hydrophilicity, making it particularly suitable for bioconjugation in aqueous environments without the need for organic solvents. The primary amine group allows for covalent labeling of various biomolecules, including proteins and nucleic acids, through reactions with electrophiles such as activated esters. This guide provides a comprehensive overview of the spectral properties of this compound, a detailed protocol for determining its molar extinction coefficient, and a standard workflow for protein labeling.

Core Properties of Sulfo-Cy3.5

The utility of a fluorescent dye in biological research is largely determined by its spectral properties. Sulfo-Cy3.5 exhibits an absorption and emission profile intermediate between Sulfo-Cy3 and Sulfo-Cy5, making it a versatile option for various fluorescence-based applications.

Quantitative Data Summary

The key spectral and physical properties of Sulfo-Cy3.5 and its derivatives are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molar Extinction Coefficient (ε) 139,000 cm⁻¹M⁻¹[1][2]
Maximum Absorption (λmax) 576 - 581 nm[1][2][3]
Maximum Emission (λem) 596 - 603 nm
Fluorescence Quantum Yield (Φ) 0.11
Correction Factor (CF260) 0.16
Correction Factor (CF280) 0.17

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a critical parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law. Below is a detailed protocol for the experimental determination of the molar extinction coefficient of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., deionized water, PBS)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound using an analytical balance.

    • Dissolve the dye in a precise volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution.

  • Serial Dilutions:

    • Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations. It is crucial that these concentrations fall within the linear range of the spectrophotometer's absorbance readings (typically below 2.0).

  • Absorbance Measurement:

    • Using the same solvent as a blank, measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound (approximately 576 nm) with a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the measured absorbance values against the corresponding molar concentrations.

    • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear regression. The path length (l) is typically 1 cm.

Protein Labeling with this compound

This compound is not directly reactive with proteins. To achieve conjugation, it must be reacted with a bifunctional crosslinker or, more commonly, a derivative of Sulfo-Cy3.5 containing an amine-reactive group (e.g., NHS ester) is used to label the primary amines (e.g., lysine residues) on a protein. The following is a general workflow for labeling a protein with an amine-reactive Sulfo-Cy3.5 derivative.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive Sulfo-Cy3.5 (e.g., Sulfo-Cy3.5 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive Sulfo-Cy3.5 in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Slowly add the reactive dye solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Reaction Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any excess NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column. The first colored fractions to elute will contain the labeled protein.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (around 576 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling process using an amine-reactive Sulfo-Cy3.5 dye.

ProteinLabelingWorkflow Protein Protein Solution (Amine-free buffer) Mixing Conjugation Reaction (1 hr, RT, dark) Protein->Mixing ReactiveDye Amine-Reactive Sulfo-Cy3.5 (e.g., NHS ester in DMSO) ReactiveDye->Mixing Quenching Quenching (e.g., Tris buffer) Mixing->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification LabeledProtein Purified Labeled Protein Purification->LabeledProtein

Caption: Workflow for labeling proteins with amine-reactive Sulfo-Cy3.5.

References

A Technical Guide to the Quantum Yield of Sulfo-Cy3.5 Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield and spectral properties of the Sulfo-Cy3.5 amine fluorophore. It includes a summary of its key quantitative data, a detailed experimental protocol for quantum yield determination, and visualizations of relevant processes to support researchers in their applications of this versatile fluorescent dye.

Core Properties of this compound

Sulfo-Cy3.5 is a water-soluble cyanine dye that fluoresces in the orange-red region of the visible spectrum.[1] Its key characteristics include high water solubility due to the presence of four sulfonate groups, a large extinction coefficient, and good photostability, making it a valuable tool for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1][2][3] The amine group provides a reactive handle for conjugation to various molecules.[2]

Quantitative Spectral Data

The spectral properties of Sulfo-Cy3.5 are critical for designing fluorescence-based experiments. The following table summarizes the key quantitative data for this compound and its NHS ester derivative.

PropertyValueReference
Fluorescence Quantum Yield (Φ) 0.11
Excitation Maximum (λabs) 576 nm
Emission Maximum (λem) 603 nm
Molar Extinction Coefficient (ε) 139,000 M-1cm-1
Correction Factor (CF260) 0.16
Correction Factor (CF280) 0.17

Experimental Protocol: Relative Quantum Yield Determination

The quantum yield of a fluorophore is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield, is a common approach.

Objective: To determine the fluorescence quantum yield of this compound relative to a standard fluorophore.

Materials:

  • This compound

  • Reference standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) for this compound, ethanol for Rhodamine 6G)

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., PBS).

    • Prepare a stock solution of the reference standard in its appropriate solvent.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the this compound and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions.

    • Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the reference standard.

    • Measure the fluorescence emission spectrum of the reference standard solutions.

    • Set the excitation wavelength to the absorbance maximum of this compound (576 nm).

    • Measure the fluorescence emission spectrum of the this compound solutions.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the reference standard.

    • The slope of these plots will be used to calculate the quantum yield.

  • Quantum Yield Calculation: The quantum yield of the sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (SlopeX / SlopeST) * (nX2 / nST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • SlopeX and SlopeST are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • nX and nST are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizations

To further illustrate the concepts and applications related to this compound, the following diagrams are provided.

G cluster_0 Quantum Yield Determination Workflow A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Quantum Yield F->G

Workflow for Relative Quantum Yield Determination.

G cluster_1 Principle of Fluorescence S0 S0 S1 S1 S0->S1 Absorption S1->S0 Fluorescence Photon_out Photon Photon_in Photon Vibrational_Relaxation Vibrational Relaxation

Jablonski Diagram Illustrating Fluorescence.

G cluster_2 Bioconjugation of this compound Dye This compound (H2N-Dye) Conjugate Labeled Protein (Protein-CO-NH-Dye) Dye->Conjugate Protein Protein with Carboxylic Acid (Protein-COOH) Activator EDC/NHS Protein->Activator Activation Activator->Conjugate Coupling

Amine-Reactive Labeling Workflow.

Applications in Research and Drug Development

The favorable spectral properties and reactive amine group of Sulfo-Cy3.5 make it a valuable tool in various research and drug development applications. These include:

  • Fluorescence Microscopy: For high-resolution imaging of cells and tissues.

  • Flow Cytometry: To enable precise cell sorting and analysis.

  • Bioconjugation: For efficient labeling of proteins, antibodies, and nucleic acids.

  • Molecular Probes: In bioanalytical assays to investigate molecular interactions.

The relatively stable quantum yield and bright fluorescence of Sulfo-Cy3.5 contribute to a high signal-to-noise ratio in these applications, facilitating sensitive detection and accurate quantification.

References

Sulfo-Cy3.5 Amine: A Technical Guide to Labeling Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of Sulfo-Cy3.5 amine for fluorescently labeling biomolecules. Sulfo-Cy3.5 is a bright, water-soluble cyanine dye, making it an excellent choice for labeling proteins, nucleic acids, and other molecules in aqueous environments.[1] Its primary amine group provides a versatile handle for covalent attachment to various functional groups on target biomolecules.[2]

Core Mechanism of Action: Carbodiimide-Mediated Amide Bond Formation

The principal mechanism for labeling with this compound involves the formation of a stable amide bond between the primary amine of the dye and a carboxyl group on the target molecule. This reaction is most commonly facilitated by a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[3][4][5]

The process begins with the activation of a carboxyl group (-COOH) on the target biomolecule by EDC. This reaction forms a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. To improve the efficiency and stability of the reaction, N-hydroxysulfosuccinimide (Sulfo-NHS) is often included. Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable Sulfo-NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines. The primary amine of Sulfo-Cy3.5 then attacks the activated carboxyl group (either the O-acylisourea intermediate or the Sulfo-NHS ester), resulting in the formation of a stable amide bond and the release of an isourea by-product (and Sulfo-NHS, if used).

The high water solubility of this compound, conferred by its sulfonate groups, is a key advantage, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents.

Alternative Mechanism: Enzymatic Transamination

While less common for fluorescent labeling with purified dyes, this compound could potentially be incorporated into biomolecules through enzymatic transamination. Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. In this theoretical application, a transaminase enzyme could potentially recognize this compound as an amino donor and transfer its primary amine to a ketone or aldehyde on a target molecule. This method would offer high specificity but requires careful selection of the enzyme and optimization of reaction conditions.

Quantitative Data for Labeling Reactions

The efficiency of the labeling reaction is influenced by several factors, including the pH of the reaction buffer, the molar ratio of the dye to the target molecule, and the concentration of the coupling reagents. The following table summarizes key quantitative parameters for carbodiimide-mediated labeling.

ParameterRecommended Range/ValueNotes
pH for EDC/Sulfo-NHS activation 4.5 - 6.0Slightly acidic pH stabilizes the Sulfo-NHS ester intermediate.
pH for amine reaction 7.2 - 8.5A slightly basic pH is optimal for the nucleophilic attack by the primary amine.
Molar excess of this compound to target molecule 10-fold or higherA molar excess of the amine-containing dye helps to drive the reaction to completion.
Molar excess of EDC to target molecule At least 10-foldEnsures efficient activation of the carboxyl groups.
Molar ratio of Protein:EDC:Sulfo-NHS ~1:10:25A common starting point for optimization.
Protein Concentration >2 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.

Experimental Protocols

This section provides a detailed methodology for labeling a carboxyl-containing biomolecule (e.g., a protein with accessible aspartic or glutamic acid residues) with this compound using a two-step EDC/Sulfo-NHS coupling reaction.

Materials:

  • This compound

  • Target biomolecule with carboxyl groups

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Desalting column or dialysis cassette for purification

  • Anhydrous DMSO (for preparing stock solution of this compound if needed, though it is water-soluble)

Procedure:

Step 1: Activation of Carboxyl Groups

  • Dissolve the target biomolecule in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A typical starting concentration is 10 mg/mL for both.

  • Add the EDC solution to the biomolecule solution to achieve a final 10-fold molar excess of EDC over the biomolecule.

  • Immediately add the Sulfo-NHS solution to the reaction mixture to achieve a final 25-fold molar excess of Sulfo-NHS over the biomolecule.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Coupling of this compound

  • Prepare a stock solution of this compound in Coupling Buffer or water.

  • Add the this compound stock solution to the activated biomolecule solution to achieve a 10-fold molar excess of the dye.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Incubate the reaction for 2 hours at room temperature, protected from light.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes. This step removes unreacted dye and prevents non-specific labeling.

  • Purify the labeled conjugate from excess dye and by-products using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Step 4: Characterization

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of Sulfo-Cy3.5 (~591 nm).

  • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF)) * ε_dye ) Where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF is the correction factor for the dye's absorbance at 280 nm.

Visualizations

The following diagrams illustrate the key processes involved in this compound labeling.

G cluster_activation Carboxyl Activation cluster_coupling Amine Coupling Protein_COOH Protein-COOH O_Acylisourea Protein-CO-O-Acylisourea (Reactive Intermediate) Protein_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->Protein_COOH Hydrolysis Sulfo_NHS_Ester Protein-CO-Sulfo-NHS (Stable Intermediate) O_Acylisourea->Sulfo_NHS_Ester + Sulfo-NHS Isourea Isourea by-product O_Acylisourea:s->Isourea:n Labeled_Protein Protein-CO-NH-Sulfo-Cy3.5 (Stable Amide Bond) O_Acylisourea->Labeled_Protein + Sulfo-Cy3.5-NH2 Sulfo_NHS Sulfo-NHS Sulfo_NHS_Ester->Labeled_Protein + Sulfo-Cy3.5-NH2 Sulfo_Cy35_Amine Sulfo-Cy3.5-NH2 Released_Sulfo_NHS Sulfo-NHS Labeled_Protein->Released_Sulfo_NHS

Caption: Signaling pathway of EDC/Sulfo-NHS mediated labeling.

G start Start: Prepare Reagents dissolve_protein Dissolve Protein in Activation Buffer (pH 4.7-6.0) start->dissolve_protein activate_carboxyl Add EDC and Sulfo-NHS to activate carboxyl groups dissolve_protein->activate_carboxyl incubation1 Incubate for 15-30 min at room temperature activate_carboxyl->incubation1 add_dye Add this compound and adjust pH to 7.2-7.5 incubation1->add_dye incubation2 Incubate for 2 hours at room temperature (in dark) add_dye->incubation2 quench Quench reaction with Tris or Glycine incubation2->quench purify Purify conjugate via desalting column or dialysis quench->purify characterize Characterize: Measure Degree of Labeling (DOL) purify->characterize end End: Labeled Protein characterize->end

Caption: Experimental workflow for protein labeling.

References

A Technical Guide to Sulfonated Cyanine Dyes: Advantages and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of sulfonated cyanine dyes, detailing their core advantages, quantitative performance metrics, and practical applications in experimental settings. Cyanine dyes are a class of synthetic fluorophores renowned for their high molar absorptivity, brightness, and tunable spectral properties, making them invaluable tools in biological research.[1][2][3] The introduction of sulfonate groups to the cyanine core structure imparts a range of benefits that optimize their use in aqueous environments, directly addressing common challenges encountered with their non-sulfonated counterparts.

Core Advantages of Sulfonated Cyanine Dyes

The primary distinction and principal advantage of sulfonated cyanine dyes is their enhanced water solubility.[4][5] This fundamental property, derived from the addition of one or more negatively charged sulfonate groups (–SO₃⁻), leads to several significant improvements in experimental design and outcomes.

  • Superior Aqueous Solubility: Sulfonated cyanines dissolve readily in aqueous buffers without the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This simplifies experimental workflows and is critical when working with biomolecules, such as sensitive proteins, that can be denatured by organic solvents.

  • Reduced Molecular Aggregation: The charged sulfonate groups create electrostatic repulsion between dye molecules, significantly reducing the tendency for aggregation in aqueous solutions. Dye aggregation is a common issue with hydrophobic, non-sulfonated cyanines that can lead to fluorescence quenching, inaccurate quantification, and unreliable results.

  • Simplified Bioconjugation and Purification: Labeling biomolecules like proteins, antibodies, and nucleic acids is more straightforward with sulfonated dyes. The reaction can be performed in a purely aqueous environment, eliminating the need to carefully titrate organic solvents. Furthermore, purification of the resulting conjugate is simplified, as unreacted sulfonated dye can be efficiently removed through methods like dialysis against aqueous buffers.

  • Enhanced Performance in Biological Assays: In applications such as flow cytometry, fluorescence microscopy, and in vivo imaging, the hydrophilicity of sulfonated dyes minimizes non-specific binding to cells and tissues. This leads to a lower background signal and a higher signal-to-noise ratio, enabling more sensitive and accurate detection. For in vivo studies, their water solubility is crucial for efficient systemic delivery and deep-tissue imaging.

Quantitative Data and Spectral Properties

The spectral properties of sulfonated cyanine dyes are nearly identical to their non-sulfonated analogues, meaning they can often be used interchangeably in terms of instrumentation and filter sets. The key difference lies in their behavior in aqueous media. Below is a summary of the photophysical properties of common sulfonated cyanine dyes.

Dye NameMax Excitation (λex)Max Emission (λem)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Primary Applications
Sulfo-Cy3 ~550 nm~570 nm~150,000>0.15Fluorescence Microscopy, Microarrays, FRET (acceptor)
Sulfo-Cy3.5 ~581 nm~596 nm~150,000HighFlow Cytometry, Live Cell Imaging, Bioconjugation
Sulfo-Cy5 ~650 nm~670 nm~250,000 - 271,000~0.20 - 0.28Flow Cytometry, In Vivo Imaging, Protein/Nucleic Acid Labeling
Sulfo-Cy7 ~750 nm~776 nm~200,000HighNear-Infrared (NIR) In Vivo Imaging, Deep Tissue Analysis

Experimental Protocols

The following section provides a detailed methodology for a common application: the conjugation of a sulfonated cyanine NHS ester to a primary antibody for use in immunofluorescence.

Protocol: Antibody Labeling with Sulfo-Cyanine NHS Ester

This protocol provides a general workflow for labeling antibodies with an amine-reactive N-hydroxysuccinimide (NHS) ester of a sulfonated cyanine dye. Optimization may be required based on the specific antibody and dye used.

1. Materials Required:

  • Antibody of interest (in an amine-free buffer, e.g., PBS or HEPES)

  • Sulfonated Cyanine NHS Ester (e.g., Sulfo-Cy5 NHS ester)

  • Reaction Buffer: 1 M sodium bicarbonate or phosphate buffer, pH 8.3–9.0

  • Purification Column: Gel filtration column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)

2. Reagent Preparation:

  • Antibody Solution (Solution A):

    • Adjust the concentration of the antibody to 2–10 mg/mL in an amine-free buffer.

    • Add 1/10th volume of the 1 M Reaction Buffer to the antibody solution to raise the pH to ~8.5. For example, add 10 µL of 1 M sodium bicarbonate to 90 µL of antibody solution.

  • Dye Stock Solution (Solution B):

    • Immediately before use, dissolve the Sulfo-Cyanine NHS ester in distilled water or the Reaction Buffer to a concentration of 10 mM.

    • Vortex thoroughly to ensure the dye is fully dissolved. Due to its sulfonation, no DMSO or DMF is required.

3. Conjugation Reaction:

  • Determine the optimal molar ratio of dye to antibody. A starting point of a 10:1 molar excess of dye is recommended.

  • Slowly add the calculated volume of the Dye Stock Solution (Solution B) to the Antibody Solution (Solution A) while gently vortexing.

  • Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C.

4. Purification of the Conjugate:

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unreacted dye molecules will be retained longer on the column.

  • Collect the purified conjugate and measure its absorbance at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~650 nm for Sulfo-Cy5) to determine the degree of substitution (DOS).

5. Storage:

  • Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Figure 1: Comparison of Cyanine Dye Structures cluster_0 Non-Sulfonated Cyanine cluster_1 Sulfonated Cyanine A Indolenine Ring B Polymethine Chain A->B C Indolenine Ring B->C D Result: - Poor Water Solubility - Prone to Aggregation C->D A_S Indolenine Ring + Sulfonate Group (SO₃⁻) B_S Polymethine Chain A_S->B_S C_S Indolenine Ring + Sulfonate Group (SO₃⁻) B_S->C_S D_S Result: - High Water Solubility - Reduced Aggregation C_S->D_S G Figure 2: Workflow for Antibody Conjugation & Immunofluorescence cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation cluster_purify 3. Purification cluster_apply 4. Application: Immunofluorescence A Prepare Antibody in Amine-Free Buffer (pH 8.5-9.0) C Mix Antibody and Dye Solutions (e.g., 10:1 molar ratio) A->C B Dissolve Sulfo-Cyanine NHS Ester in Aqueous Buffer B->C D Incubate 1-2 hours at Room Temperature (in dark) C->D E Separate Conjugate from Free Dye via Gel Filtration D->E F Collect Purified Labeled Antibody E->F G Incubate Fixed Cells with Labeled Antibody F->G H Wash to Remove Unbound Antibody G->H I Image with Fluorescence Microscope H->I G Figure 3: Comparison of Labeling Workflows cluster_sulfo Sulfonated Dye Workflow cluster_nonsulfo Non-Sulfonated Dye Workflow S1 Dissolve Dye in Aqueous Buffer S2 Add to Protein Solution S1->S2 S3 Purify Conjugate (Dialysis / Gel Filtration) S2->S3 S4 Result: High Yield, Active Protein S3->S4 NS1 Dissolve Dye in Organic Solvent (DMSO/DMF) NS2 Add to Protein Solution NS1->NS2 NS3 Purify Conjugate (Gel Filtration Only) NS2->NS3 NS4 Potential Issues: - Protein Denaturation - Dye Aggregation/Precipitation - Lower Conjugation Efficiency NS3->NS4 Start Start: Protein Labeling Start->S1 Start->NS1

References

An In-depth Technical Guide to Sulfo-Cy3.5 Amine for Labeling Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3.5 amine, a fluorescent dye used for labeling amine-modified oligonucleotides. It covers the dye's properties, detailed experimental protocols for conjugation, purification, and quality control, as well as its applications in various research and development areas.

Introduction to Sulfo-Cy3.5

Sulfo-Cy3.5 is a water-soluble, orange-red fluorescent dye known for its high quantum yield and photostability.[1] The presence of four sulfonate groups enhances its hydrophilicity, making it ideal for biological applications in aqueous environments.[2][3] This dye is a member of the cyanine family and its spectral properties, with absorption and emission maxima between those of Cy3 and Cy5, make it a versatile tool for fluorescent labeling.[1][2]

The amine-containing form of Sulfo-Cy3.5 allows for its conjugation to molecules containing electrophilic groups, such as activated esters (e.g., NHS esters) or carboxyl groups. However, the more common approach for labeling oligonucleotides is to use an amine-reactive derivative of the dye, such as Sulfo-Cy3.5 NHS ester, to label an oligonucleotide that has been synthesized with a primary amine modification. This guide will focus on the latter, more prevalent method.

Properties of Sulfo-Cy3.5

The spectral and physicochemical properties of Sulfo-Cy3.5 are critical for its effective use in fluorescence-based assays.

PropertyValueReference
Excitation Maximum (λex) ~576-581 nm
Emission Maximum (λem) ~596-603 nm
Molar Extinction Coefficient (ε) ~139,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.11
Stokes Shift ~15 nm
Correction Factor (CF260) ~0.16-0.17
Correction Factor (CF280) ~0.17
Solubility High in water and other polar solvents like DMSO and DMF

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides with Sulfo-Cy3.5 NHS Ester

This protocol outlines the steps for conjugating Sulfo-Cy3.5 NHS ester to an oligonucleotide containing a primary amine group.

Materials:

  • Amine-modified oligonucleotide

  • Sulfo-Cy3.5 NHS ester

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Nuclease-free water

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy3.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved Sulfo-Cy3.5 NHS ester to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically.

    • Vortex the mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Purification of the Labeled Oligonucleotide: It is crucial to remove the unreacted dye and any unlabeled oligonucleotides. Several methods can be used, with HPLC being the most effective for achieving high purity.

Purification of Labeled Oligonucleotides
Purification MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on hydrophobicity (reverse-phase) or charge (ion-exchange).High purity, separates labeled from unlabeled oligos and free dye.Time-consuming, requires specialized equipment.
Gel Electrophoresis (PAGE) Separation based on size and charge.Good for removing free dye.Can be time-consuming and may lead to sample loss.
Ethanol Precipitation Precipitates nucleic acids, leaving some free dye in the supernatant.Simple and quick.Inefficient at removing all unreacted dye.
Size-Exclusion Chromatography Separates molecules based on size.Good for removing unincorporated dye.May not efficiently separate labeled from unlabeled oligonucleotides.
n-Butanol Extraction Partitions the hydrophobic free dye into the organic phase, leaving the hydrophilic labeled oligonucleotide in the aqueous phase.Fast, cost-effective, and can be performed on multiple samples.May not be as efficient as HPLC for achieving the highest purity.

Recommended Protocol: Reverse-Phase HPLC Purification

  • Use a C18 reverse-phase HPLC column.

  • Set up a gradient elution with two buffers:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Buffer B: Acetonitrile.

  • Run a gradient from a low percentage of Buffer B to a higher percentage to elute the components. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.

  • Monitor the elution at 260 nm (for the oligonucleotide) and ~581 nm (for Sulfo-Cy3.5).

  • Collect the fractions containing the dual-absorbing peak corresponding to the labeled oligonucleotide.

  • Desalt the collected fractions using a desalting column or ethanol precipitation.

  • Lyophilize the purified product.

Quality Control of Labeled Oligonucleotides

UV-Vis Spectroscopy:

  • Resuspend the purified, lyophilized oligonucleotide in nuclease-free water or buffer.

  • Measure the absorbance at 260 nm (A260) and the excitation maximum of the dye (~581 nm for Sulfo-Cy3.5, A_dye).

  • Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl).

  • Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the oligonucleotide. An optimal DOL for many applications is between 2 and 10 for antibodies, and a similar range can be considered for oligonucleotides depending on the application.

Visualization of Workflows

Experimental Workflow for Labeling Oligonucleotides

experimental_workflow oligo Amine-Modified Oligonucleotide reaction Conjugation Reaction oligo->reaction dye Sulfo-Cy3.5 NHS Ester dye->reaction buffer Conjugation Buffer (pH 8.3-8.5) buffer->reaction purification Purification (e.g., HPLC) reaction->purification Crude Product qc Quality Control (UV-Vis, HPLC) purification->qc Purified Product final_product Purified Labeled Oligonucleotide qc->final_product Verified Product

Caption: Workflow for oligonucleotide labeling.

Logical Relationship for Quality Control

quality_control_logic measurement Measure Absorbance (A260 & A581) calc_oligo Calculate Oligo Concentration measurement->calc_oligo calc_dye Calculate Dye Concentration measurement->calc_dye calc_dol Calculate Degree of Labeling (DOL) calc_oligo->calc_dol calc_dye->calc_dol final_assessment Final Product Acceptance calc_dol->final_assessment hplc_analysis HPLC Analysis purity_assessment Assess Purity hplc_analysis->purity_assessment purity_assessment->final_assessment

Caption: Quality control assessment logic.

Applications of Sulfo-Cy3.5 Labeled Oligonucleotides

Sulfo-Cy3.5 labeled oligonucleotides are utilized in a wide range of molecular biology and diagnostic applications due to their bright and stable fluorescence.

  • Fluorescence Microscopy: Used as probes in techniques like Fluorescence In Situ Hybridization (FISH) to visualize the location of specific DNA or RNA sequences within cells and tissues.

  • Flow Cytometry: For the detection and quantification of specific cell populations based on the presence of target nucleic acid sequences.

  • Real-Time PCR: As reporter probes in quantitative PCR (qPCR) assays, often in dual-labeled probes where fluorescence is quenched until hybridization with the target sequence.

  • Förster Resonance Energy Transfer (FRET): Sulfo-Cy3.5 can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes in nucleic acids.

  • Microarrays: For the detection of specific nucleic acid sequences in high-throughput screening applications.

Storage and Handling

For optimal long-term storage, fluorescently labeled oligonucleotides should be stored at -20°C in the dark. It is recommended to resuspend the oligonucleotides in a slightly basic buffer (e.g., TE buffer at pH 7.5-8.0) to prevent degradation, although for cyanine dyes like Cy3, a neutral pH of 7.0 is often recommended for resuspension before aliquoting and freezing. Avoid repeated freeze-thaw cycles. The dye itself, in its solid form, should be stored at -20°C, desiccated, and protected from light.

References

The Pivotal Role of the Sulfo Group in Cyanine Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfo groups into cyanine dyes has been a transformative development, significantly broadening their applicability in biological and biomedical research. This guide provides a comprehensive technical overview of the profound impact of sulfonation on the physicochemical and photophysical properties of cyanine dyes, offering practical insights for their effective utilization in experimental settings.

Core Principles: The Impact of Sulfonation

The primary role of the sulfo group (—SO₃⁻) in cyanine dyes is to dramatically enhance their hydrophilicity.[1][2][3][4][5] This fundamental change in water solubility addresses a key limitation of their non-sulfonated counterparts, which are often sparingly soluble in aqueous buffers and prone to aggregation. The negatively charged sulfonate moieties reduce intermolecular interactions between the dye molecules, thereby minimizing the formation of non-fluorescent aggregates that can quench fluorescence and lead to unreliable experimental outcomes.

This enhanced water solubility simplifies bioconjugation procedures, as the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often unnecessary. This is particularly advantageous when working with sensitive biomolecules, such as proteins, that can be denatured by organic solvents. While the core spectral properties, such as absorption and emission maxima, remain largely unchanged between sulfonated and non-sulfonated versions, sulfonation can lead to modest improvements in quantum yield and photostability.

Quantitative Data Presentation: A Comparative Analysis

To facilitate the selection of the most appropriate dye for a given application, the following tables summarize the key photophysical properties of common cyanine dyes and their sulfonated analogues.

Table 1: Photophysical Properties of Cy3 vs. Sulfo-Cy3

PropertyCy3Sulfo-Cy3Reference
Excitation Maximum (λex) ~550 nm~555 nm
Emission Maximum (λem) ~570 nm~570 nm
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.15~0.20
Water Solubility LowHigh
Key Advantage of Sulfonation -Enhanced water solubility, reduced aggregation, suitable for direct labeling in aqueous buffers.

Table 2: Photophysical Properties of Cy5 vs. Sulfo-Cy5

PropertyCy5Sulfo-Cy5 (Trisulfonated)Reference
Excitation Maximum (λex) ~650 nm~646 nm
Emission Maximum (λem) ~670 nm~662 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~271,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.27 (in PBS)Up to 0.32 (in aqueous buffers)
Fluorescence Lifetime (τ) ~1.0 ns (in PBS)Can be longer in aqueous solutions due to reduced quenching.
Water Solubility LowSignificantly Higher
Key Advantage of Sulfonation -Markedly reduced aggregation, brighter fluorescence signal, and improved photostability in aqueous media.

Table 3: Photophysical Properties of Cy7 vs. Sulfo-Cy7

PropertyCy7Sulfo-Cy7Reference
Excitation Maximum (λex) ~750 nm~750 nm
Emission Maximum (λem) ~773 nm~773 nm
Molar Extinction Coefficient (ε) ~199,000 cm⁻¹M⁻¹~240,600 cm⁻¹M⁻¹
Quantum Yield (Φ) LowerComparatively Higher
Water Solubility LowHigh
Key Advantage of Sulfonation -Ideal for in vivo imaging due to high water solubility and reduced non-specific binding.

Experimental Protocols

Detailed methodologies are crucial for the successful application of sulfo-cyanine dyes. Below are representative protocols for key experiments.

Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the conjugation of a Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester to an antibody. NHS esters react with primary amines on the antibody to form stable amide bonds.

Materials:

  • Antibody solution (e.g., IgG) at a concentration of >2 mg/mL in 1X PBS, pH 7.2-7.4.

  • Sulfo-Cy5 NHS ester.

  • Anhydrous DMSO.

  • 1 M Sodium bicarbonate solution, pH 8.5-9.0.

  • Sephadex G-25 column for purification.

  • Reaction tubes.

Procedure:

  • Prepare the Antibody Solution:

    • To 900 µL of the antibody solution, add 100 µL of 1 M sodium bicarbonate solution to adjust the pH to 8.5 ± 0.5. This provides 1 mL of the protein labeling stock solution.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature.

    • Add anhydrous DMSO to create a 10 mg/mL stock solution. Vortex until fully dissolved. This solution should be used promptly.

  • Conjugation Reaction:

    • For a typical labeling reaction with a 10:1 molar ratio of dye to antibody (for 1 mg of IgG), mix the appropriate volume of the Sulfo-Cy5 NHS ester stock solution with the antibody solution.

    • Incubate the reaction mixture at room temperature for 1 hour with continuous gentle mixing.

  • Purification of the Conjugate:

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute the labeled antibody with PBS (pH 7.2-7.4).

    • Collect the fractions containing the brightly colored, labeled antibody, which will elute first. The smaller, unconjugated dye molecules will elute later.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (e.g., ~646 nm for Sulfo-Cy5).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL for most antibodies is between 2 and 10.

Labeling of Amino-Modified Oligonucleotides with Sulfo-Cy3 NHS Ester

This protocol outlines the labeling of a 5'-amino-modified DNA oligonucleotide with a Sulfo-Cy3 NHS ester.

Materials:

  • 5'-amino-modified oligonucleotide, lyophilized.

  • Sulfo-Cy3 NHS ester.

  • 0.5 M Sodium carbonate/bicarbonate buffer, pH 8.75.

  • Anhydrous DMSO.

  • Nuclease-free water.

  • Ethanol precipitation reagents (3 M sodium acetate, 100% ethanol, 70% ethanol) or a suitable oligo purification column.

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the lyophilized amino-modified oligonucleotide in the 0.5 M sodium carbonate/bicarbonate buffer to a final concentration of 0.3-0.8 mM.

  • Prepare the Dye Stock Solution:

    • Just before use, warm the Sulfo-Cy3 NHS ester to room temperature.

    • Prepare a 10 mg/mL stock solution in anhydrous DMSO.

  • Conjugation Reaction:

    • Use a molar excess of the NHS ester to the oligonucleotide (typically an 8-fold excess).

    • Add the dye stock solution to the oligonucleotide solution. The final reaction volume should contain approximately 10% DMSO.

    • Vortex the mixture and incubate at room temperature for at least 2 hours, or overnight for convenience.

  • Purification of the Labeled Oligonucleotide:

    • Ethanol Precipitation:

      • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol to the reaction mixture.

      • Incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.

      • Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with cold 70% ethanol.

      • Air-dry the pellet and resuspend in a suitable buffer.

    • Column Purification:

      • Alternatively, use a desalting column (e.g., Glen Gel-Pak™) or a reverse-phase cartridge to remove the excess dye.

  • Confirmation of Labeling:

    • Analyze the purified product using UV-Vis spectroscopy to confirm the presence of both the oligonucleotide and the dye.

Immunofluorescence Microscopy with a Sulfo-Cy5 Labeled Antibody

This protocol provides a general workflow for immunofluorescence staining of cultured cells.

Materials:

  • Cultured cells grown on coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Sulfo-Cy5 labeled primary or secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

  • Fluorescence microscope with appropriate filters for DAPI and Cy5.

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization (for intracellular targets):

    • Wash the cells three times with PBS.

    • Incubate with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the Sulfo-Cy5 labeled antibody in the blocking buffer to the recommended concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Nuclear Counterstaining:

    • Incubate the cells with a DAPI solution for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with filter sets for DAPI (blue channel) and Cy5 (far-red channel).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows.

G cluster_0 Impact of Sulfonation on Cyanine Dye Properties NonSulfonated Non-Sulfonated Cyanine Dye LowSolubility Low Water Solubility NonSulfonated->LowSolubility Leads to Aggregation Aggregation in Aqueous Solution NonSulfonated->Aggregation Prone to Sulfonated Sulfonated Cyanine Dye HighSolubility High Water Solubility Sulfonated->HighSolubility Leads to ReducedAggregation Reduced Aggregation Sulfonated->ReducedAggregation Results in Quenching Fluorescence Quenching Aggregation->Quenching Causes Sulfonation Addition of Sulfo Groups (—SO₃⁻) Sulfonation->Sulfonated ImprovedPerformance Improved Quantum Yield & Photostability ReducedAggregation->ImprovedPerformance Leads to

Caption: Logical relationship of sulfonation on cyanine dye properties.

G cluster_1 Workflow for Antibody Labeling with Sulfo-Cyanine NHS Ester start Start prep_ab Prepare Antibody Solution (pH 8.5-9.0) start->prep_ab prep_dye Prepare Sulfo-Cyanine NHS Ester Stock in DMSO start->prep_dye conjugate Mix Antibody and Dye Incubate at RT for 1 hr prep_ab->conjugate prep_dye->conjugate purify Purify Conjugate (e.g., Sephadex G-25) conjugate->purify analyze Analyze DOL (UV-Vis Spectroscopy) purify->analyze end End analyze->end

Caption: Experimental workflow for antibody labeling.

G cluster_2 Workflow for Immunofluorescence Microscopy start Start: Cultured Cells on Coverslip fix Fix Cells (4% PFA) start->fix permeabilize Permeabilize Cells (0.1% Triton X-100) fix->permeabilize block Block Non-Specific Binding (1% BSA) permeabilize->block incubate_ab Incubate with Sulfo-Cy Labeled Antibody block->incubate_ab wash1 Wash (3x with PBS) incubate_ab->wash1 counterstain Counterstain Nuclei (DAPI) wash1->counterstain wash2 Wash (2x with PBS) counterstain->wash2 mount Mount Coverslip wash2->mount image Image with Fluorescence Microscope mount->image end End image->end

Caption: Experimental workflow for immunofluorescence microscopy.

References

Sulfo-Cy3.5 Amine: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage and handling of Sulfo-Cy3.5 amine, a hydrophilic, red-orange fluorescent dye. Adherence to these guidelines is crucial for ensuring the stability, performance, and safety of this reagent in research and drug development applications.

Overview of this compound

This compound is a water-soluble cyanine dye characterized by its bright fluorescence and high extinction coefficient.[1][2] The presence of four sulfonate groups enhances its hydrophilicity, making it suitable for biological applications in aqueous environments without the need for organic co-solvents.[1][2] The primary aliphatic amine group allows for covalent conjugation to various electrophiles, such as activated esters and epoxides, facilitating the labeling of biomolecules.[2]

Storage Conditions

Proper storage is critical to maintain the integrity and shelf life of this compound. The following table summarizes the recommended storage conditions for the lyophilized powder and reconstituted solutions.

ConditionLyophilized PowderReconstituted Solution
Temperature -20°C-20°C or -80°C
Light Store in the dark. Avoid prolonged exposure to light.Store in the dark. Use amber or foil-wrapped tubes.
Moisture Desiccate.Store in tightly sealed containers to prevent evaporation and contamination.
Shelf Life Up to 24 months at -20°C.Short-term (days to weeks) at -20°C. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Transportation Can be shipped at room temperature for up to 3 weeks.N/A

Handling Procedures

Due to the light-sensitive nature of cyanine dyes and the potential hazards associated with handling chemical reagents, proper handling procedures must be followed.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, it is essential to wear appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.

PPE ItemSpecification
Gloves Nitrile or latex gloves.
Eye Protection Safety glasses or goggles.
Lab Coat Standard laboratory coat.
Weighing and Reconstitution

Follow these steps for accurate weighing and reconstitution of the lyophilized powder:

  • Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: In a well-ventilated area or chemical fume hood, carefully weigh the desired amount of the dye.

  • Solvent Selection: this compound is soluble in high-quality, anhydrous dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or water. The choice of solvent will depend on the specific application.

  • Reconstitution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration. Vortex briefly to ensure the dye is fully dissolved.

  • Storage of Stock Solution: As mentioned in the storage table, aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C.

G cluster_prep Preparation cluster_weigh Weighing and Dissolving cluster_store Storage start Start equilibrate Equilibrate vial to room temperature start->equilibrate ppe Wear appropriate PPE equilibrate->ppe weigh Weigh desired amount of dye ppe->weigh add_solvent Add appropriate solvent (DMF, DMSO, or water) weigh->add_solvent vortex Vortex to dissolve add_solvent->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C in the dark aliquot->store end End store->end

Workflow for Reconstituting this compound.

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following provides a general methodology for assessing the photostability of this compound, a critical parameter for fluorescence-based experiments.

Photostability Assessment Protocol

This protocol is adapted from general guidelines for photostability testing of new drug substances and products.

Objective: To evaluate the rate of photobleaching of this compound under controlled light exposure.

Materials:

  • This compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer or fluorescence microscope with a suitable filter set

  • Light source with controlled intensity (e.g., xenon lamp or laser)

  • Quartz cuvettes or microscope slides

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in PBS. A concentration that gives a mid-range fluorescence signal is recommended.

  • Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample before light exposure.

  • Light Exposure: Expose the sample to a constant and known intensity of light for a defined period.

  • Intermittent Measurements: At regular intervals during the light exposure, measure the fluorescence intensity (Fₜ).

  • Data Analysis: Plot the normalized fluorescence intensity (Fₜ / F₀) against the exposure time. The rate of decay indicates the photostability of the dye.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis start Start prep_sample Prepare dilute dye solution in PBS start->prep_sample measure_initial Measure initial fluorescence (F₀) prep_sample->measure_initial expose_light Expose to light source measure_initial->expose_light measure_intermittent Measure fluorescence at intervals (Fₜ) expose_light->measure_intermittent expose_light->measure_intermittent plot_data Plot normalized intensity vs. time measure_intermittent->plot_data analyze_decay Analyze decay rate plot_data->analyze_decay end End analyze_decay->end

Workflow for Photostability Assessment.

Safety and Disposal

  • Hazard Identification: Fluorescent dyes may cause skin and eye irritation. Avoid inhalation of the powder.

  • First Aid:

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Consult a physician.

  • Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.

By adhering to these storage and handling guidelines, researchers can ensure the optimal performance and longevity of this compound in their experimental workflows, contributing to reliable and reproducible results.

References

Methodological & Application

Application Note: A Beginner's Guide to Protein Labeling with Sulfo-Cy3.5 NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note provides a comprehensive, step-by-step protocol for the covalent labeling of proteins with Sulfo-Cy3.5, a bright and water-soluble fluorescent dye. The procedure detailed here utilizes Sulfo-Cy3.5 NHS ester, which readily reacts with primary amine groups (-NH₂) present on the side chains of lysine residues and the N-terminus of a protein. This method is one of the most common and effective strategies for producing fluorescently labeled proteins for use in a variety of downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays. The inclusion of sulfonate groups on the cyanine dye enhances its water solubility, making it an ideal choice for labeling proteins in aqueous environments without the need for organic co-solvents.[1][2][3]

This guide is specifically designed for researchers, scientists, and drug development professionals who are new to protein conjugation. It covers the essential principles of the labeling reaction, a detailed experimental protocol, methods for purification of the conjugate, and instructions for calculating the degree of labeling.

Principle of the Reaction

The labeling chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of Sulfo-Cy3.5 and primary amines on the protein.[4] In an aqueous solution at a slightly alkaline pH (typically 8.0-9.0), the primary amine acts as a nucleophile and attacks the carbonyl group of the NHS ester. This results in the formation of a stable amide bond, covalently linking the fluorescent dye to the protein, and the release of N-hydroxysuccinimide as a byproduct.[1] The reaction is highly efficient and specific for primary amines under these conditions.

Reaction_Mechanism Protein Protein-NH₂ (Primary Amine) Conditions pH 8.0 - 9.0 Amine-Free Buffer LabeledProtein Protein-NH-CO-Sulfo-Cy3.5 (Stable Amide Bond) Protein->LabeledProtein + SulfoCy35 Sulfo-Cy3.5-NHS Ester SulfoCy35->LabeledProtein NHS N-hydroxysuccinimide (Byproduct) LabeledProtein->NHS

Figure 1: Chemical reaction of Sulfo-Cy3.5 NHS ester with a primary amine on a protein.

Experimental Protocol

This protocol is a general guideline for labeling proteins with Sulfo-Cy3.5 NHS ester. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials and Reagents
Reagent/MaterialSpecifications
Protein of Interest≥2 mg/mL in an amine-free buffer
Sulfo-Cy3.5 NHS EsterLyophilized solid
Reaction Buffer0.1 M Sodium Bicarbonate or PBS, pH 8.0-9.0
Anhydrous DMSOFor dissolving the dye
Quenching Reagent1 M Tris-HCl, pH 8.0
Purification ColumnDesalting or gel filtration column (e.g., Sephadex G-25)
Storage BufferPBS, pH 7.4 with 0.02% Sodium Azide

Workflow Overview

Workflow A 1. Prepare Protein Solution C 3. Conjugation Reaction A->C B 2. Prepare Dye Solution B->C D 4. Quench Reaction C->D E 5. Purify Conjugate D->E F 6. Characterize Conjugate E->F

Figure 2: Experimental workflow for protein labeling with Sulfo-Cy3.5 NHS ester.

Detailed Procedure

Step 1: Preparation of Protein Solution

  • Ensure your protein of interest is in an amine-free buffer, such as phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.

  • The protein concentration should ideally be between 2-10 mg/mL for optimal labeling. If your protein is in a buffer containing amines, it must be dialyzed against an appropriate amine-free buffer before proceeding.

Step 2: Preparation of Dye Stock Solution

  • Allow the vial of lyophilized Sulfo-Cy3.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.

Step 3: Conjugation Reaction

  • The molar ratio of dye to protein is a critical parameter that influences the degree of labeling. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended. This may need to be optimized for your specific protein.

  • Slowly add the calculated volume of the Sulfo-Cy3.5 NHS ester stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Step 4: Quenching the Reaction

  • To stop the labeling reaction, add a quenching reagent that contains primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature. The quenching reagent will react with any excess Sulfo-Cy3.5 NHS ester.

Step 5: Purification of the Labeled Protein

  • It is crucial to remove any unreacted, free dye from the labeled protein. This is typically achieved by gel filtration or using a desalting spin column.

  • Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).

  • Apply the quenched reaction mixture to the column and collect the fractions. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

Step 6: Characterization of the Conjugate

  • The final and most critical step is to determine the concentration of the labeled protein and the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3.5 (~581 nm).

Calculation of Degree of Labeling (DOL)

The DOL is calculated using the Beer-Lambert law. You will need the following values:

ParameterDescription
A₂₈₀Absorbance of the conjugate at 280 nm
AₘₐₓAbsorbance of the conjugate at ~581 nm
ε_proteinMolar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)
ε_dyeMolar extinction coefficient of Sulfo-Cy3.5 at ~581 nm (typically ~150,000 M⁻¹cm⁻¹)
CF₂₈₀Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye)

1. Protein Concentration (M): Protein Conc. = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

2. Dye Concentration (M): Dye Conc. = Aₘₐₓ / ε_dye

3. Degree of Labeling (DOL): DOL = Dye Conc. / Protein Conc.

An optimal DOL for most applications is between 2 and 10 for antibodies. A DOL that is too high can lead to fluorescence quenching and may affect the biological activity of the protein, while a DOL that is too low will result in a weak signal.

Storage and Stability

Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - pH of the reaction buffer is incorrect.- Presence of primary amines in the buffer.- Low protein concentration.- Inactive (hydrolyzed) labeling reagent.- Ensure the pH is between 8.0 and 9.0.- Use an amine-free buffer.- Increase the protein concentration to >2 mg/mL.- Use a fresh stock of the labeling reagent.
Protein Precipitation - Over-labeling of the protein.- High concentration of organic solvent (DMSO).- Reduce the molar ratio of the dye to the protein.- Decrease the reaction time.- Ensure the volume of DMSO is less than 10% of the total reaction volume.
No or Weak Signal in Downstream Application - Insufficient labeling.- Quenching of the fluorophore due to over-labeling.- Labeled protein has lost its biological activity.- Optimize the labeling reaction to increase the DOL.- Optimize the DOL to avoid fluorescence quenching.- Perform a functional assay to confirm the activity of the labeled protein.

References

Step-by-Step Guide to Sulfo-Cy3.5 Amine Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of Sulfo-Cy3.5 NHS ester to proteins and other biomolecules containing primary amines. Sulfo-Cy3.5 is a bright, water-soluble fluorescent dye ideal for creating stable, fluorescently labeled conjugates for a variety of applications in research and drug development.

Introduction

Sulfo-Cy3.5 is a member of the cyanine dye family, with spectral properties intermediate between Cy3 and Cy5. Its key features include high hydrophilicity due to the presence of sulfo groups, a large extinction coefficient, and a reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester reacts efficiently with primary amino groups (-NH2) on biomolecules, such as the side chain of lysine residues in proteins, to form a stable amide bond. This protocol details the necessary steps for successful conjugation, purification, and characterization of Sulfo-Cy3.5 labeled biomolecules.

Materials and Equipment

Reagents:

  • Sulfo-Cy3.5 NHS ester

  • Protein or other amine-containing biomolecule of interest

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.0. Avoid buffers containing primary amines such as Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Equipment:

  • Spectrophotometer

  • pH meter

  • Vortex mixer

  • Pipettes

  • Reaction tubes

  • Gel filtration chromatography system or spin columns

Experimental Protocols

Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be dialyzed against the Reaction Buffer before use.

    • Ensure the pH of the protein solution is between 8.0 and 9.0. Adjust with 1 M sodium bicarbonate if necessary.

  • Sulfo-Cy3.5 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy3.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Vortex thoroughly to ensure the dye is completely dissolved.

Conjugation Reaction

The optimal molar ratio of dye to protein for conjugation can vary depending on the protein and the desired degree of labeling. A common starting point is a 10-fold molar excess of the dye.

  • Calculate the required volume of Sulfo-Cy3.5 stock solution:

    • Moles of Protein = (mass of protein in g) / (molecular weight of protein in g/mol )

    • Moles of Dye = Moles of Protein x Molar Excess of Dye

    • Volume of Dye Stock (µL) = (Moles of Dye x Molecular Weight of Dye in g/mol ) / (Concentration of Dye Stock in g/µL)

  • Reaction:

    • Slowly add the calculated volume of the Sulfo-Cy3.5 stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Quenching the Reaction (Optional)

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step is optional as the unreacted dye will be removed during purification.

Purification of the Conjugate

It is crucial to remove the unreacted Sulfo-Cy3.5 to obtain an accurate determination of the degree of labeling and to prevent non-specific binding in downstream applications.

  • Gel Filtration Chromatography:

    • Equilibrate a Sephadex G-25 column with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The labeled protein will typically elute in the first colored fraction, while the smaller, unreacted dye molecules will be retained on the column and elute later.

    • Collect the fractions containing the purified conjugate.

  • Spin Columns:

    • For smaller scale reactions, spin columns pre-packed with an appropriate size-exclusion resin can be used according to the manufacturer's instructions.

Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy3.5 (~576 nm, A_max). [1]

  • Calculate the molar concentration of the protein:

    • Protein Concentration (M) = [A280 - (A_max x CF280)] / ε_protein

    • Where:

      • CF280 is the correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy3.5, CF280 ≈ 0.17).[1]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate the molar concentration of the dye:

    • Dye Concentration (M) = A_max / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of Sulfo-Cy3.5 at its absorbance maximum (~139,000 M⁻¹cm⁻¹ at ~576 nm).[1]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most applications is between 2 and 10.[2]

Quantitative Data Summary

ParameterValueReference
Sulfo-Cy3.5 NHS Ester Properties
Maximum Absorbance (λ_max)~576 nm[1]
Molar Extinction Coefficient (ε_dye)139,000 M⁻¹cm⁻¹
Correction Factor at 280 nm (CF280)0.17
Reaction Conditions
Recommended pH8.0 - 9.0
Reaction Time1 - 2 hours
TemperatureRoom Temperature
Recommended Molar Excess (Dye:Protein)5:1 to 20:1

Diagrams

Sulfo_Cy3_5_Conjugation_Workflow A 1. Prepare Protein Solution (2-10 mg/mL in pH 8.0-9.0 buffer) C 3. Conjugation Reaction (1-2 hours at RT, protected from light) A->C B 2. Prepare Sulfo-Cy3.5 Stock (10 mg/mL in DMSO/DMF) B->C D 4. Purification (Size-Exclusion Chromatography) C->D Remove unreacted dye E 5. Characterization (Spectrophotometry and DOL Calculation) D->E Purified conjugate F Labeled Conjugate E->F

Caption: Experimental workflow for Sulfo-Cy3.5 amine conjugation.

Signaling_Pathway Protein Protein with Primary Amine (-NH2) Reaction Amine-Reactive Conjugation (pH 8.0-9.0) Protein->Reaction SulfoCy35 Sulfo-Cy3.5 NHS Ester SulfoCy35->Reaction Conjugate Stable Amide Bond Formation (Protein-CO-NH-Dye) Reaction->Conjugate Covalent Bond Byproduct NHS Byproduct Reaction->Byproduct

Caption: Chemical reaction of Sulfo-Cy3.5 NHS ester with a primary amine.

References

Sulfo-Cy3.5 Amine for Immunofluorescence Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Sulfo-Cy3.5 amine, a bright and water-soluble fluorescent dye, for immunofluorescence (IF) staining. This document includes the dye's spectral properties, a detailed protocol for antibody conjugation, and a step-by-step guide for performing immunofluorescence staining of cells and tissues.

Introduction to this compound

Sulfo-Cy3.5 is a cyanine dye that fluoresces in the orange-red region of the spectrum.[1] Its key features include high water solubility due to the presence of sulfo groups, a large extinction coefficient, and good photostability, making it an excellent choice for a variety of fluorescence-based biological applications, including microscopy and flow cytometry.[1][2] The amine-reactive form of Sulfo-Cy3.5 allows for its covalent conjugation to primary amines on proteins, such as antibodies, creating stable and bright fluorescent probes for immunofluorescence applications.[3]

Data Presentation

Spectral Properties of Sulfo-Cy3.5

The spectral characteristics of Sulfo-Cy3.5 are crucial for designing imaging experiments, particularly for selecting appropriate excitation sources and emission filters.

PropertyValueReference
Excitation Maximum (λex) ~576 - 581 nm[2]
Emission Maximum (λem) ~596 - 603 nm
Molar Extinction Coefficient (ε) 139,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.11
Stokes Shift ~15 nm
Comparison of Photostability

While direct quantitative comparisons of photostability can vary based on experimental conditions, cyanine dyes like Cy3 and Cy5 are known to be susceptible to photobleaching. The use of antifade mounting media is highly recommended to preserve the fluorescent signal during imaging. For demanding applications requiring long-term imaging, more photostable alternatives might be considered.

Signal-to-Noise Ratio (SNR) in Immunofluorescence

The signal-to-noise ratio is a critical parameter for obtaining high-quality immunofluorescence images. A higher SNR indicates a stronger specific signal relative to the background noise. Typical SNR values for confocal microscopy can range from 5-10 for low-signal images to over 30 for high-quality images. Factors influencing SNR include the brightness of the fluorophore, antibody specificity, blocking efficiency, and detector sensitivity. Using bright, photostable dyes like Sulfo-Cy3.5 and optimizing staining protocols are key to maximizing the SNR.

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy3.5 NHS Ester to a Primary Antibody

This protocol describes the conjugation of an amine-reactive Sulfo-Cy3.5 NHS ester to a primary antibody.

Materials:

  • Primary antibody (at a concentration of >2 mg/mL in an amine-free buffer like PBS)

  • Sulfo-Cy3.5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in an amine-free buffer such as PBS. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.

    • Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.

  • Prepare the Dye:

    • Allow the vial of Sulfo-Cy3.5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.

  • Conjugation Reaction:

    • A common starting point for the molar ratio of dye to antibody is 10:1. This may require optimization for your specific antibody.

    • Slowly add the calculated volume of the Sulfo-Cy3.5 NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody. The first colored fraction is typically the conjugated antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3.5 (~576 nm).

Protocol 2: Immunofluorescence Staining of Cultured Cells with a Sulfo-Cy3.5 Conjugated Antibody

This protocol outlines the steps for staining adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Sulfo-Cy3.5 conjugated primary antibody

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA or 10% normal goat serum in PBST)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Rinse the cells briefly with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the cells with a permeabilization buffer, such as 0.1-0.25% Triton X-100 in PBS, for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the Sulfo-Cy3.5 conjugated primary antibody in the blocking buffer to the desired concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy3.5 (Excitation: ~576 nm, Emission: ~603 nm) and DAPI.

Visualization of Workflows and Pathways

Below are diagrams illustrating the experimental workflow for immunofluorescence staining and a representative signaling pathway that can be studied using this technique.

G cluster_workflow Immunofluorescence Staining Workflow prep Cell Preparation fix Fixation prep->fix perm Permeabilization fix->perm block Blocking perm->block primary_ab Primary Antibody Incubation (Sulfo-Cy3.5 Conjugated) block->primary_ab wash1 Washing primary_ab->wash1 counterstain Nuclear Counterstaining wash1->counterstain wash2 Washing counterstain->wash2 mount Mounting wash2->mount image Imaging mount->image

Caption: A generalized workflow for direct immunofluorescence staining.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling can be visualized via IF staining of EGFR or downstream targets.

References

Application Notes and Protocols for Sulfo-Cy3.5 Amine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5 amine is a water-soluble, amine-reactive fluorescent dye that serves as a versatile tool in flow cytometry and other fluorescence-based applications.[1][2] Its sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments.[3] The primary amine group on the Sulfo-Cy3.5 molecule allows for its covalent conjugation to target molecules.[3] In the context of flow cytometry, this compound is particularly valuable for assessing cell viability, tracking cell proliferation, and as a component in multiplexed apoptosis assays. This document provides detailed application notes and protocols for the effective use of this compound in these key flow cytometry applications.

Physicochemical and Spectral Properties

Sulfo-Cy3.5 is a bright and photostable dye, making it a reliable choice for flow cytometry experiments.[2] A summary of its key properties is provided in the table below.

PropertyValueReference(s)
Excitation Maximum (λex) ~581 nm
Emission Maximum (λem) ~596 nm
Molecular Weight ~1051.38 g/mol
Solubility Good in water and DMSO
Storage Store at -20°C, protected from light

Application 1: Cell Viability Assessment (Live/Dead Discrimination)

Principle

Amine-reactive dyes like Sulfo-Cy3.5 are membrane-impermeant and serve as excellent viability probes. In a population of cells, viable cells with intact plasma membranes will exhibit minimal fluorescence as the dye can only react with the limited number of primary amines on the cell surface. In contrast, dead or dying cells with compromised membranes are permeable to the dye, allowing it to enter the cytoplasm and covalently bind to the abundant intracellular proteins. This results in a significantly brighter fluorescent signal in dead cells compared to live cells, enabling their clear distinction by flow cytometry. This method is also compatible with subsequent fixation and permeabilization steps, as the covalent labeling is retained.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

  • Cell Preparation:

    • Harvest cells and wash them once with protein-free PBS to remove any residual amines from the culture medium.

    • Resuspend the cell pellet in protein-free PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Dye Titration (Recommended):

    • To determine the optimal staining concentration, it is crucial to perform a dye titration.

    • Prepare a series of dilutions of the this compound stock solution in protein-free PBS.

    • Stain a mixture of live and heat-killed (65°C for 5-10 minutes) cells with the different dye concentrations.

    • The optimal concentration is the one that provides the best separation between the live and dead cell populations with minimal fluorescence in the live cell population.

  • Staining Procedure:

    • Add the optimized concentration of this compound to the cell suspension.

    • Incubate for 15-30 minutes at room temperature or on ice, protected from light.

    • Wash the cells twice with a protein-containing buffer (e.g., PBS with 1% BSA or FACS buffer) to quench any unreacted dye.

  • (Optional) Antibody Staining:

    • Proceed with standard protocols for staining cell surface markers with fluorescently conjugated antibodies.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer equipped with appropriate lasers and filters for Sulfo-Cy3.5 (e.g., excitation with a yellow-green laser and emission collection with a filter centered around 600 nm).

    • Gate on the cell population based on forward and side scatter properties.

    • Discriminate live and dead cells based on the fluorescence intensity of Sulfo-Cy3.5.

Representative Data

The following table provides an example of expected results from a live/dead discrimination assay using an amine-reactive dye.

Cell PopulationTreatmentMean Fluorescence Intensity (MFI) of Sulfo-Cy3.5 (Arbitrary Units)% of Gated Cells
Jurkat CellsUntreated (Live)15095%
Jurkat CellsHeat-Killed (Dead)85005%

Workflow Diagram

G Workflow for Cell Viability Assay using this compound A Prepare Cell Suspension (1-10 x 10^6 cells/mL in protein-free PBS) B Add this compound (Optimized Concentration) A->B C Incubate (15-30 min, RT or on ice, protected from light) B->C D Wash Cells (2x with protein-containing buffer) C->D E (Optional) Antibody Staining (for cell surface markers) D->E F Acquire on Flow Cytometer D->F E->F G Data Analysis (Gate on live and dead populations) F->G G Workflow for Cell Proliferation Assay A Label Cells with this compound B Wash Thoroughly A->B C Culture Cells with Stimulus B->C D Harvest Cells at Time Points C->D E (Optional) Surface Marker Staining D->E F Acquire on Flow Cytometer D->F E->F G Analyze Generational Peaks F->G G Apoptosis Signaling and Detection cluster_0 Cellular Events cluster_1 Flow Cytometry Detection A Apoptotic Stimulus (e.g., UV, Drug) B Caspase Activation A->B C Phosphatidylserine (PS) Translocation to Outer Membrane B->C D Loss of Membrane Integrity C->D E Annexin V-FITC (Binds to PS) C->E Detects F This compound (Enters Permeable Cells) D->F Detects G Early Apoptosis (Annexin V+, Sulfo-Cy3.5 dim) E->G H Late Apoptosis/Necrosis (Annexin V+, Sulfo-Cy3.5 bright) F->H

References

Application Notes and Protocols for Sulfo-Cy3.5 in Nucleic Acid Labeling for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetics technique for visualizing specific nucleic acid sequences within the cellular context. The choice of fluorophore is critical for the sensitivity and specificity of FISH assays. Sulfo-Cy3.5, a sulfonated cyanine dye, is an excellent candidate for labeling nucleic acid probes due to its high water solubility, exceptional brightness, and photostability. Its fluorescence emission in the orange-red spectrum provides a distinct signal, making it suitable for multiplexing experiments.

These application notes provide a comprehensive guide to utilizing Sulfo-Cy3.5 for nucleic acid labeling and its application in FISH protocols. We will detail the recommended labeling chemistry, a step-by-step protocol for probe generation and purification, a complete FISH procedure, and troubleshooting guidelines to ensure robust and reproducible results.

Properties of Sulfo-Cy3.5

Sulfo-Cy3.5 is a hydrophilic fluorescent dye with spectral properties intermediate between Cy3 and Cy5. The presence of sulfonate groups enhances its water solubility, which is advantageous for labeling reactions in aqueous buffers and for the application of the labeled probes in biological systems.[1]

Table 1: Physicochemical and Spectral Properties of Sulfo-Cy3.5

PropertyValueReference
Chemical Formula C₄₂H₄₀N₃K₃O₁₆S₄[2]
Molecular Weight 1088.33 Da (NHS ester form)[2]
Excitation Maximum (λex) ~581-591 nm[3]
Emission Maximum (λem) ~596-604 nm[3]
Molar Extinction Coefficient (ε) ~139,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.11
Solubility High in water and polar organic solvents (e.g., DMSO, DMF)

Nucleic Acid Labeling Strategy: Amine-Modified Oligonucleotides with Sulfo-Cy3.5 NHS Ester

For efficient and stable labeling of nucleic acids, the recommended approach is the covalent conjugation of an amine-modified oligonucleotide with a Sulfo-Cy3.5 N-hydroxysuccinimidyl (NHS) ester. While Sulfo-Cy3.5 is available with an amine reactive group, this form is not suitable for direct labeling of unmodified nucleic acids. The primary amine on the dye is not reactive towards the phosphodiester backbone or the nucleobases of the nucleic acid.

The standard and most effective method involves introducing a primary amine to the oligonucleotide during synthesis (e.g., at the 5' or 3' terminus). This amine-modified oligonucleotide then serves as a target for the highly reactive Sulfo-Cy3.5 NHS ester, which forms a stable amide bond.

G cluster_labeling Nucleic Acid Labeling Workflow Oligo Amine-Modified Oligonucleotide Mix Reaction Mixture (pH 8.3-9.0) Oligo->Mix Dye Sulfo-Cy3.5 NHS Ester Dye->Mix Incubate Incubation (Room Temp, 2-4h or 4°C, overnight) Mix->Incubate Purify Purification (Ethanol Precipitation, Gel Filtration, or HPLC) Incubate->Purify QC Quality Control (Spectrophotometry, DOL Calculation) Purify->QC Labeled_Probe Sulfo-Cy3.5 Labeled Nucleic Acid Probe QC->Labeled_Probe

Figure 1. Workflow for labeling amine-modified nucleic acids with Sulfo-Cy3.5 NHS ester.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with Sulfo-Cy3.5 NHS Ester

This protocol details the steps for conjugating Sulfo-Cy3.5 NHS ester to an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide (e.g., 5'-amino-modifier C6)

  • Sulfo-Cy3.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5, prepare fresh)

  • Nuclease-free water

  • 3 M Sodium acetate, pH 5.2

  • 100% Ethanol (cold)

  • 70% Ethanol (cold)

  • Microcentrifuge tubes

  • Spectrophotometer

  • Purification system (e.g., gel filtration columns or HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy3.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the oligonucleotide solution and the Sulfo-Cy3.5 NHS ester solution. The molar ratio of dye to oligonucleotide is a critical parameter for optimizing the degree of labeling (DOL). A molar excess of 10-20 fold of the dye is a good starting point.

    • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • Ethanol Precipitation (for removal of bulk unreacted dye):

      • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

      • Add 3 volumes of cold 100% ethanol.

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge at >12,000 x g for 30 minutes at 4°C.

      • Carefully aspirate the supernatant.

      • Wash the pellet with cold 70% ethanol and centrifuge again.

      • Air-dry the pellet and resuspend in nuclease-free water or TE buffer.

    • Gel Filtration or HPLC (for higher purity): For applications requiring highly pure probes, further purification using gel filtration chromatography or reverse-phase HPLC is recommended to separate the labeled oligonucleotide from any remaining free dye and unlabeled oligonucleotides.

  • Quality Control - Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A₂₆₀) and at the absorbance maximum of Sulfo-Cy3.5 (~588 nm, A₅₈₈).

    • Calculate the concentration of the dye:

      • [Dye] (M) = A₅₈₈ / ε_dye (where ε_dye for Sulfo-Cy3.5 is ~139,000 M⁻¹cm⁻¹)

    • Calculate the concentration of the oligonucleotide, correcting for the dye's absorbance at 260 nm:

      • [Oligo] (M) = (A₂₆₀ - (A₅₈₈ * CF₂₆₀)) / ε_oligo (where CF₂₆₀ for Sulfo-Cy3.5 is ~0.16 and ε_oligo can be calculated based on its sequence).

    • Calculate the Degree of Labeling (DOL):

      • DOL = [Dye] / [Oligo]

Table 2: Representative Data on the Effect of Dye:Oligonucleotide Molar Ratio on the Degree of Labeling (DOL)

Dye:Oligonucleotide Molar RatioApproximate Degree of Labeling (DOL)
5:10.4 - 0.6
10:10.7 - 0.9
20:10.9 - 1.2
40:11.0 - 1.5

Note: These are representative values. The optimal DOL should be determined empirically for each specific oligonucleotide and application. For single-labeled probes for FISH, a DOL of 0.8-1.2 is generally desirable.

Protocol 2: Fluorescence In Situ Hybridization (FISH)

This protocol provides a general procedure for FISH using a Sulfo-Cy3.5 labeled oligonucleotide probe on fixed cells.

Materials:

  • Sulfo-Cy3.5 labeled oligonucleotide probe

  • Slides with fixed cells/tissue sections

  • 20x SSC (Saline-Sodium Citrate) buffer

  • Formamide, deionized

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • Coverslips

  • Humidified chamber

  • Fluorescence microscope with appropriate filter sets for Sulfo-Cy3.5 and DAPI

Procedure:

  • Sample Preparation:

    • Prepare slides with fixed cells or tissue sections according to standard cytogenetic protocols. This typically involves fixation (e.g., with methanol:acetic acid or paraformaldehyde) and permeabilization (e.g., with pepsin or proteinase K).

  • Probe Preparation:

    • Dilute the Sulfo-Cy3.5 labeled probe in hybridization buffer to the desired final concentration (typically 1-10 ng/µL).

  • Denaturation:

    • Apply the probe mixture to the slide and cover with a coverslip.

    • Denature the probe and the target DNA simultaneously by placing the slide on a hot plate at 75-80°C for 5-10 minutes.

  • Hybridization:

    • Transfer the slide to a humidified chamber and incubate overnight at 37°C to allow for hybridization of the probe to the target sequence.

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slide in a stringent wash buffer (e.g., 0.1x SSC at 60°C) to remove non-specifically bound probes. The stringency of the wash (determined by temperature and salt concentration) is critical for specificity.

    • Perform subsequent washes in less stringent buffers (e.g., 2x SSC at room temperature).

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the slide with an antifade mounting medium to preserve the fluorescence signal.

  • Visualization:

    • Visualize the slide using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy3.5 (excitation ~588 nm, emission ~604 nm) and DAPI (excitation ~360 nm, emission ~460 nm).

G cluster_fish Fluorescence In Situ Hybridization (FISH) Workflow Sample_Prep Sample Preparation (Fixation, Permeabilization) Denature Denaturation (75-80°C, 5-10 min) Sample_Prep->Denature Probe_Prep Probe Preparation (Dilution in Hybridization Buffer) Probe_Prep->Denature Hybridize Hybridization (37°C, Overnight) Denature->Hybridize Wash Post-Hybridization Washes (Stringent & Non-stringent) Hybridize->Wash Counterstain Counterstaining (e.g., DAPI) Wash->Counterstain Mount Mounting (Antifade Medium) Counterstain->Mount Visualize Visualization (Fluorescence Microscopy) Mount->Visualize

Figure 2. General experimental workflow for Fluorescence In Situ Hybridization (FISH).

Troubleshooting

Table 3: Troubleshooting Guide for Nucleic Acid Labeling and FISH

Problem Possible Cause Suggested Solution
Low Degree of Labeling (DOL) Inactive NHS ester due to hydrolysis.Use fresh, anhydrous DMSO/DMF for dye reconstitution. Store dye desiccated and protected from light.
Incorrect pH of labeling buffer.Ensure the pH of the sodium bicarbonate buffer is between 8.3 and 9.0.
Insufficient molar excess of dye.Increase the molar ratio of dye to oligonucleotide.
Weak or No FISH Signal Poor probe labeling.Verify the DOL of the probe. Re-label if necessary.
Insufficient probe concentration.Increase the probe concentration in the hybridization buffer.
Inadequate denaturation.Optimize denaturation temperature and time.
Poor probe penetration.Optimize permeabilization step (e.g., adjust enzyme concentration or incubation time).
High Background Signal Incomplete removal of unbound probe.Increase the stringency of the post-hybridization washes (increase temperature, decrease salt concentration).
Non-specific binding of the probe.Include blocking agents (e.g., Cot-1 DNA) in the hybridization buffer.
Probe concentration is too high.Reduce the probe concentration.

Conclusion

Sulfo-Cy3.5 is a highly effective fluorescent dye for the generation of nucleic acid probes for in situ hybridization. By employing the robust and efficient labeling strategy of conjugating a Sulfo-Cy3.5 NHS ester to an amine-modified oligonucleotide, researchers can produce brightly fluorescent and specific probes. The detailed protocols and troubleshooting guide provided herein will enable scientists to successfully apply this technology in their research, facilitating the precise localization and analysis of nucleic acid targets in a variety of biological samples.

References

Calculating the Dye-to-Protein Ratio for Sulfo-Cy3.5: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to calculating the dye-to-protein ratio for conjugates involving the fluorescent dye Sulfo-Cy3.5. Accurate determination of the degree of labeling (DOL), also known as the dye-to-protein ratio, is critical for ensuring the quality, consistency, and reliability of fluorescently labeled proteins in a wide range of applications, including immunoassays, fluorescence microscopy, and in vivo imaging.

This document outlines two distinct protocols based on the reactive group of the Sulfo-Cy3.5 dye being used:

  • Protocol A: Labeling of protein primary amines with Sulfo-Cy3.5 NHS ester.

  • Protocol B: Conjugation of Sulfo-Cy3.5 amine to protein carboxyl groups.

Detailed experimental procedures, from protein preparation to the final calculation of the dye-to-protein ratio, are provided.

Key Quantitative Data

The following table summarizes the essential quantitative data required for the accurate calculation of the dye-to-protein ratio for Sulfo-Cy3.5.

ParameterValueReference
Sulfo-Cy3.5 Absorbance Maximum (λmax) ~576 nm[1]
Sulfo-Cy3.5 Molar Extinction Coefficient (ε_dye) 139,000 M⁻¹cm⁻¹[1]
Correction Factor (CF₂₈₀) 0.17[1]

Note: The molar extinction coefficient of the specific protein being labeled is also a critical value that must be determined beforehand.

Experimental Protocols

Protocol A: Labeling of Protein Primary Amines with Sulfo-Cy3.5 NHS Ester

This protocol describes the labeling of primary amines (e.g., on lysine residues) on a protein with the amine-reactive Sulfo-Cy3.5 N-hydroxysuccinimide (NHS) ester.

1. Protein Preparation

  • The protein solution should be prepared in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[2] Buffers containing primary amines, like Tris, will compete with the protein for reaction with the NHS ester and must be avoided.[]

  • For optimal labeling, the protein concentration should be between 2-10 mg/mL.

  • If the protein solution contains any stabilizing agents with primary amines (e.g., bovine serum albumin, gelatin) or preservatives like sodium azide, these should be removed by dialysis or gel filtration prior to labeling.

2. Dye Preparation

  • Allow the vial of Sulfo-Cy3.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye (e.g., 10 mg/mL or 10 mM) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

3. Labeling Reaction

  • The optimal molar ratio of dye to protein for labeling can vary and should be optimized for each specific protein. A starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended.

  • Add the calculated volume of the Sulfo-Cy3.5 NHS ester stock solution to the protein solution while gently stirring.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate

  • After the incubation period, it is crucial to remove any unreacted, free dye from the protein-dye conjugate. This is essential for accurate determination of the dye-to-protein ratio.

  • Purification can be achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).

Protocol B: Conjugation of this compound to Protein Carboxyl Groups

This protocol outlines the conjugation of Sulfo-Cy3.5 containing a primary amine to the carboxyl groups (e.g., on aspartic and glutamic acid residues) of a protein using a two-step carbodiimide reaction with EDC and Sulfo-NHS.

1. Protein and Dye Preparation

  • Dissolve the protein in a buffer that does not contain primary amines or carboxyl groups, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer with 0.5 M NaCl at pH 6.0.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Prepare fresh solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) in the reaction buffer.

2. Activation of Protein Carboxyl Groups

  • Add a molar excess of EDC and Sulfo-NHS to the protein solution. A typical starting point is a 10-fold molar excess of each reagent over the protein.

  • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups on the protein, forming a more stable Sulfo-NHS ester intermediate.

3. Conjugation Reaction

  • Add the this compound solution to the activated protein solution. A molar excess of the dye amine over the protein is recommended to drive the reaction.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a non-amine, non-carboxylate buffer like PBS.

  • Incubate the reaction for 2 hours at room temperature, protected from light.

4. Quenching and Purification

  • To stop the reaction, a quenching reagent such as hydroxylamine can be added to a final concentration of 10-50 mM.

  • Purify the protein-dye conjugate from excess dye and reaction byproducts using size-exclusion chromatography or dialysis as described in Protocol A.

Calculation of the Dye-to-Protein Ratio

The degree of labeling (DOL) is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~576 nm for Sulfo-Cy3.5).

1. Spectrophotometric Measurement

  • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy3.5 (~576 nm, A_max).

  • The absorbance values should ideally be between 0.1 and 1.0. If necessary, dilute the conjugate solution and record the dilution factor.

2. Calculation Steps

The following equations are used to calculate the dye-to-protein ratio:

a. Calculate the Molar Concentration of the Dye:

M_dye = A_max / (ε_dye * path length)

Where:

  • M_dye is the molar concentration of the dye.

  • A_max is the absorbance of the conjugate at ~576 nm.

  • ε_dye is the molar extinction coefficient of Sulfo-Cy3.5 (139,000 M⁻¹cm⁻¹).

  • path length is the cuvette path length in cm (typically 1 cm).

b. Calculate the Corrected Protein Absorbance at 280 nm:

The dye also absorbs light at 280 nm, so a correction must be made to the A₂₈₀ reading.

A_protein = A₂₈₀ - (A_max * CF₂₈₀)

Where:

  • A_protein is the corrected absorbance of the protein at 280 nm.

  • A₂₈₀ is the measured absorbance of the conjugate at 280 nm.

  • A_max is the absorbance of the conjugate at ~576 nm.

  • CF₂₈₀ is the correction factor for Sulfo-Cy3.5 at 280 nm (0.17).

c. Calculate the Molar Concentration of the Protein:

M_protein = A_protein / (ε_protein * path length)

Where:

  • M_protein is the molar concentration of the protein.

  • A_protein is the corrected absorbance of the protein at 280 nm.

  • ε_protein is the molar extinction coefficient of the specific protein at 280 nm.

  • path length is the cuvette path length in cm (typically 1 cm).

d. Calculate the Dye-to-Protein Ratio (Degree of Labeling):

DOL = M_dye / M_protein

The resulting DOL value represents the average number of dye molecules conjugated to each protein molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep 1. Protein Preparation labeling 3. Labeling Reaction protein_prep->labeling dye_prep 2. Dye Stock Solution dye_prep->labeling purify 4. Purification of Conjugate labeling->purify measurement 5. Spectrophotometric Measurement purify->measurement calculation 6. DOL Calculation measurement->calculation

Caption: Experimental workflow for determining the dye-to-protein ratio.

signaling_pathway cluster_amine_labeling Protocol A: Amine Labeling cluster_carboxyl_labeling Protocol B: Carboxyl Labeling Protein_A Protein-NH₂ Conjugate_A Protein-NH-CO-Sulfo-Cy3.5 Protein_A->Conjugate_A + Dye_NHS Sulfo-Cy3.5-NHS Dye_NHS->Conjugate_A Protein_B Protein-COOH Activated_Protein Protein-CO-NHS Protein_B->Activated_Protein + EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Protein Conjugate_B Protein-CO-NH-Sulfo-Cy3.5 Activated_Protein->Conjugate_B + Dye_Amine Sulfo-Cy3.5-NH₂ Dye_Amine->Conjugate_B

Caption: Chemical reactions for protein labeling with Sulfo-Cy3.5.

References

Application Notes and Protocols for Sulfo-Cy3.5 Amine in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5 amine is a water-soluble, orange-red fluorescent dye that is a valuable tool for a variety of biological and biomedical research applications.[1] Its high water solubility, conferred by sulfonate groups, makes it particularly well-suited for use in aqueous environments, minimizing the need for organic solvents that can be harmful to live cells.[2][3] This dye exhibits excellent photostability and a high quantum yield, resulting in bright and stable fluorescent signals ideal for live-cell imaging, fluorescence microscopy, and flow cytometry.[1] The primary amine group on Sulfo-Cy3.5 allows for its covalent conjugation to a wide range of biomolecules, including proteins, antibodies, and nucleic acids, enabling the tracking and visualization of these molecules and their interactions in real-time within living cells.[4]

These application notes provide an overview of the properties of this compound, detailed protocols for its use in live-cell imaging, and examples of its application in studying dynamic cellular processes such as receptor-mediated endocytosis.

Properties of Sulfo-Cy3.5

Sulfo-Cy3.5 possesses spectral properties that make it compatible with common fluorescence microscopy and flow cytometry instrumentation. Its excitation and emission maxima are situated between those of Cy3 and Cy5, offering flexibility in multicolor imaging experiments.

PropertyValueReference
Excitation Maximum (λex) ~581 - 591 nm
Emission Maximum (λem) ~596 - 604 nm
Molar Extinction Coefficient (ε) ~139,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.11
Solubility High in water and polar solvents
Storage Store at -20°C, protected from light

Applications in Live Cell Imaging

The primary application of this compound in live cell imaging is as a labeling agent for biomolecules to study their localization, trafficking, and dynamics. Due to its charged nature, this compound itself is generally membrane-impermeable. Therefore, to visualize intracellular processes in living cells, it must be conjugated to a molecule that can be actively transported into the cell or is designed to target specific intracellular structures.

A major application is the labeling of antibodies or ligands to study receptor-mediated endocytosis. By conjugating Sulfo-Cy3.5 to a ligand (e.g., Epidermal Growth Factor, EGF) or an antibody that binds to a specific cell surface receptor (e.g., EGF Receptor, EGFR), researchers can track the internalization of the receptor-ligand complex from the plasma membrane into endocytic vesicles.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the general procedure for conjugating this compound to an antibody. The primary amine on the dye can be coupled to carboxyl groups on the antibody using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium ions.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Antibody Carboxyl Groups:

    • To the antibody solution, add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add the this compound stock solution to the activated antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.

    • Incubate for 2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS.

    • Collect the colored fractions containing the antibody-dye conjugate.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-Cy3.5 (~581 nm).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

Protocol 2: Live-Cell Imaging of Receptor-Mediated Endocytosis

This protocol outlines the use of a Sulfo-Cy3.5-labeled antibody to visualize the internalization of a target receptor in live cells.

Materials:

  • Sulfo-Cy3.5 labeled antibody (from Protocol 1)

  • Live cells expressing the target receptor

  • Cell culture medium

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets for Sulfo-Cy3.5 and environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere and grow to 50-70% confluency.

  • Labeling:

    • Wash the cells twice with pre-warmed live-cell imaging buffer.

    • Dilute the Sulfo-Cy3.5 labeled antibody in the imaging buffer to the desired final concentration (typically in the ng/mL to µg/mL range, to be optimized for each antibody and cell type).

    • Add the antibody solution to the cells and incubate at 37°C in the imaging chamber of the microscope.

  • Live-Cell Imaging:

    • Immediately begin acquiring images using the appropriate fluorescence channels.

    • Capture images at regular intervals (e.g., every 1-5 minutes) to visualize the binding of the antibody to the cell surface and its subsequent internalization into endocytic vesicles.

    • Continue imaging for the desired duration (e.g., 30-60 minutes or longer) to track the trafficking of the labeled receptor.

  • Data Analysis:

    • Analyze the time-lapse images to observe the movement of the fluorescently labeled receptor from the plasma membrane to intracellular compartments.

    • Quantify the fluorescence intensity inside the cells over time to measure the rate of internalization.

Signaling Pathway and Experimental Workflow Visualization

Receptor-Mediated Endocytosis of EGFR

The epidermal growth factor receptor (EGFR) is a well-studied example of a receptor that undergoes endocytosis upon ligand binding. The following diagram illustrates the key steps in this process, which can be visualized using a Sulfo-Cy3.5 labeled anti-EGFR antibody.

EGFR_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cy3.5-Ab Sulfo-Cy3.5 Antibody EGFR EGFR Cy3.5-Ab->EGFR 1. Binding Receptor_Complex Antibody-EGFR Complex EGFR->Receptor_Complex Clathrin_Pit Clathrin-Coated Pit Receptor_Complex->Clathrin_Pit 2. Clustering Coated_Vesicle Coated Vesicle Clathrin_Pit->Coated_Vesicle 3. Internalization Early_Endosome Early Endosome Coated_Vesicle->Early_Endosome 4. Uncoating Late_Endosome Late Endosome Early_Endosome->Late_Endosome 5. Sorting Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome 6. Degradation Recycling_Endosome->EGFR 7. Recycling

Caption: EGFR receptor-mediated endocytosis pathway.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines the logical steps involved in a typical live-cell imaging experiment using a Sulfo-Cy3.5 labeled antibody.

Live_Cell_Workflow start Start prep_cells Prepare Cells (Plate on imaging dish) start->prep_cells conjugate_ab Conjugate Sulfo-Cy3.5 to Antibody start->conjugate_ab label_cells Label Live Cells with Conjugated Antibody prep_cells->label_cells conjugate_ab->label_cells acquire_images Acquire Time-Lapse Fluorescence Images label_cells->acquire_images analyze_data Analyze Image Data (e.g., track particles, quantify intensity) acquire_images->analyze_data interpret Interpret Results analyze_data->interpret end End interpret->end

Caption: Experimental workflow for live-cell imaging.

Cytotoxicity Considerations

A critical aspect of live-cell imaging is ensuring that the fluorescent probes used do not induce cytotoxicity, which could alter normal cellular processes and lead to artifacts. The cytotoxicity of cyanine dyes is generally concentration-dependent. While Sulfo-Cy3.5 is designed for high water solubility to minimize solvent-induced toxicity, it is essential to determine the optimal, non-toxic concentration for each cell type and experimental condition.

General Guidelines to Minimize Cytotoxicity:

  • Titrate the Dye Conjugate: Perform a dose-response experiment to determine the lowest concentration of the Sulfo-Cy3.5 conjugate that provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Limit the incubation time of the cells with the fluorescent probe to the minimum required for adequate labeling.

  • Use Appropriate Controls: Include unstained live cells and cells treated with the unconjugated antibody as controls to assess baseline cell health and any effects of the antibody itself.

  • Perform Viability Assays: Use a reliable cell viability assay (e.g., Trypan Blue exclusion, Calcein-AM staining, or a commercial cytotoxicity kit) to quantitatively assess the health of the cells after labeling.

Assay TypePrinciple
Membrane Integrity Assays Dyes like Propidium Iodide or SYTOX Green penetrate and stain the nucleus of dead cells with compromised membranes.
Metabolic Activity Assays Measures the reduction of a substrate (e.g., MTT, resazurin) by metabolically active cells.
Esterase Activity Assays Non-fluorescent Calcein-AM is cleaved by intracellular esterases in live cells to produce a fluorescent product.

By following these guidelines and protocols, researchers can effectively utilize this compound for high-quality live-cell imaging studies while maintaining the integrity of their biological samples.

References

Application Notes and Protocols for the Purification of Sulfo-Cy3.5 Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging. Sulfo-Cy3.5 amine-reactive dyes are a popular choice for protein labeling due to their high water solubility, intense fluorescence in the orange-red region of the spectrum, and the formation of stable covalent bonds with primary amines on the protein surface.

A critical step following the conjugation reaction is the removal of unconjugated, free dye from the labeled protein. Incomplete purification can lead to inaccurate determination of the degree of labeling (DOL), high background fluorescence, and potential artifacts in downstream applications. This document provides detailed protocols for the purification of Sulfo-Cy3.5 labeled proteins using two common and effective methods: Size Exclusion Chromatography (SEC) and Dialysis. It also includes a protocol for the initial labeling reaction and methods for quantifying the final conjugate.

Data Presentation: Comparison of Purification Methods

The choice of purification method can impact the final yield, purity, and concentration of the labeled protein. Below is a summary of expected outcomes when purifying a 1 mg/mL solution of a model protein (e.g., IgG, ~150 kDa) labeled with Sulfo-Cy3.5.

Table 1: Performance Comparison of Purification Methods

ParameterSize Exclusion Chromatography (Spin Column)Dialysis (Slide-A-Lyzer, 10K MWCO)
Principle Separation based on molecular size.Diffusion across a semi-permeable membrane.
Typical Protein Recovery > 90%> 95%
Free Dye Removal > 99%> 99%
Processing Time < 15 minutes4-6 hours to overnight
Final Concentration Moderately dilutedSignificantly diluted
Scalability Suitable for small to medium scale (µg to mg)Easily scalable to larger volumes
Ease of Use Simple and rapidRequires multiple buffer changes

Experimental Protocols

Protocol 1: Amine Labeling of Proteins with Sulfo-Cy3.5 NHS Ester

This protocol describes the conjugation of Sulfo-Cy3.5 NHS ester to primary amines on a target protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Sulfo-Cy3.5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Pipettes and microcentrifuge tubes

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer like Phosphate Buffered Saline (PBS).

    • If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with PBS via dialysis or a desalting column prior to labeling.[1][2]

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy3.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • Adjust the protein solution to a final concentration of 0.1 M sodium bicarbonate by adding the appropriate volume of 1 M stock solution.

    • Add a 10- to 20-fold molar excess of the Sulfo-Cy3.5 NHS ester stock solution to the protein solution. Mix gently by pipetting.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

Protocol 2: Purification using Size Exclusion Chromatography (Spin Column)

This method is rapid and effective for removing unconjugated dye from small to medium-scale labeling reactions.[3]

Materials:

  • Labeled protein solution from Protocol 1

  • Desalting spin column (e.g., 7K MWCO)

  • Collection tubes

  • Centrifuge

Procedure:

  • Column Preparation:

    • Remove the bottom plug of the spin column and loosen the cap.

    • Place the column in a collection tube and centrifuge at 1,500 x g for 2 minutes to remove the storage buffer.

  • Sample Application:

    • Discard the flow-through and place the column in a new collection tube.

    • Slowly apply the labeling reaction mixture to the center of the resin bed.

  • Elution:

    • Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled protein.

    • The eluate contains the purified Sulfo-Cy3.5 labeled protein, while the unconjugated dye remains in the column resin.

Protocol 3: Purification using Dialysis

Dialysis is a straightforward method for buffer exchange and removal of small molecules from the protein sample. It is particularly useful for larger sample volumes.[4]

Materials:

  • Labeled protein solution from Protocol 1

  • Dialysis device (e.g., cassette or tubing with an appropriate Molecular Weight Cut-Off, such as 10K MWCO)

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Membrane Preparation:

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading:

    • Load the labeling reaction mixture into the dialysis device.

  • Dialysis:

    • Place the dialysis device in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

    • Stir the buffer gently at 4°C.

    • Allow dialysis to proceed for 2 hours.

  • Buffer Exchange:

    • Change the dialysis buffer and continue to dialyze for another 2 hours.

    • For optimal results, perform a third buffer change and allow dialysis to proceed overnight at 4°C.

  • Sample Recovery:

    • Carefully remove the purified labeled protein from the dialysis device.

Protocol 4: Quantification of Labeled Protein and Degree of Labeling (DOL)

Accurate determination of protein concentration and the DOL is essential for downstream applications.

Materials:

  • Purified Sulfo-Cy3.5 labeled protein

  • Spectrophotometer

  • Quartz cuvette

Procedure:

  • Absorbance Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 570 nm (A570, the absorbance maximum for Sulfo-Cy3.5).

  • Calculations:

    • Protein Concentration:

      • The absorbance of the dye at 280 nm must be accounted for. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 570 nm. For Sulfo-Cy3.5, this is approximately 0.08.

      • Protein Concentration (M) = [A280 - (A570 * 0.08)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Degree of Labeling (DOL):

      • DOL = A570 / (ε_dye * Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of Sulfo-Cy3.5 at 570 nm (~150,000 M⁻¹cm⁻¹).

Table 2: Molar Extinction Coefficients and Correction Factors

DyeAbsorbance Max (λmax)Molar Extinction Coefficient (ε) at λmaxCorrection Factor (A280/Amax)
Sulfo-Cy3.5 ~570 nm~150,000 M⁻¹cm⁻¹~0.08

Visualizations

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Quality Control Prepare Protein Prepare Protein Reaction Reaction Prepare Protein->Reaction Prepare Dye Prepare Dye Prepare Dye->Reaction Labeled Protein Mixture Labeled Protein Mixture Reaction->Labeled Protein Mixture SEC Size Exclusion Chromatography Labeled Protein Mixture->SEC Rapid Dialysis Dialysis Labeled Protein Mixture->Dialysis Scalable Purified Labeled Protein Purified Labeled Protein SEC->Purified Labeled Protein Dialysis->Purified Labeled Protein Quantification Quantification Purified Labeled Protein->Quantification Final Product Final Product Quantification->Final Product G Start Start Labeled Protein Mixture Labeled Protein Mixture Start->Labeled Protein Mixture Apply to SEC Column Apply to SEC Column Labeled Protein Mixture->Apply to SEC Column Centrifuge Centrifuge Apply to SEC Column->Centrifuge Collect Eluate Collect Eluate Centrifuge->Collect Eluate Large Molecules (Protein) Elute Free Dye in Resin Free Dye in Resin Centrifuge->Free Dye in Resin Small Molecules (Dye) Retained Purified Protein Purified Protein Collect Eluate->Purified Protein G Start Start Labeled Protein Mixture in Device Labeled Protein Mixture in Device Start->Labeled Protein Mixture in Device Immerse in Buffer Immerse in Buffer Labeled Protein Mixture in Device->Immerse in Buffer Stir and Incubate Stir and Incubate Immerse in Buffer->Stir and Incubate Change Buffer Change Buffer Stir and Incubate->Change Buffer Repeat 2-3x Recover Sample Recover Sample Stir and Incubate->Recover Sample After final incubation Change Buffer->Stir and Incubate Purified Protein Purified Protein Recover Sample->Purified Protein

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Sulfo-Cy3.5 amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low labeling efficiency with amine-reactive Sulfo-Cy3.5 NHS Ester.

Frequently Asked Questions (FAQs)

Q1: Why is my labeling efficiency with Sulfo-Cy3.5 NHS Ester low?

Low labeling efficiency is a common problem with several potential causes, most often related to reaction conditions or the properties of the molecule being labeled. The primary factors include incorrect buffer composition, suboptimal pH, competing hydrolysis of the dye, and issues with the target molecule itself. A systematic troubleshooting approach, outlined in the workflow diagram below, is the best way to identify and solve the issue.

Q2: What is the optimal pH for reacting Sulfo-Cy3.5 NHS Ester with a primary amine?

The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly dependent on pH.[1]

  • Optimal Range: The recommended pH range for the reaction is between 7.2 and 8.5.[1][2][3]

  • Higher Efficiency pH: For maximum efficiency, a pH of 8.3-8.5 is often considered optimal.[4]

  • Effect of Low pH: At a pH below 7.2, the primary amines on the target molecule become protonated (-NH3+), rendering them unavailable to react with the NHS ester.

  • Effect of High pH: At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly. This competing reaction consumes the dye before it can label the target molecule, reducing efficiency.

Q3: Which buffers should I use for the conjugation reaction? Which should I avoid?

The choice of buffer is critical for a successful labeling reaction.

  • Recommended Buffers: Buffers that are free of primary amines should be used. Common choices include phosphate-buffered saline (PBS), sodium bicarbonate, carbonate, borate, and HEPES buffers within the optimal pH range. A 0.1 M sodium bicarbonate solution is a frequently recommended option.

  • Buffers to Avoid: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These compounds will compete with your target molecule for reaction with the Sulfo-Cy3.5 NHS ester, drastically reducing the labeling efficiency of your target.

  • Quenching the Reaction: Amine-containing buffers like Tris or glycine can be useful for intentionally stopping (quenching) the reaction once the desired incubation time has passed.

Q4: How do temperature and incubation time affect the labeling reaction?

Temperature and time are key parameters that can be optimized to balance the labeling reaction against the competing hydrolysis reaction.

  • Typical Conditions: Reactions are often performed for 0.5 to 4 hours at room temperature or overnight at 4°C.

  • Low Temperature (4°C): Performing the reaction at 4°C slows down the rate of NHS ester hydrolysis, which can be beneficial if you suspect hydrolysis is the primary cause of low efficiency. However, this may require a longer incubation time (e.g., overnight) to achieve sufficient labeling.

  • Room Temperature: Incubation at room temperature allows for a faster reaction rate but also increases the rate of hydrolysis.

Q5: My protein has precipitated after labeling. What can I do?

Protein precipitation after labeling can occur for a few reasons, primarily over-labeling or the hydrophobicity of the dye.

  • Over-labeling: Attaching too many dye molecules can alter the protein's surface charge and isoelectric point (pI), leading to a decrease in its solubility.

  • Hydrophobicity: While Sulfo-Cy3.5 is designed to be water-soluble due to its sulfonate groups, adding multiple large dye molecules can still increase the overall hydrophobicity of the protein, causing aggregation.

Troubleshooting Steps for Precipitation:

  • Reduce Molar Excess: Decrease the molar ratio of Sulfo-Cy3.5 NHS ester to your protein in the reaction to lower the degree of labeling.

  • Shorten Reaction Time: A shorter incubation time can help limit the extent of the labeling reaction.

Q6: How can I determine the efficiency of my labeling reaction?

Quantifying the degree of labeling (DOL), which is the molar ratio of dye to protein, is essential. This is commonly done using spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:

  • A280: Absorbance at ~280 nm, corresponding to the protein.

  • Amax of the Dye: Absorbance at the maximum wavelength for the dye (approx. 581 nm for Sulfo-Cy3.5).

The DOL can be calculated using the Beer-Lambert law and a formula that corrects for the dye's absorbance at 280 nm.

Quantitative Data Summary

The stability of the NHS ester is critical for efficient labeling. The ester's half-life decreases rapidly as pH and temperature increase, highlighting the importance of carefully controlled reaction conditions.

pHTemperature (°C)Approximate Half-Life of NHS EsterReference(s)
7.004-5 hours
8.0Room Temp~1 hour
8.64~10 minutes
9.0Room Temp~10 minutes
Note: These values are approximate and can vary based on the specific NHS ester and buffer conditions.

Visualizing the Process

Chemical Reaction and Competing Pathways

The following diagrams illustrate the fundamental chemical reaction, the competition between labeling and hydrolysis, and a logical workflow for troubleshooting.

G cluster_reactants Reactants cluster_products Products mol Target Molecule (Protein, Peptide, etc.) labeled_mol Labeled Molecule (Stable Amide Bond) mol->labeled_mol + Sulfo-Cy3.5 dye Sulfo-Cy3.5 NHS Ester dye->labeled_mol nhs N-hydroxysuccinimide (byproduct) dye->nhs + Target Amine

Caption: Reaction of Sulfo-Cy3.5 NHS Ester with a primary amine.

G cluster_pathways Competing Reactions in Aqueous Buffer cluster_outcomes Outcomes reagent Sulfo-Cy3.5 NHS Ester (Active Reagent) aminolysis Aminolysis (Reaction with Primary Amine) reagent->aminolysis pH 7.2-8.5 [Target-NH2] hydrolysis Hydrolysis (Reaction with Water) reagent->hydrolysis pH > 7 [H2O] desired Desired Product: Covalently Labeled Molecule aminolysis->desired undesired Undesired Byproduct: Inactive Carboxylic Acid Dye hydrolysis->undesired

Caption: Competing reaction pathways for Sulfo-Cy3.5 NHS Ester.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues with low labeling efficiency.

G decision decision solution solution start Start: Low Labeling Efficiency d_buffer Is buffer amine-free? (e.g., no Tris, Glycine) start->d_buffer s_buffer Solution: Use amine-free buffer like PBS, Bicarbonate, or Borate. d_buffer->s_buffer No d_ph Is reaction pH within 7.2-8.5? d_buffer->d_ph Yes s_buffer->d_ph s_ph Solution: Adjust pH. Use freshly calibrated pH meter. d_ph->s_ph No d_conc Are concentrations adequate? (Protein >2 mg/mL) d_ph->d_conc Yes s_ph->d_conc s_conc Solution: Increase protein concentration. Increase molar excess of dye. d_conc->s_conc No d_temp Is hydrolysis suspected? (High pH / Temp) d_conc->d_temp Yes s_conc->d_temp s_temp Solution: Lower temperature to 4°C and incubate overnight. d_temp->s_temp Yes d_protein Is protein pure? Are amines accessible? d_temp->d_protein No s_temp->d_protein s_protein Solution: Ensure high protein purity. Consider protein structure. d_protein->s_protein No end Re-evaluate Labeling Efficiency d_protein->end Yes s_protein->end

Caption: A logical workflow for troubleshooting low labeling efficiency.

General Experimental Protocol for Protein Labeling

This protocol provides a general guideline. Optimization is often required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 7.2-8.5).

  • Sulfo-Cy3.5 NHS ester.

  • Anhydrous DMSO or DMF (only if needed for initial dye dissolution, though Sulfo-NHS esters are generally water-soluble).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., desalting column like Sephadex G-25) or dialysis cassette.

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL for good efficiency. If necessary, perform a buffer exchange.

    • Verify that the pH of the protein solution is between 7.2 and 8.5. An optimal pH of 8.3-8.5 is often used.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Sulfo-Cy3.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution (e.g., 10 mg/mL or 10 mM) of the dye. Because Sulfo-Cy3.5 is water-soluble, you can often dissolve it directly in the reaction buffer. Alternatively, dissolve it in a small amount of anhydrous DMSO and use it immediately.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting molar ratio of 10:1 to 20:1 (dye:protein) is common, but this should be optimized.

    • Add the calculated volume of dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • (Optional) To stop the reaction and remove any unreacted dye, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and reaction byproducts.

    • This is typically achieved using a desalting or gel filtration column (like Sephadex G-25) or through dialysis against an appropriate buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and ~581 nm to calculate the final dye-to-protein ratio.

References

How to reduce background fluorescence with Sulfo-Cy3.5 amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and enhance signal-to-noise ratios in experiments utilizing Sulfo-Cy3.5 amine.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific signals, leading to inaccurate data interpretation. This guide provides a systematic approach to identifying and resolving the root causes of high background when using this compound conjugates.

Issue 1: High Background Signal Across the Entire Sample

This often points to problems with non-specific binding of the primary or secondary antibodies, or issues with the fluorescent conjugate itself.

Troubleshooting Steps:

  • Optimize Antibody Concentrations: High antibody concentrations are a common cause of non-specific binding.[1][2][3]

    • Action: Perform a titration of both the primary and Sulfo-Cy3.5-conjugated secondary antibody to determine the optimal concentration that yields the best signal-to-noise ratio.[3]

  • Enhance Blocking: Inadequate blocking can leave non-specific binding sites exposed.

    • Action: Increase the incubation time with the blocking buffer.[1] Consider switching to a different blocking agent. Commonly used blocking buffers include 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the host species of the secondary antibody.

  • Improve Washing Steps: Insufficient washing may not remove all unbound antibodies.

    • Action: Increase the number and duration of wash steps after antibody incubations. Using a buffer containing a mild detergent like Tween-20 (e.g., PBS-T) can also help reduce non-specific interactions.

  • Check for Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in your sample.

    • Action: Run a control sample stained only with the Sulfo-Cy3.5-conjugated secondary antibody. If a signal is present, consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.

Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_Workflow start High Background Observed check_controls Review Controls: - Unstained Sample - Secondary Antibody Only start->check_controls unstained_bright Unstained Sample is Fluorescent check_controls->unstained_bright Autofluorescence Suspected secondary_bright Secondary Only Control is Bright check_controls->secondary_bright Secondary Ab Non-specific Binding both_ok Controls Appear Normal check_controls->both_ok Issue is Likely with Primary Ab or Protocol autofluorescence Address Autofluorescence: - Use Spectral Unmixing - Quenching Agents (e.g., Sudan Black B) - Choose Red-Shifted Dyes unstained_bright->autofluorescence optimize_secondary Optimize Secondary Antibody: - Titrate Concentration - Use Pre-adsorbed Secondary secondary_bright->optimize_secondary optimize_primary Optimize Primary Antibody: - Titrate Concentration both_ok->optimize_primary reassess Re-evaluate Staining autofluorescence->reassess optimize_secondary->reassess optimize_blocking Enhance Blocking: - Increase Incubation Time - Change Blocking Agent (e.g., Serum, BSA) optimize_primary->optimize_blocking optimize_washing Improve Washing: - Increase Number and Duration of Washes - Use Detergent (e.g., Tween-20) optimize_blocking->optimize_washing optimize_washing->reassess

Caption: A flowchart for systematically troubleshooting high background noise.

Issue 2: Autofluorescence Obscuring Signal

Autofluorescence is the natural fluorescence of biological materials, which can be mistaken for a specific signal.

Troubleshooting Steps:

  • Identify Autofluorescence:

    • Action: Examine an unstained sample under the fluorescence microscope using the same filter sets as for your Sulfo-Cy3.5 channel. A noticeable signal indicates the presence of autofluorescence.

  • Reduce Fixation-Induced Autofluorescence: Some fixatives, like glutaraldehyde, can increase autofluorescence.

    • Action: If possible, switch to a different fixative such as ice-cold methanol or acetone. If aldehyde-based fixatives are necessary, consider treating the sample with sodium borohydride after fixation.

  • Use Quenching Agents:

    • Action: Treat samples with an autofluorescence quenching agent, such as Sudan Black B.

  • Leverage Spectral Properties: Sulfo-Cy3.5's excitation and emission in the orange-red spectrum can help avoid some common sources of autofluorescence, which are often more prominent in the green and blue regions.

    • Action: Ensure you are using appropriate filters to isolate the Sulfo-Cy3.5 signal.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence with this compound?

High background fluorescence can stem from several sources:

  • Non-specific antibody binding: Either the primary or the Sulfo-Cy3.5-conjugated secondary antibody may bind to unintended targets.

  • Autofluorescence: Endogenous molecules within the cells or tissue can fluoresce at similar wavelengths to Sulfo-Cy3.5.

  • Suboptimal antibody concentrations: Using too much antibody is a frequent cause of increased background.

  • Inadequate blocking or washing: Failure to properly block non-specific sites or wash away unbound antibodies will result in higher background.

  • Issues with the fluorescent conjugate: Aggregates of the Sulfo-Cy3.5-conjugated antibody can lead to bright, non-specific signals.

Q2: How does the chemistry of this compound impact background fluorescence?

Sulfo-Cy3.5 is a sulfonated cyanine dye, which has several implications for fluorescence experiments:

  • Hydrophilicity: The sulfonate groups make the dye highly water-soluble. This can reduce non-specific binding that is sometimes associated with hydrophobic interactions of other dyes.

  • Charge: The negative charges from the sulfonate groups can potentially lead to non-specific binding through electrostatic interactions. Specialized blocking buffers are available that can help mitigate this.

Q3: What is the optimal blocking buffer to use with Sulfo-Cy3.5 conjugates?

The ideal blocking buffer often needs to be determined empirically for a specific sample type and antibody combination. However, good starting points are:

  • 1-5% Bovine Serum Albumin (BSA) in PBS: This is a widely used and effective blocking agent for many applications.

  • 5-10% Normal Serum: Using serum from the same species as the secondary antibody's host is highly effective at preventing non-specific binding of the secondary antibody.

Q4: How can I optimize my washing protocol to reduce background?

Effective washing is crucial for achieving a good signal-to-noise ratio.

  • Increase the number of washes: Perform at least three wash steps after each antibody incubation.

  • Increase the duration of washes: Each wash should be for a minimum of 5 minutes.

  • Use a gentle detergent: Including 0.05% to 0.1% Tween-20 in your wash buffer (e.g., PBS-T) can help to disrupt weak, non-specific interactions.

Q5: Can the degree of labeling (DOL) of my Sulfo-Cy3.5 conjugate affect background?

Yes, the DOL, or the average number of dye molecules per antibody, can influence performance. An excessively high DOL can sometimes lead to aggregation or increased non-specific binding. While a higher DOL can result in a brighter conjugate, it's important to find a balance to maintain specificity.

Data Presentation

The following table summarizes the expected qualitative outcomes of various optimization strategies on the signal-to-noise ratio (SNR) in immunofluorescence experiments using this compound conjugates.

ParameterActionExpected Impact on SignalExpected Impact on BackgroundOverall Effect on SNR
Primary Antibody Concentration Titrate to optimal dilutionMay decrease slightlySignificant Decrease Increase
Secondary Antibody Concentration Titrate to optimal dilutionMay decrease slightlySignificant Decrease Increase
Blocking Buffer Switch from 1% BSA to 5% Normal SerumMinimal ChangeLikely Decrease Increase
Blocking Time Increase from 30 min to 1 hourMinimal ChangeLikely Decrease Increase
Washing Steps Increase from 2x5 min to 4x5 minMinimal ChangeLikely Decrease Increase
Wash Buffer Additive Add 0.1% Tween-20 to PBSMinimal ChangeLikely Decrease Increase

Experimental Protocols

Protocol: Titration of Sulfo-Cy3.5-Conjugated Secondary Antibody

This protocol is designed to determine the optimal dilution of a Sulfo-Cy3.5-conjugated secondary antibody to maximize the signal-to-noise ratio.

  • Sample Preparation: Prepare identical samples (e.g., cells cultured on coverslips or tissue sections) and perform all fixation, permeabilization, and blocking steps as you normally would.

  • Primary Antibody Incubation: Incubate all samples with the primary antibody at its predetermined optimal concentration. Include a "secondary antibody only" control that is not incubated with the primary antibody.

  • Secondary Antibody Dilution Series: Prepare a series of dilutions of the Sulfo-Cy3.5-conjugated secondary antibody in your antibody dilution buffer (e.g., 1:200, 1:500, 1:1000, 1:2000, 1:5000).

  • Secondary Antibody Incubation: Incubate each sample with a different dilution of the secondary antibody for the standard incubation time, protected from light. Incubate the "secondary antibody only" control with an intermediate dilution (e.g., 1:1000).

  • Washing and Mounting: Wash all samples using your standard protocol and mount them with an anti-fade mounting medium.

  • Imaging: Image all slides using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Analysis:

    • Quantify the mean fluorescence intensity of the specific signal in your positively stained samples.

    • Quantify the mean fluorescence intensity of the background in a region devoid of specific staining for each sample.

    • Calculate the signal-to-noise ratio (SNR = Mean Signal Intensity / Mean Background Intensity) for each dilution.

    • The optimal dilution is the one that provides the highest SNR.

Logical Relationship of Troubleshooting Steps

Logical_Relationships high_background High Background Issue identify_source Identify Source of Background high_background->identify_source autofluorescence Autofluorescence identify_source->autofluorescence Unstained Control is Bright nonspecific_binding Non-specific Binding identify_source->nonspecific_binding Stained Controls are Bright quenching Use Quenching Agents autofluorescence->quenching protocol_optimization Protocol Optimization nonspecific_binding->protocol_optimization antibody_titration Antibody Titration protocol_optimization->antibody_titration blocking_optimization Blocking Optimization protocol_optimization->blocking_optimization washing_optimization Washing Optimization protocol_optimization->washing_optimization improved_snr Improved Signal-to-Noise Ratio antibody_titration->improved_snr blocking_optimization->improved_snr washing_optimization->improved_snr quenching->improved_snr

Caption: Logical flow from problem identification to resolution.

References

Technical Support Center: Optimizing Sulfo-Cy3.5 Amine to Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Sulfo-Cy3.5 amine to protein labeling experiments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal and consistent labeling results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for labeling?

A1: There is no single optimal molar ratio, as it depends on the specific protein and its available primary amines (N-terminus and lysine residues).[1] A common starting point is a 10:1 to 15:1 molar excess of dye to protein.[2] For many antibodies, an optimal Degree of Labeling (DOL), which is the average number of dye molecules per protein, is between 2 and 10.[2] It is highly recommended to perform small-scale experiments with varying molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the best ratio for your specific application.[3]

Q2: What is the Degree of Labeling (DOL) and why is it important?

A2: The Degree of Labeling (DOL), also known as the dye-to-protein ratio (D/P), represents the average number of dye molecules conjugated to a single protein molecule. It is a critical parameter for ensuring experimental consistency and optimal fluorescence. Under-labeling can lead to a poor signal-to-noise ratio, while over-labeling can cause fluorescence quenching and may negatively impact the protein's biological activity and solubility.

Q3: How do I calculate the Degree of Labeling (DOL)?

A3: The DOL is typically determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (Amax for Sulfo-Cy3.5 is approximately 588 nm). A correction factor is necessary because the dye also absorbs light at 280 nm. The general formulas are:

  • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

  • Dye Concentration (M) = Aₘₐₓ / ε_dye

  • DOL = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at Aₘₐₓ.

Q4: What buffer should I use for the labeling reaction?

A4: The labeling reaction with NHS esters is highly pH-dependent. An optimal pH range of 8.3-8.5 is recommended to ensure the primary amines on the protein are deprotonated and reactive. Buffers such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are suitable. It is crucial to avoid buffers containing primary amines, like Tris or glycine, as they will compete with the protein for reaction with the dye.

Q5: How can I remove unconjugated Sulfo-Cy3.5 dye after the labeling reaction?

A5: Complete removal of free dye is essential for accurate DOL determination and to minimize background fluorescence. Common methods for purification include:

  • Size-exclusion chromatography (e.g., Sephadex G-25 columns): This is a widely used and effective method for separating the larger labeled protein from the smaller, unconjugated dye molecules.

  • Dialysis: Extensive dialysis against an appropriate buffer can also effectively remove free dye.

  • Spin columns: Pre-packed spin columns are a convenient option for rapid purification.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency (Low DOL)
Potential Cause Troubleshooting Steps
Suboptimal pH Verify the reaction buffer pH is between 8.3 and 8.5 using a calibrated pH meter.
Presence of Amine-Containing Buffers Ensure your protein solution is free of buffers like Tris or glycine by dialyzing against a suitable labeling buffer (e.g., PBS or sodium bicarbonate).
Low Protein Concentration For optimal labeling, a protein concentration of 2-10 mg/mL is recommended. If your protein solution is too dilute, consider concentrating it.
Hydrolyzed/Inactive Dye Use a fresh stock of this compound. Prepare the dye solution in anhydrous DMSO or DMF immediately before use and protect it from light and moisture.
Insufficient Molar Excess of Dye Increase the molar ratio of dye to protein in the labeling reaction.
Inaccessible Amine Groups on Protein The primary amines on your protein may be sterically hindered. While difficult to address directly, you can try slightly longer incubation times or higher temperatures, but monitor for protein instability.
Issue 2: Protein Precipitation After Labeling
Potential Cause Troubleshooting Steps
Over-labeling Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the molar ratio of dye to protein in your next experiment.
Hydrophobic Nature of the Dye Although Sulfo-Cy3.5 is sulfonated for better water solubility, high degrees of labeling can increase the overall hydrophobicity of the protein conjugate. Ensure the final labeled protein is stored in a suitable buffer, and consider adding stabilizing agents if compatible with your application.
Protein Instability The labeling conditions (e.g., pH, temperature) may be destabilizing your specific protein. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Experimental Protocols

Protocol 1: Standard this compound Labeling of a Protein
  • Protein Preparation:

    • Dissolve or dialyze your protein into an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Mix well by vortexing. This solution should be prepared fresh.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (e.g., 10:1).

    • While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Collect the fractions. The labeled protein will typically elute first as a colored band, followed by the unconjugated dye.

    • Pool the fractions containing the labeled protein.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm and ~588 nm.

    • Calculate the DOL using the formulas provided in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis protein_prep Prepare Protein (2-10 mg/mL in pH 8.3 buffer) reaction Incubate (1 h, RT, dark) protein_prep->reaction dye_prep Prepare Dye (10 mM in DMSO) dye_prep->reaction purification Purify Conjugate (Size-Exclusion Chromatography) reaction->purification dol_calc Calculate DOL (Spectrophotometry) purification->dol_calc final_product Labeled Protein dol_calc->final_product

Caption: Workflow for this compound protein labeling.

troubleshooting_workflow start Low DOL check_ph pH 8.3-8.5? start->check_ph check_buffer Amine-free buffer? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_dye Fresh dye? check_buffer->check_dye Yes dialyze Dialyze protein check_buffer->dialyze No check_ratio Sufficient molar ratio? check_dye->check_ratio Yes new_dye Prepare fresh dye check_dye->new_dye No increase_ratio Increase dye:protein ratio check_ratio->increase_ratio No success Optimal Labeling check_ratio->success Yes adjust_ph->start dialyze->start new_dye->start increase_ratio->start

Caption: Troubleshooting flowchart for low labeling efficiency.

Data Summary

Table 1: Recommended Starting Molar Ratios and Expected DOL

This table provides general guidelines based on typical outcomes. Optimal ratios and resulting DOLs must be determined empirically for each specific protein.

Target Protein TypeRecommended Starting Molar Excess (Dye:Protein)Typical Target DOLPotential Consequences of Deviation
Antibody (e.g., IgG) 10:1 to 15:12 - 10High DOL (>10): Potential for self-quenching, reduced antigen binding, and aggregation. Low DOL (<2): Reduced signal and sensitivity.
Other Globular Proteins 5:1 to 20:11 - 5High DOL: May disrupt protein structure and function. Low DOL (<1): Insufficient signal for many applications.
Table 2: Key Parameters for Sulfo-Cy3.5 Labeling
ParameterRecommended ValueRationale
pH 8.3 - 8.5Optimal for deprotonation of primary amines, enhancing reactivity with NHS ester.
Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferAmine-free to prevent competition with the protein for the dye.
Protein Concentration 2 - 10 mg/mLHigher concentration improves labeling efficiency.
Reaction Time 1 hourSufficient for most labeling reactions at room temperature.
Temperature Room Temperature (or 4°C overnight)Room temperature is standard; 4°C can be used for sensitive proteins.
Purification Method Size-Exclusion ChromatographyEffectively separates labeled protein from free dye.

References

Preventing aggregation of Sulfo-Cy3.5 amine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the aggregation of biomolecules conjugated with Sulfo-Cy3.5, a bright and water-soluble fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy3.5 and why is it used?

Sulfo-Cy3.5 is a water-soluble, orange-red fluorescent dye belonging to the cyanine family.[1] It is known for its high fluorescence quantum yield and photostability.[1] The "Sulfo" prefix indicates the presence of sulfonate groups, which are added to increase the dye's water solubility and reduce its tendency to aggregate, making it ideal for labeling proteins, antibodies, and nucleic acids in aqueous environments.[2][3][4] Its absorption and emission spectra are positioned between those of Cy3 and Cy5.

Q2: What causes my Sulfo-Cy3.5 conjugated proteins to aggregate and precipitate?

Aggregation of fluorescently labeled proteins is a common issue stemming from several factors:

  • Hydrophobic Interactions: Cyanine dyes are inherently hydrophobic, and despite the presence of sulfo groups, strong van der Waals forces can cause the dye molecules to stack together (π-π stacking), especially at high concentrations. This can lead to the aggregation and precipitation of the conjugate.

  • Over-labeling: Attaching too many dye molecules to a single protein can significantly increase the overall hydrophobicity of the conjugate, leading to reduced solubility and aggregation. This can also cause fluorescence quenching, where neighboring dye molecules absorb the emission from one another, reducing the signal.

  • Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffer can influence conjugate stability. High salt concentrations can sometimes promote the aggregation of certain cyanine dyes.

  • Presence of Unconjugated Dye: Residual, free dye in the solution after the conjugation reaction can aggregate on its own, which may be mistaken for or contribute to the aggregation of the labeled protein. Complete removal of unconjugated dye is crucial.

Q3: How can I detect if my Sulfo-Cy3.5 conjugate is aggregating?

Aggregation can be detected using UV-Visible (UV-Vis) absorption spectroscopy:

  • Visual Inspection: The most obvious sign is the appearance of visible precipitate or cloudiness in the solution.

  • Spectral Shifts: Dye aggregation causes changes in the absorption spectrum. H-aggregates, a common type for cyanine dyes, result in a blue-shifted absorption peak (a new peak appears at a shorter wavelength) compared to the monomeric dye. For example, a non-fluorescent state of Cy5 has been observed with a shift from 650 nm to 600 nm upon aggregation.

  • Scattering Artifacts: Aggregates in solution scatter light, which can manifest as an apparent increase in absorbance across the entire spectrum, creating a rising baseline at longer wavelengths where the dye and protein should not absorb.

Q4: What is the Degree of Labeling (DOL) and how does it relate to aggregation?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter to control during conjugation.

  • Low DOL: Results in a weak fluorescent signal.

  • High DOL: Can lead to aggregation due to increased hydrophobicity and fluorescence quenching. For most antibodies, an optimal DOL is typically between 2 and 10, depending on the specific dye and protein. It is essential to experimentally determine the optimal DOL for your specific application.

Troubleshooting Guide

This section addresses common problems encountered during and after the conjugation of Sulfo-Cy3.5.

ProblemPotential Cause(s)Recommended Solution(s)
Visible precipitate forms during or after conjugation. 1. Over-labeling (High DOL): Too many hydrophobic dye molecules are attached to the protein. 2. High Conjugate Concentration: The final concentration of the labeled protein is too high. 3. Suboptimal Buffer: The pH or ionic strength of the buffer is promoting aggregation.1. Optimize Molar Ratio: Reduce the molar ratio of dye to protein in the conjugation reaction. We recommend testing several ratios (e.g., 5:1, 10:1, 15:1) to find the optimal DOL. 2. Dilute the Conjugate: Store the final conjugate at a lower concentration (e.g., < 1 mg/mL). Add a carrier protein like BSA (0.1%) for long-term stability. 3. Modify Buffer: Ensure the buffer pH is stable and appropriate for the protein. Avoid high salt concentrations if aggregation is observed.
Low or no fluorescent signal in the final application. 1. Under-labeling (Low DOL): Not enough dye molecules are attached to the protein. 2. Fluorescence Quenching: The DOL is too high, causing dye molecules to quench each other. 3. Inactive Dye: The amine-reactive NHS ester was hydrolyzed due to moisture or improper storage.1. Increase Molar Ratio: Increase the molar ratio of dye to protein in the reaction. Ensure the protein concentration is adequate (e.g., >2 mg/mL). 2. Reduce Molar Ratio: Perform a titration to find the DOL that gives the brightest signal without quenching. 3. Use Fresh Dye: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. Store desiccated and protected from light at -20°C.
UV-Vis spectrum shows a blue-shifted peak or a high baseline. 1. H-Aggregation: The dye molecules on the conjugate are stacking, causing a spectral shift. 2. Light Scattering: Large aggregates are present in the solution, scattering light. 3. Unremoved Free Dye: Aggregates of unconjugated dye are present.1. Re-evaluate Labeling Conditions: See solutions for "Visible precipitate." Consider using additives that disrupt hydrophobic interactions, if compatible with your application. 2. Purify the Sample: Centrifuge the sample at high speed to pellet large aggregates. Filter the supernatant through a 0.2 µm filter. 3. Improve Purification: Ensure all unbound dye is removed after conjugation using dialysis or size-exclusion chromatography (e.g., G-25 column).

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues with Sulfo-Cy3.5 amine conjugates.

G start Problem Observed: Precipitate or Low Signal precipitate Visible Precipitate? start->precipitate check_spectrum Measure UV-Vis Absorption Spectrum spectrum_ok Normal Spectrum? check_spectrum->spectrum_ok Done precipitate->check_spectrum Yes precipitate->spectrum_ok No (Low Signal) cause_overlabel Potential Cause: Over-labeling (High DOL) spectrum_ok->cause_overlabel No (Blue-shift / Scatter) cause_underlabel Potential Cause: Under-labeling (Low DOL) spectrum_ok->cause_underlabel Yes cause_quenching Potential Cause: Self-Quenching spectrum_ok->cause_quenching Yes cause_conc Potential Cause: High Concentration cause_overlabel->cause_conc cause_buffer Potential Cause: Suboptimal Buffer cause_overlabel->cause_buffer solution_ratio Solution: Optimize Dye:Protein Ratio cause_overlabel->solution_ratio solution_purify Solution: Improve Purification (Remove free dye) cause_overlabel->solution_purify solution_store Solution: Store Diluted & Add BSA cause_conc->solution_store cause_underlabel->solution_ratio cause_quenching->solution_ratio

Caption: Troubleshooting flowchart for Sulfo-Cy3.5 conjugate aggregation.

Experimental Protocols

Protocol 1: Conjugation of Amine-Reactive Sulfo-Cy3.5 to a Protein

This protocol is a general guideline for labeling proteins (e.g., IgG antibodies) with a Sulfo-Cy3.5 NHS ester. Optimization is recommended.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or borate buffer)

  • Sulfo-Cy3.5 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (like Tris) must be avoided as they will compete in the reaction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy3.5 NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Determine Molar Ratio: Calculate the volume of dye solution needed to achieve the desired dye:protein molar excess. A starting point of a 10:1 to 15:1 molar ratio of dye to protein is recommended for antibodies.

  • Conjugation Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for at least 1 hour at room temperature, protected from light. For some proteins, incubation overnight on ice may be preferable.

  • Purification: Separate the labeled protein conjugate from the unreacted, free dye using a size-exclusion chromatography column (e.g., G-25). The first colored fraction to elute will be the labeled protein.

Protocol 2: Determination of Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: After purification, dilute the conjugate solution and measure its absorbance using a UV-Vis spectrophotometer at two wavelengths:

    • 280 nm (for protein concentration, A₂₈₀)

    • ~581 nm (the absorbance maximum for Sulfo-Cy3.5, Aₘₐₓ)

    • Ensure the absorbance values are within the linear range of the spectrophotometer (typically < 2.0).

  • Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) must be applied. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A₂₈₀/Aₘₐₓ).

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo-Cy3.5.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

References

Technical Support Center: Sulfo-Cy3.5 Amine Photobleaching and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cy3.5 amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the photobleaching of this compound and strategies to minimize its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a water-soluble cyanine dye that is commonly used in fluorescence-based applications such as microscopy and flow cytometry.[1] The "sulfo" prefix indicates the presence of sulfonate groups, which enhance its water solubility, making it suitable for biological labeling in aqueous environments.[2][3] The "amine" functional group allows for its covalent conjugation to various biomolecules. The key spectral properties of Sulfo-Cy3.5 are summarized below.

PropertyValue
Excitation Maximum (λex) ~581 nm[1]
Emission Maximum (λem) ~596 nm[1]
Molar Extinction Coefficient (ε) ~139,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.11

Q2: What is photobleaching and why is it a concern with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of its ability to fluoresce. This phenomenon is a significant concern in fluorescence imaging as it can result in a diminished signal-to-noise ratio, reduced experimental observation times, and inaccurate quantitative analysis. Cyanine dyes, including Sulfo-Cy3.5, are susceptible to photobleaching, particularly under conditions of high-intensity illumination or prolonged exposure.

Q3: What is the underlying chemical mechanism of this compound photobleaching?

The photobleaching of cyanine dyes like Sulfo-Cy3.5 is primarily mediated by reactive oxygen species (ROS). The process can be summarized as follows:

  • Excitation: The fluorophore absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: A fraction of the excited singlet state molecules can undergo intersystem crossing to a longer-lived, highly reactive triplet state (T₁).

  • Reaction with Oxygen: The fluorophore in the triplet state can react with molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

  • Oxidative Damage: Singlet oxygen can then react with and destroy the fluorophore, leading to a loss of fluorescence.

References

Solving solubility issues with Sulfo-Cy3.5 amine labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy3.5 amine labeling.

Frequently Asked Questions (FAQs)

Q1: My Sulfo-Cy3.5 NHS ester won't dissolve in my aqueous reaction buffer. What should I do?

A1: This is a common issue. While the "sulfo" groups on the cyanine dye increase its water solubility, the N-hydroxysuccinimide (NHS) ester itself can be hydrophobic. To ensure complete dissolution, it is recommended to first dissolve the Sulfo-Cy3.5 NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction buffer.[1][2][3] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to minimize potential effects on your protein.[4]

Q2: My protein precipitated after adding the dissolved Sulfo-Cy3.5 NHS ester. What caused this and how can I prevent it?

A2: Protein precipitation during the labeling reaction can be caused by several factors:

  • High concentration of organic solvent: As mentioned, keeping the DMSO or DMF concentration low is crucial.

  • Over-labeling: Attaching too many dye molecules can alter the protein's isoelectric point and lead to aggregation and precipitation.[5] To avoid this, you can optimize the molar ratio of dye to protein.

  • Local high concentration of the dye: When adding the dye solution, ensure it is done dropwise while gently vortexing the protein solution to prevent localized high concentrations that can cause precipitation.

To prevent precipitation, try reducing the molar excess of the dye in the reaction or decreasing the final concentration of the organic solvent.

Q3: The labeling efficiency of my protein with Sulfo-Cy3.5 is very low. What are the possible reasons?

A3: Low labeling efficiency can stem from several sources:

  • Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5. At a lower pH, the amine group is protonated and less reactive. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of dye available to react with the protein.

  • Hydrolyzed dye: Sulfo-Cy3.5 NHS ester is sensitive to moisture. If the dye has been improperly stored or exposed to moisture, it may have hydrolyzed, rendering it unreactive towards amines. Always use fresh, anhydrous DMSO or DMF to prepare the dye stock solution and use it immediately.

  • Presence of competing primary amines: Buffers containing primary amines, such as Tris, can compete with the protein for reaction with the NHS ester. It is advisable to use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Other substances like sodium azide or carrier proteins (e.g., BSA) in the protein solution can also interfere with the labeling reaction.

  • Low protein concentration: The efficiency of the labeling reaction is dependent on the concentration of the protein. A protein concentration of 2-10 mg/mL is generally recommended for optimal labeling.

Q4: I am observing a shift in the absorbance spectrum of my labeled protein and lower than expected fluorescence. What could be the issue?

A4: This phenomenon is often due to dye aggregation. Cyanine dyes, including Cy3.5, have a tendency to form aggregates, especially at high labeling densities on a protein. These aggregates can have different spectral properties, including a shifted absorbance maximum and quenched fluorescence. To mitigate this, it is important to control the degree of labeling (DOL) by adjusting the molar ratio of dye to protein. For most antibodies, an optimal DOL is typically between 2 and 10.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound labeling experiments.

Problem Possible Cause Recommended Solution
Sulfo-Cy3.5 NHS ester does not dissolve The NHS ester has poor aqueous solubility.First, dissolve the dye in a small volume of anhydrous DMSO or DMF. Then, add this stock solution to your protein solution in the reaction buffer.
Protein precipitates upon adding the dye - High concentration of organic solvent.- Over-labeling of the protein.- Localized high dye concentration.- Keep the final organic solvent concentration below 10%.- Reduce the molar ratio of dye to protein.- Add the dye solution slowly while gently mixing.
Low labeling efficiency - Suboptimal pH of the reaction buffer.- Hydrolysis of the Sulfo-Cy3.5 NHS ester.- Presence of interfering substances with primary amines (e.g., Tris buffer, sodium azide).- Low protein concentration.- Ensure the reaction buffer pH is between 8.3 and 8.5.- Prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use.- Use amine-free buffers like PBS or sodium bicarbonate. Remove any interfering substances from the protein solution by dialysis or gel filtration prior to labeling.- Concentrate your protein to at least 2 mg/mL.
Unexpected spectral properties (absorbance shift, low fluorescence) Dye aggregation on the protein due to a high degree of labeling.Optimize the dye-to-protein molar ratio to achieve a lower degree of labeling. A recommended starting point for antibodies is a molar ratio of 10:1.

Experimental Protocols

Detailed Protocol for Labeling an Antibody with Sulfo-Cy3.5 NHS Ester

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-Cy3.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.

    • If the protein solution contains any substances with primary amines (e.g., Tris, glycine, ammonium ions) or carrier proteins, they must be removed by dialysis against the reaction buffer or by using a desalting column.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Sulfo-Cy3.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Just before use, dissolve the Sulfo-Cy3.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A starting ratio of 10:1 is often recommended for antibodies.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-Cy3.5 (approximately 581 nm).

    • Calculate the DOL using the Beer-Lambert law.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Prepare Protein Prepare Protein Mix and Incubate Mix and Incubate Prepare Protein->Mix and Incubate Prepare Dye Prepare Dye Prepare Dye->Mix and Incubate Purify Conjugate Purify Conjugate Mix and Incubate->Purify Conjugate Analyze DOL Analyze DOL Purify Conjugate->Analyze DOL

Caption: Experimental workflow for this compound labeling.

amine_labeling_reaction Protein Protein-NH₂ Dye Sulfo-Cy3.5-NHS Conjugate Protein-NH-CO-Sulfo-Cy3.5 Protein->Conjugate + Dye Byproduct NHS Dye->Conjugate

Caption: Chemical reaction of amine labeling with Sulfo-Cy3.5 NHS ester.

References

Sulfo-Cy3.5 Amine Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Sulfo-Cy3.5 amine conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Sulfo-Cy3.5 NHS ester to a primary amine?

A1: The optimal pH for the reaction between an NHS ester, such as Sulfo-Cy3.5 NHS ester, and a primary amine is between 8.3 and 8.5.[1][2][3] This pH range offers the best compromise between having a reactive, deprotonated amine group and minimizing the hydrolysis of the NHS ester.[4]

Q2: Why is the pH of the reaction buffer so critical for successful conjugation?

A2: The reaction pH is a critical factor because it directly influences two competing reactions:

  • Amine Reactivity: For the conjugation reaction to occur, the primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH2). At a pH below the pKa of the amine (typically around 10.5 for the lysine side chain), the amine group is protonated (-NH3+), rendering it non-reactive.[4] As the pH increases towards the optimal range, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: Sulfo-Cy3.5 NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.

Therefore, maintaining the optimal pH is crucial to maximize the conjugation efficiency by favoring the amine reaction while minimizing the competing hydrolysis.

Q3: Which buffers should I use for the conjugation reaction?

A3: It is essential to use an amine-free buffer to avoid competition with your target molecule. Recommended buffers include:

  • 0.1 M sodium bicarbonate buffer (pH 8.3-8.5)

  • 0.1 M sodium phosphate buffer (pH 8.3-8.5)

  • HEPES or borate buffers can also be used.

Q4: Are there any buffers I should avoid?

A4: Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the Sulfo-Cy3.5 NHS ester, leading to lower conjugation efficiency. While some protocols mention that Tris can sometimes be used, it is generally not recommended.

Q5: My Sulfo-Cy3.5 NHS ester is not dissolving well in the reaction buffer. What should I do?

A5: If the Sulfo-Cy3.5 NHS ester has poor solubility in your aqueous reaction buffer, you can first dissolve it in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the protein solution. Ensure the DMF is of high quality and amine-free, as degraded DMF can contain dimethylamine, which will react with the NHS ester.

Q6: Does the fluorescence of Sulfo-Cy3.5 depend on the pH?

A6: The fluorescence intensity of cyanine dyes, including Sulfo-Cy3.5, is generally stable and independent of the pH in the range of 3 to 10. This means that changes in pH during your experiment should not significantly affect the fluorescence of the conjugated dye.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is between 8.3 and 8.5. Adjust if necessary.
Use of an inappropriate buffer. Ensure you are using an amine-free buffer like phosphate or bicarbonate buffer. Avoid buffers containing primary amines, such as Tris.
Hydrolysis of the Sulfo-Cy3.5 NHS ester. Prepare the dye solution immediately before use. Avoid prolonged exposure of the dye to aqueous solutions, especially at high pH.
Low protein concentration. For optimal labeling, the recommended protein concentration is between 1-10 mg/mL. If your protein concentration is low, consider concentrating it before labeling.
Weak Fluorescence Signal Low degree of labeling (DOL). Optimize the molar ratio of dye to protein. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. You may need to perform trial reactions with varying ratios to find the optimum for your specific protein.
Protein degradation. Handle the protein gently throughout the labeling and purification process. Check for protein degradation using SDS-PAGE.
High Background Fluorescence Excess, unreacted dye. Ensure thorough purification of the conjugate to remove all unbound dye. Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis are effective methods.
Non-specific binding of the dye. Add blocking agents like BSA or casein to your reaction buffer to minimize non-specific binding, especially if you observe the dye binding to unintended surfaces or components.

Quantitative Data: Impact of pH on NHS Ester Stability

The stability of the Sulfo-Cy3.5 NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of NHS esters at various pH values, illustrating the increased rate of hydrolysis at higher pH.

pH Half-life of NHS Ester Implication for Conjugation
7.04-5 hours (at 0°C)Slower reaction with amines, but the dye is relatively stable.
8.0~1 hourA reasonable balance between amine reactivity and dye stability.
8.6~10 minutes (at 4°C)Rapid hydrolysis significantly competes with the amine conjugation, potentially lowering the yield.

Experimental Protocols

General Protocol for Protein Labeling with Sulfo-Cy3.5 NHS Ester

This protocol provides a general guideline for conjugating Sulfo-Cy3.5 NHS ester to a protein. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest

  • Sulfo-Cy3.5 NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

  • Anhydrous DMSO or DMF (if needed)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines.

  • Prepare the Sulfo-Cy3.5 NHS Ester Solution:

    • Immediately before use, dissolve the Sulfo-Cy3.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Perform the Conjugation Reaction:

    • Add the dissolved Sulfo-Cy3.5 NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the dye to the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

G cluster_workflow Experimental Workflow for this compound Conjugation prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) conjugation Mix and Incubate (1-2h at RT or overnight at 4°C) prep_protein->conjugation prep_dye Prepare Sulfo-Cy3.5 NHS Ester in DMSO or DMF prep_dye->conjugation quenching Quench Reaction with Tris or Glycine conjugation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification analysis Analyze Conjugate purification->analysis

Caption: A typical experimental workflow for conjugating Sulfo-Cy3.5 to a protein.

G cluster_pathway Chemical Pathway of this compound Conjugation dye Sulfo-Cy3.5 NHS Ester hydrolysis Hydrolysis (Inactive Dye) dye->hydrolysis Competing Reaction (favored at high pH) reaction_node pH 8.3-8.5 dye->reaction_node protein Protein with Primary Amine (-NH2) protein->reaction_node conjugate Stable Amide Bond (Conjugated Protein) water H2O reaction_node->conjugate Desired Reaction

Caption: The competing reactions in this compound conjugation.

G cluster_troubleshooting Troubleshooting Logic for Low Conjugation Efficiency start Low Conjugation Efficiency check_ph Is the pH of the reaction buffer 8.3-8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_dye Was the dye solution prepared fresh? check_buffer->check_dye Yes change_buffer Use an amine-free buffer (e.g., phosphate, bicarbonate) check_buffer->change_buffer No prepare_fresh_dye Prepare fresh dye solution immediately before use check_dye->prepare_fresh_dye No optimize_ratio Optimize dye-to-protein molar ratio check_dye->optimize_ratio Yes

Caption: A decision tree for troubleshooting low Sulfo-Cy3.5 conjugation efficiency.

References

Technical Support Center: Purification of Sulfo-Cy3.5 Labeled Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals working with Sulfo-Cy3.5 amine conjugates. The primary challenge after a conjugation reaction is the efficient removal of unconjugated, or "free," dye, which can interfere with downstream applications by causing high background signals and inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unconjugated this compound?

Removing excess unconjugated this compound is essential for several reasons:

  • Reduces Background Signal: Free dye in solution can lead to high, non-specific background fluorescence in imaging or flow cytometry experiments, obscuring the true signal from the labeled molecule.

  • Ensures Accurate Quantification: The presence of free dye will interfere with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of the dye-to-protein ratio.

  • Prevents Assay Interference: Unconjugated dye carrying a reactive amine group could potentially interfere with downstream assays.

Q2: What are the primary methods for removing free this compound?

The most common methods leverage the significant size difference between the labeled macromolecule (e.g., an antibody at ~150 kDa) and the small this compound dye (MW: ~1051 Da[1]). The three primary techniques are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on size.[2][3] The mixture is passed through a column packed with a porous resin; larger conjugated molecules elute first, while the smaller, free dye molecules are trapped in the pores and elute later.[4]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules.[5] The labeled sample is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer. Small, unconjugated dye molecules diffuse out into the buffer, while the large, labeled molecules are retained.

  • Precipitation: This method involves adding a solvent, such as cold acetone, to the sample to decrease the solubility of the protein, causing it to precipitate. The free dye, being highly soluble, remains in the supernatant, which can then be discarded.

Q3: Which purification method is most suitable for my experiment?

The choice of method depends on factors like sample volume, desired purity, and the stability of the labeled molecule. Because Sulfo-Cy3.5 is highly water-soluble due to its sulfonate groups, all three methods are viable options.

FeatureSize Exclusion Chromatography (SEC)DialysisAcetone Precipitation
Speed Fast (5-15 minutes for spin columns)Slow (4 hours to overnight)Moderate (1-2 hours)
Sample Dilution Minimal (spin columns) to moderate (gravity columns)HighNone (concentrates sample)
Risk of Denaturation Very LowLowHigh
Efficiency HighHigh (with sufficient buffer changes)Moderate to High
Scalability Excellent (from µg to grams)Good (best for moderate volumes)Good (best for small to moderate volumes)
Primary Advantage Speed and high recoveryGentle on proteins, simple setupConcentrates the final product

Q4: How can I confirm that the unconjugated dye has been successfully removed?

You can verify the removal of free dye using one or more of the following methods:

  • Thin-Layer Chromatography (TLC): Spot a small amount of your purified sample onto a TLC plate. The conjugated protein will remain at the origin, while any free dye will migrate up the plate.

  • SDS-PAGE: Run the purified sample on an SDS-PAGE gel. Visualize the gel under a fluorescence imager before staining. Fluorescence should only be observed in the band corresponding to your protein's molecular weight. A fluorescent band at the bottom of the gel indicates the presence of free dye.

  • Spectrophotometry: Measure the absorbance spectrum of the purified sample. The absence of a distinct shoulder or a shift in the dye's absorbance peak can indicate purity. For accurate degree of labeling calculations, the conjugate must be free of non-conjugated dye.

Troubleshooting Guide

Problem: My protein precipitated during or after the purification process.

  • Possible Cause 1: High Degree of Labeling. Attaching too many dye molecules can alter the protein's surface properties, leading to aggregation and precipitation. This is less common with hydrophilic dyes like Sulfo-Cy3.5 but can still occur.

    • Solution: Reduce the molar ratio of dye to protein in the conjugation reaction. Aim for a lower degree of labeling.

  • Possible Cause 2: Inappropriate Buffer Conditions. The pH or salt concentration of your purification buffer may be suboptimal for your protein's stability.

    • Solution: Ensure the buffer used for purification is one in which your protein is known to be stable. Perform a buffer exchange into a suitable storage buffer immediately after purification.

  • Possible Cause 3: Denaturation during Precipitation. Acetone precipitation is a harsh method that can denature proteins, making them difficult to redissolve.

    • Solution: If you suspect denaturation, switch to a milder purification method like size exclusion chromatography or dialysis. When using precipitation, ensure the pellet is not over-dried, as this makes resolubilization more difficult.

Problem: After purification, my sample still contains a significant amount of free dye.

  • Possible Cause 1: Insufficient Purification. A single purification step may not be enough to remove a large excess of unreacted dye.

    • Solution: Repeat the purification step. For example, pass the sample through a second size exclusion spin column. For dialysis, increase the number and volume of buffer changes and extend the dialysis time.

  • Possible Cause 2: Column Overload. The capacity of the size exclusion column may have been exceeded.

    • Solution: Use a larger column or split the sample into smaller batches for purification. Adhere to the manufacturer's recommendations for sample volume, which is typically 1-5% of the total column volume for high-resolution separation.

  • Possible Cause 3: Incorrect MWCO for Dialysis. The molecular weight cutoff of the dialysis membrane may be too high, allowing the labeled protein to leak out, or too close to the dye's molecular weight, hindering efficient removal.

    • Solution: For most proteins and antibodies, a dialysis membrane with a 10–14 kDa MWCO is appropriate for removing small molecule dyes.

Problem: The recovery of my labeled protein is very low.

  • Possible Cause 1: Non-specific Binding. The protein may be adsorbing to the purification column or dialysis membrane.

    • Solution: Consult the manufacturer's instructions for pre-treating the column or membrane to reduce non-specific binding. If using dialysis, some protein loss to the surface of the tubing is common.

  • Possible Cause 2: Sample Loss During Precipitation. It can be difficult to collect the entire protein pellet after centrifugation, and some sample may be lost when decanting the supernatant.

    • Solution: Be meticulous during the aspiration of the supernatant. A brief, second centrifugation can help collect any remaining liquid without disturbing the pellet.

  • Possible Cause 3: Incomplete Resolubilization. The protein pellet after precipitation may not have fully redissolved.

    • Solution: Use a buffer known to be effective for solubilizing your protein. Gentle vortexing or sonication may be required, but be cautious as these can also cause denaturation.

Experimental Protocols & Workflows

Protocol 1: Size Exclusion Chromatography (Spin Column Method)

This method is ideal for rapid purification of small sample volumes (30-150 µL).

Methodology:

  • Prepare the Column: Invert the spin column several times to resuspend the resin. Remove the bottom closure and place the column in a collection tube.

  • Equilibrate: Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.

  • Load Sample: Discard the storage buffer and place the column in a new collection tube. Slowly apply the conjugation reaction mixture to the center of the resin bed.

  • Elute: Centrifuge the column for 2 minutes at 1,000 x g.

  • Collect: The purified, labeled protein will be in the collection tube. The unconjugated this compound will remain in the resin of the column.

SEC_Workflow start Start prep Prepare Spin Column (Remove Storage Buffer) start->prep load Load Sample onto Resin prep->load spin Centrifuge (1,000 x g) load->spin collect Collect Purified Conjugate spin->collect end End collect->end

Fig 1. Workflow for purification via size exclusion spin column.
Protocol 2: Dialysis

This method is gentle and suitable for larger sample volumes where time is not a critical factor.

Methodology:

  • Prepare Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's protocol.

  • Load Sample: Secure one end of the tubing with a clip. Pipette the sample into the tubing, leaving some space for expansion. Secure the other end with a second clip.

  • Dialyze: Place the sealed tubing in a beaker containing a large volume (at least 200 times the sample volume) of the desired buffer at 4°C. Stir the buffer gently with a magnetic stir bar.

  • Change Buffer: Allow dialysis to proceed for at least 2 hours. Change the dialysis buffer and repeat the process.

  • Final Dialysis: For optimal results, perform at least three buffer changes, with the final change proceeding overnight.

  • Collect: Carefully remove the tubing from the buffer and pipette the purified sample out of the bag.

Dialysis_Workflow start Start prep Prepare Dialysis Tubing start->prep load Load Sample into Tubing prep->load dialyze Place in Buffer with Stirring load->dialyze change Change Buffer (Repeat 3x) dialyze->change collect Collect Purified Conjugate change->collect end End collect->end

Fig 2. Workflow for purification using dialysis.
Protocol 3: Acetone Precipitation

This method is effective for concentrating the sample while removing contaminants but carries a risk of protein denaturation.

Methodology:

  • Prepare Acetone: Cool laboratory-grade acetone to -20°C.

  • Precipitate: Place the protein sample in an acetone-compatible tube. Add 4 times the sample volume of the cold acetone to the tube.

  • Incubate: Vortex the mixture briefly and incubate for 60 minutes at -20°C.

  • Centrifuge: Centrifuge the sample for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.

  • Remove Supernatant: Carefully decant or pipette off the supernatant, which contains the unconjugated dye.

  • Wash (Optional): Add cold acetone, gently vortex, and repeat the centrifugation step to wash the pellet.

  • Dry: Briefly air-dry the pellet to remove residual acetone. Do not over-dry.

  • Resolubilize: Redissolve the protein pellet in a suitable, non-interfering buffer.

Precipitation_Workflow start Start add_acetone Add 4x Volume of Cold Acetone start->add_acetone incubate Incubate at -20°C add_acetone->incubate spin Centrifuge to Pellet Protein incubate->spin decant Decant Supernatant (Contains Free Dye) spin->decant resolubilize Resolubilize Protein Pellet decant->resolubilize end End resolubilize->end

Fig 3. Workflow for purification via acetone precipitation.

References

Sulfo-Cy3.5 amine self-quenching at high labeling densities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cy3.5 amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during conjugation and fluorescence experiments, with a particular focus on the self-quenching phenomenon observed at high labeling densities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble fluorescent dye belonging to the cyanine family.[1][2] It contains an aliphatic primary amine group that can be conjugated to various molecules, such as proteins, antibodies, and nucleic acids.[1][3] Its key spectral properties include an absorption maximum at approximately 581 nm and an emission maximum at around 596 nm.[2] Sulfo-Cy3.5 is valued for its high quantum yield and photostability, making it suitable for a range of applications including fluorescence microscopy, flow cytometry, and other bioanalytical assays.

Q2: What is fluorescence self-quenching?

Fluorescence self-quenching, also known as concentration quenching, is a phenomenon where the fluorescence intensity of a fluorophore decreases at high concentrations or labeling densities. This occurs when multiple dye molecules are in close proximity, leading to non-radiative energy transfer between them, such as Förster Resonance Energy Transfer (FRET) between identical molecules (homo-FRET), or the formation of non-fluorescent dye aggregates (H-aggregates).

Q3: Is self-quenching a significant problem with Sulfo-Cy3.5?

While all fluorescent dyes can exhibit self-quenching, the extent varies between different dyes. Studies have shown that cyanine dyes like Cy5 are highly susceptible to self-quenching at high degrees of labeling. In contrast, Cy3 and Cy3.5 have been observed to be less prone to this issue and can even show an enhancement in fluorescence upon conjugation to proteins at lower labeling ratios. However, at very high labeling densities, self-quenching can still become a significant factor for Sulfo-Cy3.5, leading to a decrease in the overall fluorescence signal.

Troubleshooting Guide: Self-Quenching at High Labeling Densities

Problem: My Sulfo-Cy3.5 labeled conjugate has a high degree of labeling (DOL), but the fluorescence intensity is lower than expected.

This is a classic sign of self-quenching. Here’s a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Confirm the Degree of Labeling (DOL)

Accurately determining the DOL is the first critical step. An unexpectedly high DOL is a strong indicator of potential self-quenching.

  • Experimental Protocol: Determining the Degree of Labeling (DOL)

    • Purify the Conjugate: It is essential to remove all non-conjugated dye from the labeled protein. This can be achieved using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

    • Measure Absorbance:

      • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀), which corresponds to the protein absorbance.

      • Measure the absorbance at the maximum absorbance wavelength (λmax) of Sulfo-Cy3.5, which is approximately 581 nm (A₅₈₁).

    • Calculate the DOL: Use the following formulas to calculate the molar concentrations of the protein and the dye, and subsequently the DOL.

      • Protein Concentration (M):

        • Protein Conc. (M) = [A₂₈₀ - (A₅₈₁ × CF₂₈₀)] / ε_protein

        • Where:

          • A₂₈₀ is the absorbance of the conjugate at 280 nm.

          • A₅₈₁ is the absorbance of the conjugate at 581 nm.

          • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer). For Sulfo-Cy3.5, this is approximately 0.17.

          • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

      • Dye Concentration (M):

        • Dye Conc. (M) = A₅₈₁ / ε_dye

        • Where:

          • ε_dye is the molar extinction coefficient of Sulfo-Cy3.5 at 581 nm (approximately 139,000 M⁻¹cm⁻¹).

      • Degree of Labeling (DOL):

        • DOL = Dye Conc. (M) / Protein Conc. (M)

Step 2: Optimize the Labeling Reaction

If the DOL is too high, you will need to adjust your labeling protocol to achieve a lower, more optimal dye-to-protein ratio.

  • Experimental Protocol: Optimizing this compound Labeling

    • Prepare Protein Solution:

      • Dissolve the protein (e.g., antibody) in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.

    • Prepare Dye Stock Solution:

      • Immediately before use, dissolve the this compound reactive derivative (e.g., NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

    • Adjust the Molar Ratio of Dye to Protein:

      • The key to preventing self-quenching is to reduce the molar excess of the dye in the labeling reaction. Start with a lower dye-to-protein molar ratio. For antibodies, a good starting point is a 5:1 to 10:1 molar ratio of dye to protein. You can perform a titration with different ratios (e.g., 3:1, 5:1, 8:1, 12:1) to find the optimal DOL for your specific application.

    • Reaction and Purification:

      • Add the calculated amount of dye solution to the protein solution while gently stirring.

      • Incubate the reaction for 1 hour at room temperature, protected from light.

      • Purify the conjugate as described in the DOL determination protocol to remove unreacted dye.

Step 3: Evaluate the Fluorescence of Optimized Conjugates

After preparing conjugates with a range of DOLs, you need to assess their fluorescence to identify the optimal labeling density.

  • Experimental Workflow: Identifying Optimal DOL

experimental_workflow cluster_prep Conjugate Preparation cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) labeling Perform Labeling Reactions (Varying Dye:Protein Molar Ratios) prep_protein->labeling prep_dye Prepare Sulfo-Cy3.5 Stock Solution (DMSO/DMF) prep_dye->labeling purify Purify Conjugates (Size-Exclusion Chromatography) labeling->purify measure_abs Measure Absorbance (280 nm & 581 nm) purify->measure_abs measure_fluor Measure Fluorescence Intensity (Excitation: ~581 nm, Emission: ~596 nm) purify->measure_fluor calc_dol Calculate DOL for each conjugate measure_abs->calc_dol plot_data Plot Fluorescence vs. DOL calc_dol->plot_data measure_fluor->plot_data select_optimal Select Optimal DOL (Highest Fluorescence Signal) plot_data->select_optimal

Caption: Workflow for optimizing Sulfo-Cy3.5 labeling to avoid self-quenching.

Quantitative Data

Degree of Labeling (DOL)Relative Fluorescence Intensity (%)Observation
1-2100Optimal fluorescence, minimal quenching.
3-5110-120Potential for slight fluorescence enhancement.
6-890-100Onset of self-quenching may be observed.
> 9< 80Significant self-quenching, leading to reduced signal.

Note: This data is illustrative and the optimal DOL may vary depending on the specific protein and application. It is always recommended to perform an optimization experiment as described above.

Logical Relationships in Self-Quenching

The decision-making process for troubleshooting self-quenching can be visualized as follows:

troubleshooting_logic start Low Fluorescence Signal with High DOL check_dol Is DOL accurately determined? start->check_dol recalculate_dol Recalculate DOL (Ensure pure conjugate) check_dol->recalculate_dol No optimize_labeling Optimize Labeling Reaction (Reduce Dye:Protein Ratio) check_dol->optimize_labeling Yes recalculate_dol->check_dol perform_titration Perform Dye:Protein Titration Experiment optimize_labeling->perform_titration select_optimal_dol Select Conjugate with Optimal DOL and Fluorescence perform_titration->select_optimal_dol end Problem Resolved: Bright, Stable Conjugate select_optimal_dol->end

References

Improving signal-to-noise ratio in Sulfo-Cy3.5 amine imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their imaging experiments using Sulfo-Cy3.5 amine and improve the signal-to-noise ratio (SNR).

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

This guide addresses common issues encountered during this compound imaging in a question-and-answer format.

Q1: My Sulfo-Cy3.5 signal is weak. How can I increase its intensity?

A weak signal can be due to several factors, from inefficient labeling to suboptimal imaging parameters. Here's a systematic approach to troubleshooting:

  • Verify Antibody-Dye Conjugation: Ensure successful conjugation of this compound to your antibody or protein of interest. A low degree of labeling (DOL) will result in a weak signal. Aim for a DOL between 2 and 7 for most antibodies.

  • Optimize Antibody Concentration: A suboptimal primary or secondary antibody concentration can lead to a weak signal. Perform a titration to determine the optimal antibody concentration that yields a bright signal without increasing background.

  • Check Excitation and Emission Settings: Confirm that your microscope's light source and filters are appropriate for Sulfo-Cy3.5.[1] The optimal excitation maximum is around 581 nm, and the emission maximum is around 596 nm.[1]

  • Increase Exposure Time/Gain: While acquiring the image, increasing the exposure time or the camera gain can enhance a weak signal. However, be aware that this can also amplify background noise.

  • Use a High-Quality Antifade Mountant: Photobleaching, the irreversible fading of the fluorophore, can significantly reduce signal intensity. Using a commercial antifade mounting medium can protect your sample from photobleaching during imaging.[2]

Q2: I'm observing high background fluorescence in my images. What are the common causes and solutions?

High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Here are the primary causes and how to address them:

  • Nonspecific Antibody Binding: This is a frequent cause of high background.

    • Blocking: Ensure you are using an appropriate blocking buffer (e.g., bovine serum albumin (BSA) or normal serum from the host species of the secondary antibody) for a sufficient amount of time to block nonspecific binding sites.

    • Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Adding a mild detergent like Tween-20 to your wash buffer can also help.

    • Antibody Concentration: Excessively high antibody concentrations can lead to nonspecific binding. Titrate your antibodies to find the lowest concentration that gives a good specific signal.

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background.

    • Spectral Separation: If possible, choose imaging channels that minimize the contribution of autofluorescence.

    • Quenching: Commercial autofluorescence quenching reagents can be used to reduce background from this source.

  • Impure Antibody-Dye Conjugate: Unconjugated, free this compound in your antibody solution will bind nonspecifically and increase background. Ensure your conjugate is properly purified after the labeling reaction.

Q3: How does pH affect the fluorescence of Sulfo-Cy3.5?

The fluorescence intensity of Sulfo-Cy3.5 and other cyanine dyes like Sulfo-Cy3 is largely independent of pH in the physiological range (pH 4-9). This provides flexibility in the choice of buffers for your experiments without significantly impacting the fluorescent signal.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of Sulfo-Cy3.5?

Here is a summary of the key spectral properties for Sulfo-Cy3.5:

PropertyValue
Excitation Maximum ~581 nm
Emission Maximum ~596 nm
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹
Quantum Yield High

Q2: What is the recommended storage for this compound and its conjugates?

  • This compound (lyophilized powder): Store at -20°C in the dark, and protect from moisture.[3]

  • Sulfo-Cy3.5 Conjugates (e.g., antibodies): Store at 4°C for short-term storage or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. Adding a cryoprotectant like glycerol may be beneficial for long-term storage at -20°C.

Q3: How can I quantify the signal-to-noise ratio (SNR) in my images?

The signal-to-noise ratio is a measure of how much the true signal stands out from the background noise. A common way to calculate it is:

SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity

  • Signal Intensity: The average pixel intensity within a region of interest (ROI) that contains your specific staining.

  • Background Intensity: The average pixel intensity within an ROI that does not contain any specific staining.

A higher SNR value indicates a better quality image where the signal is clearly distinguishable from the background.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with a Sulfo-Cy3.5 Conjugated Antibody

This protocol provides a general workflow for immunofluorescence staining. Optimization of antibody concentrations, incubation times, and wash steps may be required for your specific target and sample type.

G A Sample Preparation (e.g., cell seeding, tissue sectioning) B Fixation (e.g., 4% paraformaldehyde) A->B C Permeabilization (e.g., 0.1% Triton X-100 in PBS, if target is intracellular) B->C D Blocking (e.g., 5% BSA in PBS for 1 hour) C->D E Primary Antibody Incubation (with Sulfo-Cy3.5 conjugated antibody) D->E F Washing (3x with PBS + 0.05% Tween-20) E->F G Counterstaining (Optional) (e.g., DAPI for nuclei) F->G H Mounting (with antifade mounting medium) G->H I Imaging (using appropriate filter sets for Sulfo-Cy3.5) H->I

Caption: General immunofluorescence workflow.

Protocol 2: Antibody Conjugation with Sulfo-Cy3.5 NHS Ester

This protocol describes the conjugation of Sulfo-Cy3.5 NHS ester to a primary antibody. The amine group of Sulfo-Cy3.5 can be conjugated to carboxyl groups on a target molecule. However, for labeling antibodies, the more common approach is to use an amine-reactive version of the dye, such as Sulfo-Cy3.5 NHS ester, which reacts with lysine residues on the antibody.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification A Prepare Antibody (in amine-free buffer, e.g., PBS, pH 7.4-8.5) C Combine Antibody and Dye (add dye to antibody solution while vortexing) A->C B Prepare Sulfo-Cy3.5 NHS Ester (dissolve in anhydrous DMSO immediately before use) B->C D Incubate (e.g., 1 hour at room temperature, protected from light) C->D E Remove Unconjugated Dye (e.g., using a desalting column) D->E F Characterize Conjugate (determine Degree of Labeling (DOL) via spectrophotometry) E->F

Caption: Antibody conjugation workflow.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Imaging

IssuePotential CauseRecommended Solution
Weak Signal Low Degree of Labeling (DOL)Optimize the molar ratio of dye to protein during conjugation.
Suboptimal Antibody ConcentrationPerform a titration to find the optimal antibody concentration.
PhotobleachingUse an antifade mounting medium and minimize light exposure.
High Background Nonspecific Antibody BindingIncrease blocking time and use an appropriate blocking agent. Increase the number and duration of washes.
AutofluorescenceUse an autofluorescence quenching kit or select imaging channels to minimize its impact.
Unconjugated DyePurify the antibody-dye conjugate thoroughly after labeling.
Poor SNR Combination of Weak Signal and High BackgroundSystematically address both issues using the recommendations above.
Suboptimal Imaging ParametersOptimize exposure time, gain, and laser power to maximize signal while minimizing noise.

Table 2: Comparison of Buffer Conditions for Sulfo-Cy3.5 Fluorescence

BufferpHRelative Fluorescence IntensityNotes
Phosphate-Buffered Saline (PBS)7.4~100%Commonly used and generally compatible.
Tris-Buffered Saline (TBS)7.4~95-100%Generally compatible for staining, but avoid Tris buffers during NHS ester conjugation as they contain primary amines.
Carbonate-Bicarbonate Buffer9.2~90-100%Higher pH can be used for NHS ester conjugation reactions.
Acetate Buffer5.5~95-100%Demonstrates the stability of Sulfo-Cy3.5 fluorescence in slightly acidic conditions.

Note: The relative fluorescence intensity is an approximation and can vary depending on the specific experimental conditions. The key takeaway is the general stability of Sulfo-Cy3.5 fluorescence across a range of pH values.

Signaling Pathways and Logical Relationships

G cluster_signal Signal Optimization cluster_background Background Reduction cluster_snr Signal-to-Noise Ratio A High Quality Conjugate (Optimal DOL) E Bright Specific Signal A->E B Optimal Antibody Concentration B->E C Sufficient Target Expression C->E D Correct Imaging Settings D->E K High Signal-to-Noise Ratio E->K Increases F Effective Blocking J Low Background Noise F->J G Thorough Washing G->J H Purified Conjugate H->J I Autofluorescence Quenching I->J J->K Increases

Caption: Factors influencing signal-to-noise ratio.

References

Common mistakes to avoid in Sulfo-Cy3.5 amine labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common mistakes encountered during Sulfo-Cy3.5 amine labeling experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the Sulfo-Cy3.5 labeling protocol.

1. Low Labeling Efficiency

Problem: You observe a low degree of labeling (DOL) or weak fluorescence signal from your conjugate.

Possible Causes & Solutions:

  • Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.2-8.5.[1][2] At a lower pH, the primary amines on the protein are protonated and less reactive.[3][4] Conversely, at a higher pH, the NHS ester is prone to rapid hydrolysis, which reduces its availability to react with the protein.[1]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 8.2-8.5. Use a freshly calibrated pH meter to verify the pH of your buffer. A 0.1 M sodium bicarbonate buffer is a common choice.

  • Presence of Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the Sulfo-Cy3.5 NHS ester, leading to significantly reduced labeling efficiency.

    • Solution: Ensure your protein is in an amine-free buffer like PBS, MES, or HEPES. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before labeling.

  • Low Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the protein. At low protein concentrations, the competing hydrolysis of the NHS ester becomes more significant.

    • Solution: For optimal labeling, the recommended final protein concentration is between 2-10 mg/mL. If your protein solution is too dilute, consider concentrating it before the labeling reaction.

  • Inactive Dye: Sulfo-Cy3.5 NHS ester is sensitive to moisture. Improper storage can lead to hydrolysis and inactivation of the dye.

    • Solution: Store the Sulfo-Cy3.5 NHS ester desiccated at -20°C and protected from light. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.

2. Protein Precipitation

Problem: Your protein precipitates out of solution during or after the labeling reaction.

Possible Causes & Solutions:

  • Hydrophobicity of the Dye: Although Sulfo-Cy3.5 is a water-soluble dye, attaching multiple dye molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.

    • Solution: Reduce the molar ratio of dye to protein in the reaction to decrease the degree of labeling. You can also try performing the reaction at a lower temperature (4°C) for a longer duration.

  • High Concentration of Organic Solvent: The dye is typically dissolved in an organic solvent like DMSO or DMF. A high final concentration of this solvent in the reaction mixture can denature some proteins.

    • Solution: Ensure that the volume of the dye stock solution added to the protein solution does not exceed 10% of the total reaction volume.

  • Protein Instability: The protein itself may be inherently unstable under the reaction conditions (e.g., pH, temperature).

    • Solution: Optimize the reaction buffer and conditions to maintain the stability of your specific protein. This may involve adjusting the pH or adding stabilizing agents, as long as they do not interfere with the labeling reaction.

3. Over-labeling and Self-Quenching

Problem: The fluorescence intensity of your conjugate is lower than expected, even with a high degree of labeling.

Possible Causes & Solutions:

  • Self-Quenching: When multiple fluorophores are in close proximity on a single protein molecule, they can quench each other's fluorescence, a phenomenon known as self-quenching. This is a common issue with high degrees of labeling.

    • Solution: Optimize the dye-to-protein molar ratio to achieve a degree of labeling that provides a bright signal without significant quenching. It has been noted that for Cy3 and Cy3.5, fluorescence can be enhanced upon protein attachment, while Cy5 and Cy7 are more prone to quenching. A degree of labeling of 2-10 is often recommended for antibodies.

  • Protein Function Impairment: Excessive labeling can interfere with the biological activity of the protein by blocking active sites or altering its conformation.

    • Solution: If the biological activity of your protein is critical, aim for a lower degree of labeling and perform functional assays to confirm that the labeled protein retains its activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.2 and 8.5. A pH of 8.3 is often recommended for optimal results.

Q2: What buffers should I use for the labeling reaction?

A2: It is crucial to use an amine-free buffer to avoid competition with your target protein. Recommended buffers include phosphate-buffered saline (PBS), MES, HEPES, and 0.1 M sodium bicarbonate.

Q3: What is the recommended protein concentration for labeling?

A3: For efficient labeling, a protein concentration of 2-10 mg/mL is recommended. Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.

Q4: How do I prepare the Sulfo-Cy3.5 NHS ester stock solution?

A4: The Sulfo-Cy3.5 NHS ester should be dissolved in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM. This solution should be prepared fresh before each labeling reaction.

Q5: How do I remove unreacted dye after the labeling reaction?

A5: Unconjugated dye can be removed using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin columns. The choice of method depends on the properties of your protein.

Q6: How do I determine the degree of labeling (DOL)?

A6: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3.5 (around 555 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.

Q7: How should I store the labeled protein conjugate?

A7: Store the purified conjugate under conditions that are optimal for the unlabeled protein, protected from light. For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reaction pH 8.2 - 8.5A pH of 8.3 is often optimal. Lower pH reduces amine reactivity, while higher pH increases NHS ester hydrolysis.
Protein Concentration 2 - 10 mg/mLLower concentrations can lead to reduced labeling efficiency.
Dye:Protein Molar Ratio 5:1 to 20:1This is a starting point and should be optimized for each specific protein and desired DOL.
Reaction Temperature Room Temperature or 4°CRoom temperature for 1-2 hours is common. 4°C overnight can be used to minimize hydrolysis.
Reaction Time 1 - 4 hoursThe optimal time can vary depending on the protein and reaction temperature.
Organic Solvent (DMSO/DMF) ≤ 10% of total volumeHigher concentrations can lead to protein precipitation.

Experimental Protocols

Detailed Methodology for this compound Labeling of a Protein

This protocol provides a general guideline for labeling a protein with Sulfo-Cy3.5 NHS ester. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-Cy3.5 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the Sulfo-Cy3.5 NHS Ester Stock Solution:

    • Allow the vial of Sulfo-Cy3.5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL or 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.

  • Perform the Labeling Reaction:

    • Add the calculated amount of the Sulfo-Cy3.5 stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 is common.

    • Gently mix the reaction mixture immediately.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Conjugate:

    • Equilibrate a desalting column with an appropriate storage buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column.

    • Collect the fractions. The labeled protein will typically elute first as a colored band, while the smaller, unreacted dye molecules will elute later.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~555 nm (Amax for Sulfo-Cy3.5).

    • Calculate the protein concentration and DOL using the appropriate formulas, accounting for the dye's contribution to the A280 reading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3) labeling Labeling Reaction (1-2h at RT, protected from light) protein_prep->labeling Add protein dye_prep Prepare Dye (10 mM in anhydrous DMSO) dye_prep->labeling Add dye quench Quench Reaction (Add Tris buffer) labeling->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (Spectrophotometry for DOL) purify->analyze

Caption: Experimental workflow for this compound labeling of proteins.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency? ph Incorrect pH? start->ph Yes buffer Amine in Buffer? start->buffer Yes concentration Low Protein Conc.? start->concentration Yes dye Inactive Dye? start->dye Yes adjust_ph Adjust pH to 8.2-8.5 ph->adjust_ph buffer_exchange Buffer Exchange to Amine-Free buffer->buffer_exchange concentrate_protein Concentrate Protein (2-10 mg/mL) concentration->concentrate_protein fresh_dye Use Fresh, Properly Stored Dye dye->fresh_dye

Caption: Troubleshooting logic for low labeling efficiency in Sulfo-Cy3.5 experiments.

References

Validation & Comparative

A Head-to-Head Comparison of Sulfo-Cy3.5 Amine and Cy3 Amine for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug development, the precise labeling of proteins is paramount for elucidating their function, interactions, and localization. Cyanine dyes, a class of fluorescent molecules, have become indispensable tools for this purpose due to their brightness and photostability. Among the myriad of options, Sulfo-Cy3.5 and Cy3 have emerged as popular choices in the orange-red region of the spectrum. This guide provides an in-depth, objective comparison of Sulfo-Cy3.5 amine and Cy3 amine for protein labeling, supported by experimental data and detailed protocols to aid researchers in selecting the optimal dye for their specific needs.

Key Performance Characteristics at a Glance

The selection of a fluorescent dye is a critical decision in experimental design. The following table summarizes the key quantitative performance metrics of Sulfo-Cy3.5 NHS ester and Cy3 NHS ester, the amine-reactive forms of these dyes commonly used for protein labeling. The sulfonate group in Sulfo-Cy3.5 significantly enhances its water solubility, a crucial factor when working with sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.

PropertySulfo-Cy3.5 NHS EsterCy3 NHS EsterReference(s)
Excitation Maximum (λex) ~576 nm~555 nm[1]
Emission Maximum (λem) ~603 nm~570 nm[1]
Molar Extinction Coefficient (ε) ~139,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹[1][2]
Quantum Yield (Φ) ~0.11~0.31[1]
Solubility High water solubilityModerate water solubility, often requires DMSO or DMF for stock solutions

In-Depth Performance Analysis

Spectroscopic Properties

Cy3 NHS ester exhibits a higher quantum yield, suggesting that, on a per-molecule basis, it is a brighter fluorophore than Sulfo-Cy3.5 NHS ester. However, the spectral characteristics of Sulfo-Cy3.5 are red-shifted compared to Cy3, which can be advantageous in multiplexing experiments to minimize spectral overlap with other fluorophores.

Solubility and Labeling Efficiency

The primary advantage of the "Sulfo-" designation is the presence of sulfonate groups, which dramatically increases the hydrophilicity of the dye. This enhanced water solubility allows for protein labeling reactions to be conducted in entirely aqueous environments, which is beneficial for proteins that are sensitive to organic solvents like DMSO or DMF. While direct comparative studies on labeling efficiency are limited, the ability to use higher aqueous concentrations of Sulfo-Cy3.5 NHS ester without precipitation could potentially lead to more efficient labeling reactions under certain conditions.

Photostability

Both Cy3 and Cy3.5 are known for their relatively good photostability compared to other fluorescent dyes. However, photobleaching is an inherent characteristic of all fluorophores and is dependent on the experimental conditions, including the intensity of the excitation light and the local chemical environment. For demanding applications requiring prolonged or intense illumination, such as single-molecule studies, the photostability of the chosen dye is a critical factor.

Fluorescence Enhancement upon Conjugation

A notable characteristic of Cy3 and Cy3.5 dyes is the significant enhancement of their fluorescence upon covalent attachment to proteins. This phenomenon, which is not observed with dyes like Cy5, can result in brighter protein conjugates than would be predicted from the quantum yield of the free dye alone. A study by Gruber et al. (2000) demonstrated that Cy3.5 behaves similarly to Cy3 in this regard, with both showing a 2- to 3-fold increase in fluorescence intensity upon conjugation to IgG antibodies.

Experimental Protocols

The following is a generalized protocol for the covalent labeling of an IgG antibody with an amine-reactive succinimidyl ester of a cyanine dye.

Materials
  • IgG antibody in an amine-free buffer (e.g., PBS)

  • Sulfo-Cy3.5 NHS ester or Cy3 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for Cy3 NHS ester

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure
  • Protein Preparation:

    • Dissolve the IgG antibody in PBS at a concentration of 2-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to ~8.3.

  • Dye Preparation:

    • For Cy3 NHS ester, dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

    • For Sulfo-Cy3.5 NHS ester, the dye can be dissolved directly in the reaction buffer or in a small amount of water.

  • Labeling Reaction:

    • Slowly add the dissolved dye to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

    • Collect the first colored band, which corresponds to the labeled protein.

  • Determination of the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (555 nm for Cy3 or 576 nm for Sulfo-Cy3.5).

    • Calculate the DOL using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye] where:

      • A_dye is the absorbance at the dye's excitation maximum.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 cm⁻¹M⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of the dye.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm.

Visualizing the Workflow and Structures

To better illustrate the processes and molecules involved, the following diagrams have been generated using Graphviz.

Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (pH 8.3) Mix Mix Protein and Dye Protein->Mix Dye Dye Stock Solution (DMSO/Water) Dye->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Purify Gel Filtration Chromatography Incubate->Purify Collect Collect Labeled Protein Purify->Collect Analyze Spectrophotometry (A280 and A_dye) Collect->Analyze Calculate Calculate Degree of Labeling (DOL) Analyze->Calculate

Caption: A generalized workflow for protein labeling with amine-reactive dyes.

Chemical Structures of Cyanine Dye Cores cluster_cy3 Cy3 Core Structure cluster_cy3_5 Cy3.5 Core Structure Cy3_img Cy3_5_img

Caption: Core chemical structures of Cy3 and Cy3.5.

Fluorescence Signaling Pathway Excitation Excitation Light Source (e.g., Laser at λex) LabeledProtein Dye-Labeled Protein Excitation->LabeledProtein Absorption Emission Emitted Fluorescence (at λem) LabeledProtein->Emission Fluorescence Detector Detector (e.g., PMT, Camera) Emission->Detector Signal Signal Processing and Data Analysis Detector->Signal

Caption: Conceptual diagram of a fluorescence detection pathway.

Conclusion

Both Sulfo-Cy3.5 and Cy3 are excellent fluorescent dyes for protein labeling. The choice between them will largely depend on the specific requirements of the experiment. For applications where high water solubility is critical to preserve protein integrity, Sulfo-Cy3.5 is the superior choice. For experiments where maximizing the brightness of the conjugate is the primary concern, the higher quantum yield of Cy3 may be advantageous, although the fluorescence enhancement upon conjugation for both dyes should be considered. Researchers are encouraged to empirically determine the optimal dye and labeling conditions for their specific protein and application to achieve the best results.

References

Sulfo-Cy3.5 Amine: A Comparative Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. This guide provides an objective comparison of Sulfo-Cy3.5 amine's performance against other commonly used fluorophores in super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. The information presented is supported by experimental data to aid researchers in selecting the optimal dye for their specific application.

Performance Comparison of Fluorophores in Super-Resolution Microscopy

The efficacy of a fluorescent dye in super-resolution microscopy is determined by several key photophysical parameters. These include photon yield (the total number of photons emitted per molecule), photostability (resistance to photobleaching), and for localization-based methods like STORM, the duty cycle (the fraction of time the molecule is in a fluorescent 'on' state).

Below is a summary of quantitative data comparing this compound with other relevant fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Photon Yield (photons x 10³)¹Duty Cycle¹Photostability (survival fraction)¹
This compound ~581[1]~596[1]0.11[2]139,000[2]4.90.00170.89
Alexa Fluor 568578603--1.70.00040.87
Cy3B5585720.67130,0002.00.00020.85
Atto 5655635920.90120,00019.70.00060.17

¹Data for Photon Yield, Duty Cycle, and Photostability are derived from single-molecule characterization under STORM imaging conditions as reported by Dempsey et al., 2011. It is important to note that performance can vary depending on the specific imaging buffer and experimental setup.

From the data, this compound exhibits a good balance of a relatively high photon yield and a low duty cycle, which is advantageous for STORM imaging. Its photostability is comparable to other commonly used dyes like Alexa Fluor 568 and Cy3B. While Atto 565 boasts a significantly higher photon yield, its photostability is considerably lower under these specific conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in super-resolution microscopy. Below are representative protocols for antibody conjugation with this compound and a general workflow for a dSTORM experiment.

Antibody Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a primary or secondary antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve this compound in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the reactive dye to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~581 nm (for Sulfo-Cy3.5). An optimal DOL is typically between 2 and 5.

General dSTORM Imaging Protocol

This protocol provides a general workflow for performing dSTORM imaging of immunolabeled cells.

Materials:

  • Cells grown on high-precision coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody

  • This compound-labeled secondary antibody

  • dSTORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase and catalase, and a thiol like mercaptoethylamine (MEA))

Procedure:

  • Sample Preparation:

    • Fix cells with 4% PFA for 10 minutes.

    • Permeabilize the cells for 5-10 minutes.

    • Block non-specific binding sites for 1 hour.

  • Immunolabeling:

    • Incubate with the primary antibody for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the this compound-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslip onto a microscope slide with dSTORM imaging buffer.

    • Image on a super-resolution microscope equipped for dSTORM.

    • Use a high-power laser (e.g., 561 nm) to excite the this compound and induce photoswitching.

    • Acquire a series of thousands of images to capture the stochastic blinking of individual fluorophores.

  • Image Reconstruction:

    • Process the raw image data to localize the precise coordinates of each blinking event.

    • Reconstruct the final super-resolution image from the localized coordinates.

Visualizations

Super-Resolution Microscopy Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging Super-Resolution Imaging cluster_analysis Data Analysis cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (this compound) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting in Imaging Buffer wash2->mounting acquisition Image Acquisition (e.g., dSTORM) mounting->acquisition localization Single-Molecule Localization acquisition->localization reconstruction Image Reconstruction localization->reconstruction analysis Final Image Analysis reconstruction->analysis

Caption: A general workflow for a super-resolution microscopy experiment.

Logical Relationship of Fluorophore Properties for STORM

storm_properties cluster_properties Desirable Fluorophore Properties for STORM cluster_outcome Impact on STORM Imaging photon_yield High Photon Yield localization_precision High Localization Precision photon_yield->localization_precision photostability High Photostability dense_labeling Dense Molecular Sampling photostability->dense_labeling duty_cycle Low Duty Cycle duty_cycle->dense_labeling high_resolution High-Resolution Image localization_precision->high_resolution dense_labeling->high_resolution

Caption: Key fluorophore properties and their impact on STORM imaging quality.

References

A Head-to-Head Comparison: Sulfo-Cy3.5 Amine and Its Alternatives for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the selection of the optimal fluorescent dye is paramount. Sulfo-Cy3.5 amine, a bright and water-soluble dye, has been a popular choice for labeling biomolecules. However, a dynamic market offers several alternatives, each with its own set of strengths. This guide provides an objective comparison of this compound with two prominent alternatives, Alexa Fluor 568 and DyLight 594, supported by experimental data to inform your selection process.

Performance at a Glance: A Quantitative Comparison

To facilitate a clear comparison of the key performance indicators of this compound and its alternatives, the following table summarizes their photophysical properties. The data presented is compiled from various sources and pertains to the amine-reactive forms of the dyes or their spectrally similar NHS ester counterparts.

PropertySulfo-Cy3.5Alexa Fluor 568DyLight 594
Excitation Max (nm) ~581[1]~578[2][3][4]~593[5]
Emission Max (nm) ~596~603~618
**Extinction Coefficient (M⁻¹cm⁻¹) **~139,000~88,000~80,000
Quantum Yield ~0.11~0.69Not Widely Reported
Molecular Weight ( g/mol ) Not Widely Reported~1000~1078
Key Features High water solubility, high extinction coefficientHigh photostability, pH insensitiveHigh fluorescence intensity, good photostability

In-Depth Analysis of the Alternatives

Alexa Fluor 568: As a member of the widely recognized Alexa Fluor family, Alexa Fluor 568 is renowned for its exceptional photostability and high quantum yield, resulting in bright and stable fluorescent signals. Studies have generally shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their cyanine dye counterparts. This makes Alexa Fluor 568 an excellent choice for demanding applications such as super-resolution microscopy and long-term live-cell imaging. Its fluorescence is also notably stable across a broad pH range, a critical factor for experiments involving cellular compartments with varying pH.

DyLight 594: The DyLight series of dyes are known for their intense fluorescence and good photostability. DyLight 594 offers a spectral profile similar to Sulfo-Cy3.5 and Alexa Fluor 568, making it a viable alternative. A key advantage of the DyLight dyes is their high water solubility, which simplifies conjugation procedures and reduces the risk of protein precipitation.

Experimental Considerations and Protocols

To ensure the selection of the most appropriate dye for a specific application, it is crucial to perform in-house validation. Below are detailed methodologies for key experiments to compare the performance of these fluorescent dyes.

Experimental Workflow for Dye Comparison

The following diagram illustrates a typical workflow for the comparative evaluation of fluorescent dyes.

G cluster_0 Phase 1: Dye Conjugation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Application Testing cluster_3 Phase 4: Data Analysis & Selection a Select Protein/Antibody c Conjugation Reaction (Amine Labeling) a->c b Prepare Dye Solutions (Sulfo-Cy3.5, AF568, DL594) b->c d Purification of Conjugates (e.g., Size Exclusion Chromatography) c->d e Spectroscopic Analysis (Abs/Em Spectra, Degree of Labeling) d->e f Quantum Yield Determination d->f g Photostability Assay d->g h Immunofluorescence Staining d->h i Flow Cytometry Analysis d->i j Western Blotting d->j k Compare Brightness & Photostability h->k l Assess Signal-to-Noise Ratio h->l i->k i->l j->k j->l m Select Optimal Dye k->m l->m

A typical workflow for comparing fluorescent dyes.
Protocol 1: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined by comparing the fluorescence intensity of the dye to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Test dye solution (e.g., this compound)

  • Standard dye solution with known quantum yield in the same solvent (e.g., Rhodamine 101 in ethanol, Φf = 1.0)

  • Solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a series of dilutions for both the test dye and the standard dye in the chosen solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Record the fluorescence emission spectra of each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

  • Calculate the quantum yield of the test dye using the following equation: Φf_test = Φf_std * (Slope_test / Slope_std) * (n_test² / n_std²) where:

    • Φf_test and Φf_std are the quantum yields of the test and standard dyes, respectively.

    • Slope_test and Slope_std are the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance.

    • n_test and n_std are the refractive indices of the solvents used for the test and standard dyes, respectively.

Protocol 2: Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation upon exposure to excitation light. This can be assessed by measuring the decay of fluorescence intensity over time during continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ).

  • Dye-conjugated antibody or protein solution.

  • Microscope slides and coverslips.

Procedure:

  • Prepare a sample of the dye-conjugated biomolecule on a microscope slide.

  • Acquire a time-lapse series of images of the sample under continuous illumination with the excitation light source. Use consistent acquisition settings (exposure time, laser power, etc.) for all dyes being compared.

  • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series using image analysis software.

  • Normalize the fluorescence intensity of each time point to the initial intensity (at time zero).

  • Plot the normalized fluorescence intensity as a function of time for each dye.

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Conclusion

The choice between this compound, Alexa Fluor 568, and DyLight 594 will ultimately depend on the specific requirements of the experiment. This compound offers a high extinction coefficient, making it a very bright dye. Alexa Fluor 568 excels in applications demanding high photostability and pH insensitivity. DyLight 594 provides a good balance of brightness and photostability with the added benefit of high water solubility. By carefully considering the quantitative data and employing the outlined experimental protocols for in-house validation, researchers can confidently select the most suitable fluorescent dye to achieve robust and reproducible results.

References

A Head-to-Head Comparison: Photostability of Sulfo-Cy3.5 Amine vs. FITC for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data. This guide provides an in-depth comparison of the photostability of Sulfo-Cy3.5 amine and the conventional fluorophore, Fluorescein Isothiocyanate (FITC), supported by experimental data and detailed methodologies.

In the realm of fluorescence microscopy and quantitative assays, the photostability of a fluorophore—its ability to withstand photodegradation under illumination—is a critical performance metric. High photostability allows for longer imaging times, increased signal-to-noise ratios, and more accurate quantification. This guide delves into the photostability characteristics of this compound, a member of the cyanine dye family, and the widely used FITC.

Executive Summary

This compound, a sulfonated cyanine dye, exhibits significantly greater photostability compared to FITC. While FITC is a bright and widely used green-emitting dye, its rapid photobleaching is a well-documented limitation, making it less suitable for applications requiring prolonged or intense light exposure. In contrast, cyanine dyes, including Sulfo-Cy3.5, are engineered for enhanced photostability, making them the preferred choice for demanding applications such as super-resolution microscopy, single-molecule studies, and long-term live-cell imaging.

Quantitative Data Comparison

Direct, side-by-side quantitative photostability data for this compound and FITC under identical conditions is not extensively available in the literature. However, a comparative analysis can be constructed from available data for FITC and closely related cyanine dyes, such as Alexa Fluor 568, which shares similar spectral characteristics with Sulfo-Cy3.5.

Table 1: Photophysical Properties of this compound and FITC

PropertyThis compoundFITC (Fluorescein Isothiocyanate)
Excitation Maximum (nm)~588~495
Emission Maximum (nm)~604~519
Molar Extinction Coefficient (cm⁻¹M⁻¹)~150,000~75,000
Fluorescence Quantum Yield~0.2~0.92

Table 2: Comparative Photostability Data

ParameterThis compound (and related Cy3 dyes)FITC
Photobleaching Rate Low High
Relative Photostability Significantly more photostable than FITC. Studies comparing FITC to spectrally similar cyanine dyes like Alexa Fluor 568 show a dramatic improvement in photostability for the cyanine dye.Prone to rapid photobleaching, limiting its use in long-term imaging experiments.[1]
Photobleaching Half-life While specific data for this compound is not readily available, related Cy3 dyes exhibit substantially longer photobleaching half-lives compared to FITC under similar illumination conditions.Can be on the order of seconds to tens of seconds under typical fluorescence microscopy conditions.

Experimental Protocols

A standardized method for assessing fluorophore photostability is crucial for accurate comparisons. A common and effective approach involves time-lapse imaging of the fluorophores under controlled illumination and quantifying the decay of their fluorescence intensity.

Protocol for Comparative Photostability Analysis using Fluorescence Microscopy

1. Sample Preparation:

  • Conjugate this compound and FITC to the same antibody or protein of interest to ensure a consistent biological context.
  • Prepare slides with cells or tissue stained with the fluorescently labeled antibodies. Ensure equivalent labeling concentrations.
  • Mount the samples in an appropriate imaging medium. For live-cell imaging, use a suitable cell culture medium. For fixed samples, a mounting medium with an anti-fading agent can be used, although for direct comparison of intrinsic photostability, a buffer like PBS is preferred.

2. Microscope Setup:

  • Use a widefield or confocal fluorescence microscope equipped with appropriate filter sets for both this compound (e.g., TRITC/Cy3 channel) and FITC (e.g., FITC/GFP channel).
  • Use a stable light source, such as a laser or an LED, and allow it to warm up to ensure consistent output.
  • Set the illumination intensity to a level relevant for the intended application. Crucially, maintain the same illumination intensity and exposure time for both dyes.

3. Time-Lapse Imaging:

  • Locate a field of view with a comparable density of labeled structures for both the this compound and FITC samples.
  • Acquire a time-lapse series of images with a defined interval (e.g., every 5 or 10 seconds) under continuous illumination. The total acquisition time should be sufficient to observe significant photobleaching of the less stable dye (FITC).

4. Data Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
  • For each dye, normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
  • Plot the normalized fluorescence intensity as a function of time for both this compound and FITC.
  • The rate of fluorescence decay is indicative of the photobleaching rate. A slower decay corresponds to higher photostability. The photobleaching half-life can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Photobleaching and Experimental Workflow

To better understand the process of photobleaching and the experimental approach to its measurement, the following diagrams are provided.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis Conjugation Conjugate Dyes to Antibody Staining Stain Cells/Tissue Conjugation->Staining Mounting Mount Samples Staining->Mounting Setup Microscope Setup (Constant Illumination) Mounting->Setup Timelapse Acquire Time-Lapse Images Setup->Timelapse ROI Measure ROI Intensity Timelapse->ROI Normalize Normalize Fluorescence ROI->Normalize Plot Plot Decay Curve Normalize->Plot Compare Compare Photostability Plot->Compare

Caption: Experimental workflow for comparing fluorophore photostability.

References

A Guide to Multiplexing with Sulfo-Cy3.5 Amine and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research, the ability to simultaneously visualize multiple targets within a single sample is paramount. Multiplexed fluorescence imaging allows for the elucidation of complex cellular processes, protein-protein interactions, and the spatial relationships of different biomarkers. Sulfo-Cy3.5 amine is a bright and water-soluble fluorophore that is well-suited for multiplexing applications due to its distinct spectral properties. This guide provides a comprehensive comparison of this compound with other commonly used fluorophores, along with detailed experimental protocols to enable robust and reliable multiplexing experiments.

Performance Comparison of this compound and Alternative Fluorophores

The selection of fluorophores is a critical step in designing a successful multiplexing experiment. The ideal combination of dyes should have minimal spectral overlap to prevent signal bleed-through between channels. Key parameters to consider are the excitation and emission maxima, extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The brightness of a fluorophore is a product of its extinction coefficient and quantum yield.

Below is a table summarizing the key spectral and photophysical properties of this compound and a selection of other popular fluorophores for multiplexing.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Photostability
This compound ~581~596139,0000.1115,290Good
FITC ~495~51975,0000.9269,000Poor
Cy3 ~550~570150,000~0.1522,500Good
Alexa Fluor 555 ~555~565150,000~0.1015,000Excellent
Cy5 ~649~667250,0000.2767,500Good
Alexa Fluor 647 ~650~665239,0000.3378,870Excellent

Note: Brightness is calculated as the product of the extinction coefficient and quantum yield. Photostability is a qualitative assessment based on published data. Actual performance may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with Amine-Reactive Dyes

This protocol provides a general guideline for conjugating amine-reactive dyes, such as Sulfo-Cy3.5, to proteins.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Amine-reactive dye (e.g., Sulfo-Cy3.5 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 5-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation: While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

Protocol 2: Multiplex Immunofluorescence Staining of Cultured Cells

This protocol details a method for two-color immunofluorescence staining using a combination of Sulfo-Cy3.5 and Alexa Fluor 488.

Materials:

  • Cultured cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody 1 (from species A, e.g., rabbit)

  • Primary antibody 2 (from species B, e.g., mouse)

  • Secondary antibody 1 (anti-species A conjugated to Sulfo-Cy3.5)

  • Secondary antibody 2 (anti-species B conjugated to Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with a mixture of the two primary antibodies, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a mixture of the two fluorophore-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash cells three times with PBS. Incubate with DAPI for 5 minutes.

  • Mounting: Wash cells a final three times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets for DAPI, Alexa Fluor 488, and Sulfo-Cy3.5.

Visualizing Experimental Workflows and Relationships

To aid in the design and execution of multiplexing experiments, the following diagrams illustrate key workflows and decision-making processes.

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging start Start: Cultured Cells / Tissue Section fix Fixation start->fix perm Permeabilization fix->perm block Blocking perm->block prim_ab Primary Antibody Incubation (e.g., Rabbit anti-Target A + Mouse anti-Target B) block->prim_ab wash1 Wash prim_ab->wash1 sec_ab Secondary Antibody Incubation (e.g., Sulfo-Cy3.5 anti-Rabbit + AF488 anti-Mouse) wash2 Wash sec_ab->wash2 wash1->sec_ab counterstain Counterstain (e.g., DAPI) wash2->counterstain mount Mount counterstain->mount image Image Acquisition mount->image analyze Data Analysis image->analyze

Caption: Multiplex Immunofluorescence Workflow.

fluorophore_selection node_process node_process start Select Primary Target & Fluorophore 1 (e.g., Sulfo-Cy3.5) select_fluorophore2 Select Fluorophore 2 (e.g., Alexa Fluor 488 or Alexa Fluor 647) start->select_fluorophore2 check_overlap Sufficient Spectral Separation? check_instrument Compatible with Instrument (Lasers & Filters)? check_overlap->check_instrument Yes reselect Reselect Fluorophore check_overlap->reselect No select_fluorophore2->check_overlap proceed Proceed with Experiment check_instrument->proceed Yes check_instrument->reselect No reselect->select_fluorophore2

Caption: Fluorophore Selection for Multiplexing.

A Researcher's Guide to Cross-Reactivity Testing of Sulfo-Cy3.5 Amine Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of cellular biology, immunology, and drug discovery, the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Sulfo-Cy3.5 amine for antibody labeling and details essential protocols for assessing cross-reactivity.

Sulfo-Cy3.5 is a bright, water-soluble fluorescent dye that is commonly used for labeling proteins, nucleic acids, and antibodies.[1] Its sulfonate groups enhance its hydrophilicity, which can reduce non-specific binding in aqueous environments.[2][3][4] This guide will explore the performance of this compound labeled antibodies in the context of cross-reactivity and provide researchers with the tools to evaluate their own labeled antibodies.

Performance Comparison of Fluorescent Dyes for Antibody Labeling

FeatureSulfo-Cy3.5Alexa Fluor DyesDyLight DyesFITC (Fluorescein isothiocyanate)
Hydrophilicity High (sulfonated)Generally high (sulfonated)Varies, many are sulfonatedModerate
Photostability GoodExcellentExcellentProne to photobleaching
Brightness BrightVery BrightVery BrightGood
pH Sensitivity Less sensitiveGenerally low sensitivityGenerally low sensitivitySensitive to pH
Potential for Non-Specific Binding Lower, due to high hydrophilicityLower, due to high hydrophilicityLower for sulfonated versionsHigher, can be prone to non-specific binding

Note: The performance of any fluorescently labeled antibody is also highly dependent on the quality of the antibody itself, the conjugation process, and the experimental conditions.

Experimental Protocols for Cross-Reactivity Testing

To ensure the specificity of a this compound labeled antibody, it is crucial to perform rigorous cross-reactivity testing. The following are detailed protocols for assessing cross-reactivity in two common applications: immunofluorescence (immunohistochemistry) and flow cytometry.

Immunofluorescence (IHC/ICC) Protocol for Cross-Reactivity Assessment

This protocol is designed to identify non-specific binding of a directly labeled primary antibody.

1. Sample Preparation:

  • Prepare cells or tissue sections as per standard protocols (e.g., fixation, permeabilization if required).[5]

2. Blocking:

  • Incubate the samples with a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 5% Normal Goat Serum (or serum from the species of the secondary antibody if one were being used) in PBS with 0.1% Triton X-100. Blocking is a critical step to prevent non-specific antibody binding.

3. Antibody Incubation:

  • Test Sample: Incubate the sample with the Sulfo-Cy3.5 labeled primary antibody at its optimal dilution (previously determined by titration) in blocking buffer.

  • Negative Control (Isotype Control): Incubate a separate sample with a Sulfo-Cy3.5 labeled isotype control antibody at the same concentration as the primary antibody. The isotype control should be of the same immunoglobulin class and subclass as the primary antibody. This control helps to determine if the observed staining is due to non-specific binding of the immunoglobulin itself.

  • Negative Control (No Primary Antibody): For indirectly stained samples, a control with only the secondary antibody should be included to check for its non-specific binding. For directly labeled primaries, this control is not applicable.

4. Washing:

  • Wash the samples three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each to remove unbound antibodies.

5. Counterstaining and Mounting:

  • Counterstain the nuclei with a suitable dye (e.g., DAPI).

  • Mount the samples with an anti-fade mounting medium.

6. Imaging and Analysis:

  • Image the samples using a fluorescence microscope with the appropriate filter sets.

  • Compare the signal intensity and localization between the test sample and the negative controls. Specific staining should be observed in the test sample at the expected cellular location, while minimal to no signal should be present in the negative controls.

Flow Cytometry Protocol for Cross-Reactivity Assessment

This protocol is designed to assess the specificity of a Sulfo-Cy3.5 labeled antibody for surface or intracellular antigens.

1. Cell Preparation:

  • Prepare a single-cell suspension from your sample.

2. Fc Receptor Blocking:

  • Incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature to prevent non-specific binding of antibodies to Fc receptors on the cell surface.

3. Staining:

  • Test Sample: Stain the cells with the Sulfo-Cy3.5 labeled primary antibody at its optimal concentration.

  • Isotype Control: Stain a separate aliquot of cells with the Sulfo-Cy3.5 labeled isotype control antibody at the same concentration.

  • Fluorescence Minus One (FMO) Control: In a multicolor panel, an FMO control for the Sulfo-Cy3.5 channel is essential to correctly set the gate for positive cells. This control contains all the antibodies in the panel except for the Sulfo-Cy3.5 labeled antibody.

  • Unstained Control: An aliquot of unstained cells should be included to determine the level of background autofluorescence.

4. Washing:

  • Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).

5. Data Acquisition and Analysis:

  • Acquire the data on a flow cytometer.

  • Analyze the data by gating on the cell population of interest. Compare the fluorescence intensity of the test sample to the isotype and FMO controls. A distinct positive population should be evident in the test sample compared to the controls.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental designs.

Workflow for Assessing Cross-Reactivity of a Directly Labeled Antibody cluster_prep Sample Preparation cluster_block Blocking cluster_incubation Antibody Incubation cluster_wash Washing & Mounting cluster_analysis Analysis prep Prepare Cells/Tissue (Fixation, Permeabilization) block Block with Normal Serum prep->block test_sample Test Sample: Sulfo-Cy3.5 Primary Ab block->test_sample isotype_control Isotype Control: Sulfo-Cy3.5 Isotype Ab block->isotype_control wash Wash to Remove Unbound Antibody test_sample->wash isotype_control->wash mount Counterstain & Mount wash->mount image Fluorescence Microscopy mount->image analyze Compare Signal: Test vs. Control image->analyze

Caption: Workflow for assessing the cross-reactivity of a directly labeled antibody.

Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Regulates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Regulates

Caption: A simplified representation of the EGFR signaling pathway.

By following these guidelines and protocols, researchers can confidently assess the cross-reactivity of their this compound labeled antibodies and ensure the generation of high-quality, specific data in their experiments.

References

Cost-Benefit Analysis of Sulfo-Cy3.5 Amine for Routine Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug development, the selection of appropriate fluorescent dyes for labeling biomolecules is a critical decision that impacts experimental outcomes and budget allocation. This guide provides a comprehensive cost-benefit analysis of Sulfo-Cy3.5 amine for routine labeling applications, comparing its performance against two other spectrally similar and commonly used dyes: Alexa Fluor 568 and DyLight 550. This analysis is supported by a compilation of experimental data and detailed protocols to aid researchers in making informed decisions.

Executive Summary

Sulfo-Cy3.5 is a water-soluble cyanine dye that offers a good balance of brightness and affordability for many standard applications. However, for demanding imaging applications requiring high photostability, Alexa Fluor 568 often proves to be a superior, albeit more expensive, alternative. DyLight 550 presents itself as a competitive alternative with high brightness, though its photostability may not match that of the Alexa Fluor series. The choice ultimately depends on the specific experimental needs, sensitivity requirements, and budgetary constraints.

Performance Comparison

The selection of a fluorescent dye is often a trade-off between photophysical properties and cost. Key performance indicators include spectral properties, brightness (a function of extinction coefficient and quantum yield), and photostability.

PropertySulfo-Cy3.5Alexa Fluor 568DyLight 550
Excitation Max (nm) ~576-581~578~562
Emission Max (nm) ~596-603~603~576
Extinction Coefficient (M⁻¹cm⁻¹) ~139,000~91,300~150,000
Quantum Yield ~0.11~0.69High (specific value not consistently reported)
Brightness (relative) Moderate-HighVery HighHigh
Photostability ModerateHighModerate-High
Water Solubility High (sulfonated)High (sulfonated)High

Brightness: Brightness is a crucial factor for detecting low-abundance targets. It is proportional to the product of the molar extinction coefficient and the fluorescence quantum yield. While Sulfo-Cy3.5 has a high extinction coefficient, its quantum yield is relatively modest. Alexa Fluor 568, despite a lower extinction coefficient, boasts a significantly higher quantum yield, resulting in exceptionally bright conjugates. DyLight 550 also offers high brightness, primarily due to its very high extinction coefficient.

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is critical for experiments requiring long or repeated imaging sessions. Studies have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their cyanine dye counterparts.[1][2] While direct quantitative comparisons of Sulfo-Cy3.5 with Alexa Fluor 568 and DyLight 550 under identical conditions are limited in published literature, the general consensus is that Alexa Fluor 568 offers superior photostability. DyLight dyes are also reported to have good photostability, often superior to traditional cyanine dyes.[3]

Cost Analysis

The cost of fluorescent dyes can vary significantly between suppliers and in different reactive forms. For this analysis, the cost of the amine-reactive N-hydroxysuccinimide (NHS) ester form, used for labeling primary amines on proteins, is compared for a standard quantity of 1 mg.

Dye (NHS Ester Form)Estimated Price (1 mg)
Sulfo-Cy3.5 NHS ester~$150 - $250
Alexa Fluor 568 NHS Ester~$300 - $450
DyLight 550 NHS Ester~$200 - $350

Note: Prices are estimates and can vary based on supplier, purity, and promotions. It is recommended to obtain quotes from multiple vendors.

From a purely cost perspective, Sulfo-Cy3.5 NHS ester is the most economical option, followed by DyLight 550 NHS ester. Alexa Fluor 568 NHS ester is the most expensive of the three.

Experimental Protocols

Accurate and reproducible labeling is fundamental to reliable experimental results. Below are detailed protocols for antibody labeling and a specific application in immunofluorescence.

Protocol 1: General Antibody Labeling with NHS Ester Dyes

This protocol describes the covalent labeling of an antibody with an amine-reactive fluorescent dye.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Amine-reactive dye (Sulfo-Cy3.5 NHS ester, Alexa Fluor 568 NHS ester, or DyLight 550 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography column like a Zeba™ Spin Desalting Column)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.

  • Dye Preparation:

    • Allow the vial of the NHS ester dye to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio (typically between 5:1 and 20:1).

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column according to the manufacturer's instructions. The first colored band to elute is the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Protocol 2: Immunofluorescence Staining of HER2 in Breast Cancer Cells

This protocol provides a step-by-step guide for visualizing the HER2 receptor in fixed breast cancer cells using a fluorescently labeled primary antibody.

Materials:

  • Breast cancer cells (e.g., SK-BR-3) grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently labeled anti-HER2 primary antibody (e.g., labeled with Sulfo-Cy3.5)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with 1% BSA in PBS for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the fluorescently labeled anti-HER2 antibody in the blocking solution to the predetermined optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Visualizations

Experimental Workflow for Antibody Labeling

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.3-8.5) Antibody->Mix Dye NHS Ester Dye in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT (in dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Spectrophotometry (DOL Calculation) Purify->Analyze

Caption: A streamlined workflow for covalent labeling of antibodies with amine-reactive NHS ester dyes.

Simplified HER2 Signaling Pathway

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K Activation Ras Ras Dimer->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the HER2 signaling pathway leading to cell proliferation and survival.

Conclusion and Recommendations

The choice between this compound, Alexa Fluor 568, and DyLight 550 for routine labeling is a nuanced one, heavily dependent on the specific application and budget.

  • For routine, cost-sensitive applications such as standard immunofluorescence or flow cytometry where high photostability is not the primary concern, This compound offers a cost-effective solution with adequate performance.

  • For high-resolution imaging, confocal microscopy, or experiments involving prolonged light exposure , the superior photostability and brightness of Alexa Fluor 568 justify its higher cost and will likely yield more reliable and reproducible data.

  • DyLight 550 serves as a strong mid-range option, providing excellent brightness that may be advantageous for detecting less abundant targets, with better photostability than traditional cyanine dyes.

It is recommended that for new or critical applications, a small-scale pilot experiment be conducted to compare the performance of the chosen dyes in the specific experimental context. By carefully considering the trade-offs between performance and cost, researchers can select the optimal fluorescent dye to meet their scientific goals and budgetary requirements.

References

A Comparative Guide to the Brightness and Photostability of Cy3.5 and Cy5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent dyes Cy3.5 and Cy5, focusing on their brightness and photostability. The selection of an appropriate fluorophore is a critical decision in the design of fluorescence-based assays, microscopy, and in vivo imaging experiments. Understanding the photophysical properties of these dyes is paramount for obtaining high-quality, reproducible data.

Introduction to Cy3.5 and Cy5

Cy3.5 and Cy5 are members of the cyanine dye family, widely used as fluorescent labels for biomolecules such as proteins and nucleic acids. They are characterized by their high extinction coefficients and sensitivity to their local environment. Cy3.5 emits in the orange-red region of the spectrum, while Cy5 emits in the far-red region, which is often advantageous for reducing background fluorescence in biological samples.

Brightness Comparison

The brightness of a fluorophore is determined by its molar extinction coefficient and its fluorescence quantum yield. The molar extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons.

PropertyCy3.5Cy5
Excitation Maximum (nm) ~581[1]~649[2]
Emission Maximum (nm) ~596[1]~666[2]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~150,000[3]~250,000
Fluorescence Quantum Yield (Φ) ~0.15~0.20 - 0.27
Calculated Brightness (Ext. Coeff. x QY) ~22,500~50,000 - 67,500

Note: The brightness is a product of the molar extinction coefficient and the quantum yield. The values presented are approximate and can vary depending on the solvent, conjugation to biomolecules, and other environmental factors.

Photostability Comparison

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Higher photostability is crucial for experiments requiring long or repeated illumination, such as time-lapse imaging and single-molecule studies.

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.

G Workflow for Measuring Relative Fluorescence Quantum Yield cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_standard Prepare Standard Solution measure_abs Measure Absorbance (UV-Vis) prep_standard->measure_abs prep_sample Prepare Test Sample Solution prep_sample->measure_abs measure_fluor Measure Fluorescence Emission measure_abs->measure_fluor integrate_emission Integrate Emission Spectra measure_fluor->integrate_emission plot_data Plot Integrated Intensity vs. Absorbance integrate_emission->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for measuring relative fluorescence quantum yield.

Methodology:

  • Select a Standard: Choose a reference fluorophore with a known, stable quantum yield that absorbs and emits in a similar spectral range to the test sample.

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectra for each solution and note the absorbance at the excitation wavelength.

  • Measure Fluorescence: In a spectrofluorometer, record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.

    • The quantum yield of the test sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the linear plots for the test sample and standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term is 1.

Measurement of Photostability

This protocol outlines a method for comparing the photostability of fluorophores by measuring their photobleaching rate under continuous illumination.

G Workflow for Measuring Photostability cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis prep_sample Prepare Immobilized Fluorophore Sample setup_microscope Set Up Fluorescence Microscope prep_sample->setup_microscope acquire_images Acquire Time-Lapse Image Series setup_microscope->acquire_images measure_intensity Measure Mean Fluorescence Intensity acquire_images->measure_intensity plot_decay Plot Normalized Intensity vs. Time measure_intensity->plot_decay determine_lifetime Determine Photobleaching Half-Life plot_decay->determine_lifetime

Caption: Workflow for measuring photostability.

Methodology:

  • Sample Preparation: Prepare samples by immobilizing the fluorophore-conjugated biomolecules on a microscope slide. This ensures that the fluorescence decay is due to photobleaching and not diffusion out of the focal plane.

  • Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., laser or LED) and appropriate filter sets for the fluorophores being tested. Set the illumination intensity to a constant and relevant level.

  • Time-Lapse Imaging: Acquire a series of images of the same field of view at regular time intervals under continuous illumination. The total acquisition time should be sufficient to observe a significant decrease in fluorescence.

  • Data Analysis:

    • For each image in the time series, measure the mean fluorescence intensity of the region of interest containing the fluorophores.

    • Correct for background fluorescence by subtracting the mean intensity of a region without fluorophores.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized intensity as a function of time.

    • The photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be determined from this plot. This value provides a quantitative measure of photostability.

Conclusion

Both Cy3.5 and Cy5 are valuable tools in fluorescence-based research. Cy5 offers the advantage of emission in the far-red spectrum, which can reduce background autofluorescence. In terms of brightness, Cy5 is generally superior to Cy3.5 due to its higher molar extinction coefficient. However, for applications requiring high photostability and prolonged or intense illumination, Cy3.5 is likely the more robust choice, mirroring the known higher photostability of Cy3 compared to Cy5. The choice between these two dyes should be guided by the specific requirements of the experiment, including the instrumentation available, the need to minimize autofluorescence, and the demands on photostability.

References

Characterizing the degree of labeling for Sulfo-Cy3.5 amine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of fluorescently labeled biomolecules is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of Sulfo-Cy3.5 amine for bioconjugation, evaluating its performance against common alternatives and detailing the experimental protocols necessary for accurate characterization.

Sulfo-Cy3.5 is a bright, water-soluble cyanine dye that is widely used for labeling proteins, antibodies, and other biomolecules.[1] Its sulfonate groups enhance its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.[2][3] This guide will focus on the characterization of the degree of labeling (DOL) for this compound conjugates and compare its key performance metrics with those of spectrally similar fluorescent dyes.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye is a critical step in the design of fluorescence-based assays. The ideal dye should exhibit high fluorescence quantum yield, excellent photostability, and a high signal-to-noise ratio. While Sulfo-Cy3.5 is a robust performer, other dye families, such as the Alexa Fluor series, offer competitive and often superior characteristics.

Key Performance Parameters:

  • Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a specific wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.

  • Quantum Yield (Φ): The efficiency of the dye in converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal.

  • Photostability: The ability of the dye to resist photobleaching or fading upon exposure to excitation light. Higher photostability is crucial for experiments requiring long or repeated imaging times.

  • Signal-to-Noise Ratio (SNR): The ratio of the specific fluorescent signal to the background noise. A higher SNR allows for the detection of low-abundance targets and provides clearer images.

The following table summarizes the key spectral and photophysical properties of Sulfo-Cy3.5 and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Correction Factor (CF₂₈₀)
Sulfo-Cy3.5 NHS Ester 581596139,0000.110.17
Alexa Fluor 555 NHS Ester 555565155,0000.100.08
Cy3 NHS Ester 555570150,0000.310.08
DyLight 549 NHS Ester 557572150,000~0.7N/A

Note: The reactive NHS ester form of the dyes is presented here as it is commonly used for labeling primary amines. This compound can be readily converted to its NHS ester form for conjugation. Correction factors can vary slightly between manufacturers.

Studies comparing the Alexa Fluor series to cyanine dyes have generally concluded that Alexa Fluor dyes are significantly more photostable and their protein conjugates are often brighter than the corresponding cyanine dye conjugates, especially at higher degrees of labeling.[4] This is attributed in part to the reduced self-quenching of Alexa Fluor dyes when conjugated to proteins.

Experimental Protocols

Accurate characterization of a fluorescently labeled conjugate begins with a robust and reproducible labeling protocol, followed by a precise determination of the degree of labeling.

Protein Labeling with Amine-Reactive Dyes

The following is a generalized protocol for labeling proteins with amine-reactive succinimidyl ester (NHS ester) dyes like Sulfo-Cy3.5 NHS ester and its alternatives.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0, at 1-10 mg/mL)

  • Amine-reactive dye (e.g., Sulfo-Cy3.5 NHS ester, Alexa Fluor 555 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Prepare the Reaction Mixture:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

    • Slowly add the dissolved dye to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 15:1 is common.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis.

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max).

  • Calculate the concentration of the dye:

    • [Dye] = A_max / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its A_max)

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • [Protein] = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein (where CF₂₈₀ is the correction factor for the dye at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm).

  • Calculate the DOL:

    • DOL = [Dye] / [Protein]

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to clearly illustrate complex experimental workflows and biological signaling pathways.

Workflow for Characterizing Fluorescently Labeled Antibodies

G Workflow for Characterization of Fluorescently Labeled Antibodies cluster_0 Labeling cluster_1 Purification cluster_2 Characterization A Prepare Protein Solution (e.g., Antibody in PBS) C Adjust pH of Protein Solution (add Bicarbonate Buffer) A->C B Prepare Dye Stock Solution (e.g., Sulfo-Cy3.5 NHS in DMSO) D React Dye with Protein (1 hour, room temperature) B->D C->D E Separate Conjugate from Free Dye (e.g., Gel Filtration) D->E F Measure Absorbance (280 nm and Dye A_max) E->F G Calculate Degree of Labeling (DOL) F->G H Assess Performance (Photostability, SNR) G->H

Caption: A step-by-step workflow for the labeling, purification, and characterization of fluorescent antibody conjugates.

Signaling Pathway: EGFR Internalization

Fluorescently labeled ligands, such as EGF conjugated to Sulfo-Cy3.5, are powerful tools for studying receptor trafficking.

G Visualization of EGFR Internalization Using a Fluorescent Ligand cluster_0 Cell Surface cluster_1 Endocytosis cluster_2 Intracellular Trafficking Ligand Fluorescent EGF (e.g., EGF-Sulfo-Cy3.5) EGFR EGFR Ligand->EGFR Binding Complex Ligand-Receptor Complex ClathrinPit Clathrin-Coated Pit Complex->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Recycling Recycling to Plasma Membrane Endosome->Recycling Sorting Lysosome Degradation in Lysosome Endosome->Lysosome

Caption: The pathway of Epidermal Growth Factor Receptor (EGFR) internalization upon binding of a fluorescently labeled EGF ligand.

Conclusion

The characterization of the degree of labeling is a critical quality control step for any fluorescently labeled bioconjugate. This compound is a versatile and bright fluorescent dye suitable for a wide range of applications. However, for experiments that demand the highest photostability and signal-to-noise ratio, alternative dyes such as Alexa Fluor 555 should be considered. By following standardized labeling and characterization protocols, researchers can ensure the quality and reproducibility of their fluorescently labeled reagents, leading to more reliable and impactful scientific discoveries.

References

Navigating the Crowded Spectrum: A Guide to Sulfo-Cy3.5 Amine Spectral Overlap

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in multiplex fluorescence experiments, understanding the spectral compatibility of chosen dyes is paramount to generating clear and reliable data. This guide provides a detailed comparison of Sulfo-Cy3.5 amine with other common fluorescent dyes, offering insights into potential spectral overlap and guidance for experimental design. By understanding these spectral relationships, drug development professionals and researchers can better select dye combinations to minimize crosstalk and enhance the accuracy of their results.

Spectral Properties of this compound and Common Fluorophores

This compound is a bright, water-soluble fluorescent dye frequently used for labeling biomolecules. Its spectral characteristics, particularly its excitation and emission maxima, dictate its suitability for use alongside other fluorophores. The table below summarizes the key spectral properties of this compound and a selection of other widely used dyes.

DyeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
This compound ~581 [1]~596 [1]~15 [1]
Alexa Fluor 555~555[2][3]~565~10
Cy3~550-555~570~15-20
TAMRA~556~579~23
ATTO 565~564~590~26
Rhodamine Red-X~573~591~18

Analysis of Spectral Overlap:

As the data indicates, several common dyes exhibit significant spectral overlap with this compound. The emission spectrum of dyes like TAMRA, ATTO 565, and Rhodamine Red-X are particularly close to the excitation spectrum of this compound, which can lead to fluorescence resonance energy transfer (FRET) if the dyes are in close proximity. Furthermore, the emission peaks of ATTO 565 and Rhodamine Red-X are very close to that of this compound, which can cause significant bleed-through in multicolor imaging if not properly managed with appropriate filter sets.

Alexa Fluor 555 and Cy3 have emission maxima that are further from the excitation maximum of this compound, suggesting they may be more suitable partners for multicolor experiments, although careful consideration of filter selection is still necessary.

Experimental Protocol: Assessing Spectral Bleed-Through

To empirically determine the level of spectral bleed-through between this compound and another fluorophore, a straightforward imaging experiment can be performed.

Objective: To quantify the percentage of signal from a potentially overlapping dye (e.g., ATTO 565) that is detected in the this compound channel.

Materials:

  • Microscope with appropriate filter sets for both dyes.

  • Two samples, each labeled with only one of the dyes (e.g., Sample 1: ATTO 565-labeled cells; Sample 2: this compound-labeled cells).

  • Image analysis software (e.g., ImageJ, FIJI).

Methodology:

  • Image Acquisition:

    • Place the ATTO 565-labeled sample on the microscope.

    • Using the filter set and exposure time optimized for ATTO 565, capture an image (Image A1).

    • Without moving the sample, switch to the filter set and exposure time optimized for this compound and capture a second image (Image A2). This will measure the bleed-through of the ATTO 565 signal into the Sulfo-Cy3.5 channel.

    • Repeat this process for the this compound-labeled sample, capturing an image with the this compound filter set (Image B1) and one with the ATTO 565 filter set (Image B2).

  • Image Analysis:

    • Open all four images in your image analysis software.

    • For Image A1 and A2, define a region of interest (ROI) that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for both images.

    • Calculate the percentage of bleed-through from ATTO 565 into the Sulfo-Cy3.5 channel using the formula: (Mean Intensity of Image A2 / Mean Intensity of Image A1) * 100.

    • Repeat the intensity measurements and bleed-through calculation for Images B1 and B2 to assess bleed-through in the other direction.

Interpretation of Results:

A high percentage of bleed-through indicates significant spectral overlap that will require either the use of narrower bandpass filters, spectral unmixing software, or the selection of a different dye combination to ensure accurate data.

Visualizing Spectral Relationships

To better understand the concept of spectral overlap, the following diagrams illustrate the relationship between the excitation and emission spectra of different dyes.

cluster_Sulfo_Cy3_5 Sulfo-Cy3.5 cluster_ATTO_565 ATTO 565 Sulfo-Cy3.5_Ex Excitation ~581 nm Sulfo-Cy3.5_Em Emission ~596 nm Sulfo-Cy3.5_Ex->Sulfo-Cy3.5_Em Stokes Shift ~15 nm ATTO_565_Ex Excitation ~564 nm ATTO_565_Em Emission ~590 nm ATTO_565_Ex->ATTO_565_Em Stokes Shift ~26 nm ATTO_565_Em->Sulfo-Cy3.5_Ex Potential Overlap

Caption: Spectral relationship between Sulfo-Cy3.5 and ATTO 565.

cluster_Workflow Spectral Bleed-Through Assessment Workflow Sample_1 Sample 1: Dye A Labeled Image_A1 Image A1: Dye A Channel Sample_1->Image_A1 Image_A2 Image A2: Dye B Channel Sample_1->Image_A2 Sample_2 Sample 2: Dye B Labeled Image_B1 Image B1: Dye B Channel Sample_2->Image_B1 Image_B2 Image B2: Dye A Channel Sample_2->Image_B2 Analysis Quantify Mean Fluorescence Intensity Image_A1->Analysis Image_A2->Analysis Image_B1->Analysis Image_B2->Analysis Calculate Calculate % Bleed-Through Analysis->Calculate

Caption: Experimental workflow for assessing spectral bleed-through.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sulfo-Cy3.5 Amine

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is paramount for research integrity and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Sulfo-Cy3.5 amine, a fluorescent dye commonly used in biological research. Adherence to these procedures will minimize environmental impact and maintain a safe laboratory environment for all personnel.

Chemical and Safety Data Overview

PropertyInformationCitation
Chemical Name This compound
Synonyms Cyanine 3.5 amine equivalent[1]
CAS Number Not available[1]
Known Incompatibilities Strong oxidizing agents
Primary Disposal Concern Potential aquatic toxicity; prevent entry into waterways and sewage systems.[1]
Transport Regulations Not classified as dangerous goods for transport.[1]

Disposal Protocol: A Step-by-Step Approach

The recommended disposal procedure for this compound involves treating it as a chemical waste product. Under no circumstances should this dye be disposed of down the drain.

  • Personal Protective Equipment (PPE): Before handling the dye, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, microfuge tubes), and grossly contaminated PPE, in a designated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Waste Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

  • Institutional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifest and pickup scheduling. EHS will ensure the waste is transported to an approved waste disposal facility.

Experimental Workflow for Waste Segregation

To facilitate proper disposal, it is essential to segregate waste streams at the point of generation. The following diagram illustrates a logical workflow for handling materials that have come into contact with this compound.

cluster_0 Start: Experiment with this compound cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Final Disposal Pathway start Conduct Experiment liquid_waste Liquid Waste (Unused dye, staining solutions) start->liquid_waste solid_waste Solid Waste (Contaminated tips, tubes, gloves) start->solid_waste hw_container_liquid Labeled Hazardous Liquid Waste Container liquid_waste->hw_container_liquid hw_container_solid Labeled Hazardous Solid Waste Container solid_waste->hw_container_solid ehs_pickup Arrange for EHS Pickup hw_container_liquid->ehs_pickup hw_container_solid->ehs_pickup approved_disposal Disposal at an Approved Facility ehs_pickup->approved_disposal

Waste Disposal Workflow for this compound.

Key Safety Considerations

  • Avoid Environmental Release: The primary concern with many synthetic dyes is their potential for environmental persistence and aquatic toxicity. Preventing release into the sewer system is a critical step in responsible disposal.[1]

  • Consult Local Regulations: Disposal regulations can vary by institution and municipality. Always consult your local EHS department and adhere to their specific guidelines.

  • Precautionary Principle: In the absence of a specific SDS, it is prudent to treat this compound with the same precautions as other potentially hazardous amine-containing dyes. Some aromatic amines are suspected carcinogens and can cause skin sensitization.

References

Safeguarding Your Research: A Guide to Handling Sulfo-Cy3.5 Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the handling and disposal of Sulfo-Cy3.5 amine, a water-soluble fluorescent dye. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of your research.

Immediate Safety and Handling Protocols

Proper handling of this compound is critical to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment (PPE) and handling procedures.

Category Requirement Details and Rationale
Eye and Face Protection Safety Goggles or Glasses with Side ShieldsRequired to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2]
Skin Protection Nitrile GlovesDisposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling, consider double-gloving or using heavier-duty gloves.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from spills.[3]
Respiratory Protection Not Generally RequiredWork in a well-ventilated area. If there is a potential for aerosolization or if working with the solid form, a risk assessment should be conducted to determine if a respirator is necessary.
Handling Use in a Well-Ventilated AreaEnsure adequate ventilation to minimize inhalation exposure.
Hygiene Wash Hands Thoroughly After HandlingPrevents accidental ingestion and skin exposure. Do not eat, drink, or smoke in the laboratory.
Storage Store at -20°C in the DarkProtect from light to prevent degradation of the fluorescent dye. Keep the container tightly closed in a dry place.

Operational Plan: Step-by-Step Guidance for Use

  • Preparation: Before handling, ensure you have read and understood this safety guide and have all necessary PPE available. Prepare your workspace by ensuring it is clean and uncluttered.

  • Weighing (if in solid form): If working with the powdered form of the dye, conduct this in a chemical fume hood or a designated weighing enclosure to prevent inhalation of dust.

  • Dissolving: As a sulfonated dye, this compound is water-soluble. Dissolve the compound in an appropriate aqueous buffer. Avoid the use of organic solvents unless specified by a particular protocol.

  • Labeling Reactions: When using the dye for labeling biomolecules, follow your established experimental protocol. The amine group is reactive with electrophiles.

  • Post-Reaction: After completing your work, decontaminate your work area and properly dispose of all waste materials as outlined in the disposal plan below.

Disposal Plan: Managing this compound Waste

As this compound is not classified as an acutely hazardous chemical, its disposal should follow standard laboratory procedures for non-hazardous chemical waste. However, always consult your institution's specific waste disposal guidelines.

  • Unused/Expired Material: Dispose of as chemical waste through your institution's hazardous waste management program. Do not pour down the drain unless explicitly permitted by your local regulations for non-hazardous materials.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, labeled waste container and disposed of through your institution's chemical waste stream.

  • Aqueous Waste: Small quantities of dilute aqueous solutions may be permissible for drain disposal depending on local regulations. However, it is best practice to collect all chemical waste for proper disposal to minimize environmental impact. If mixing with other waste, be aware of the "mixture rule," where mixing a non-hazardous waste with a hazardous waste makes the entire mixture hazardous.

Emergency Spill Response

In the event of a spill, remain calm and follow these procedures.

Spill_Response_Workflow Workflow for this compound Spill start Spill Occurs assess_spill Assess Spill Size and Hazard start->assess_spill small_spill Small Spill (Manageable by Lab Personnel) assess_spill->small_spill Small large_spill Large or Unmanageable Spill assess_spill->large_spill Large don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->don_ppe evacuate Evacuate Immediate Area large_spill->evacuate notify_ehs Notify Environmental Health & Safety (EHS) evacuate->notify_ehs end End notify_ehs->end contain_spill Contain the Spill (Use absorbent pads or granules) don_ppe->contain_spill clean_up Clean Up Spill (Work from outside in) contain_spill->clean_up decontaminate Decontaminate the Area (Use soap and water) clean_up->decontaminate dispose Dispose of Contaminated Materials as Chemical Waste decontaminate->dispose report Report Incident to Supervisor dispose->report report->end

Caption: Workflow for handling a this compound spill.

Detailed Spill Cleanup Steps:

  • Alert others: Inform people in the immediate area of the spill.

  • Assess the situation: Determine the extent of the spill and if you can manage it safely. For large or highly concentrated spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Put on PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain the spill: Use absorbent pads or a non-reactive absorbent material like vermiculite or kitty litter to surround and cover the spill.

  • Clean the spill: Working from the outside in, carefully collect the absorbent material and place it in a sealed, labeled container for chemical waste.

  • Decontaminate the area: Clean the spill area with soap and water.

  • Dispose of waste: Dispose of all contaminated materials, including gloves and absorbent pads, as chemical waste.

  • Report the incident: Inform your supervisor of the spill and the cleanup actions taken.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.